6-Bromonaphthalen-2-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromonaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUVTVGJKFGBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856219 | |
| Record name | 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71590-31-3 | |
| Record name | 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromonaphthalen-2-amine hydrochloride chemical properties
An In-depth Technical Guide to 6-Bromonaphthalen-2-amine Hydrochloride
Introduction
This compound is a substituted naphthalenamine derivative of significant interest to the scientific community, particularly those in pharmaceutical discovery and materials science. As a bifunctional molecule, featuring both a reactive amine group and a bromine atom on a rigid naphthalene scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.
This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in laboratory and industrial settings.
Chemical Identity and Molecular Structure
The structural foundation of this compound is a naphthalene ring system, which is substituted at the 2-position with an amino group (protonated as the hydrochloride salt) and at the 6-position with a bromine atom. This specific substitution pattern dictates its chemical reactivity and potential applications.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 71590-31-3[1][2] |
| Molecular Formula | C₁₀H₉BrClN[1][2] |
| Molecular Weight | 258.54 g/mol |
| IUPAC Name | 6-bromonaphthalen-2-amine;hydrochloride |
| InChI | 1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H |
| InChIKey | PIUVTVGJKFGBJL-UHFFFAOYSA-N |
| SMILES | Cl.BrC=1C=C2C=CC(=CC2=CC1)N |
| Synonyms | 6-Bromo-2-naphthalenamine hydrochloride, 2-Amino-6-bromonaphthalene hydrochloride[3] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid, powder[4] | Sigma-Aldrich, Fisher Scientific |
| Color | Beige / Grey | ChemicalBook, Fisher Scientific[4] |
| Melting Point | 128 °C (for free amine) | ChemicalBook[5] |
| Boiling Point | 155-160 °C @ 1 Torr (for free amine) | ChemicalBook[5] |
| Purity | Typically ≥95-97%[1] | Commercial Suppliers |
| Storage | Room temperature, under inert atmosphere, sealed in dry place | Sigma-Aldrich, ChemicalBook |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |
While detailed spectroscopic data for the hydrochloride salt is not widely published, data for the parent amine and related structures are available and provide a basis for structural confirmation. For instance, the ¹H NMR spectrum of the free amine, 6-Bromonaphthalen-2-amine, shows characteristic aromatic proton signals.[6] The presence of the electron-donating amine and electron-withdrawing bromine substituents influences the chemical shifts of the naphthalene ring protons.
Synthesis and Reactivity
Synthetic Pathways
6-Bromonaphthalen-2-amine is commonly synthesized from commercially available precursors. A prevalent laboratory-scale method involves the amination of 6-Bromo-2-naphthol. This reaction, a variation of the Bucherer reaction, utilizes an ammonium salt in the presence of a sulfite.
Expert Insight: The choice of the Bucherer reaction is strategic. It allows for the direct conversion of a hydroxyl group to an amine on the naphthalene ring, a transformation that can be challenging via other methods without harsh conditions. The sulfite is crucial as it forms an adduct that is more susceptible to nucleophilic attack by ammonia.
References
6-Bromonaphthalen-2-amine hydrochloride CAS number 71590-31-3
An In-depth Technical Guide to 6-Bromonaphthalen-2-amine hydrochloride (CAS: 71590-31-3)
Introduction: A Versatile Naphthalene Building Block
This compound, with the CAS number 71590-31-3, is a substituted naphthalene derivative that serves as a critical intermediate in the landscape of organic synthesis. Its bifunctional nature, featuring a reactive amine group and a bromine atom on a rigid naphthalene core, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, characterization, applications, and handling, with a focus on the underlying scientific principles that govern its utility.
The strategic placement of the bromo and amino substituents allows for selective, stepwise functionalization. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The amine group provides a nucleophilic site for amide bond formation, alkylation, or can be transformed into other functional groups. This versatility has positioned 6-bromonaphthalen-2-amine and its derivatives as key components in the development of novel pharmaceuticals, functional dyes, and advanced materials.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free amine.
| Property | Value | Source(s) |
| CAS Number | 71590-31-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₉BrClN | [1][2] |
| Molecular Weight | 258.54 g/mol | [1][3] |
| Physical Form | Solid / Powder | [1] |
| Purity | Typically ≥95-98% (HPLC) | [1][2][3] |
| Storage Conditions | Inert atmosphere, room temperature, in a tightly-closed container. | [1][4] |
| InChI Key | PIUVTVGJKFGBJL-UHFFFAOYSA-N | [1] |
Safety and Handling Summary:
This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1] Researchers must adhere to strict safety protocols.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][5] For skin contact, wash with plenty of soap and water.[4][5] If swallowed or inhaled, seek immediate medical attention.[4][6]
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that typically begins with the commercially available 2-naphthol (β-naphthol). The process leverages classical aromatic substitution and reduction reactions.
Synthetic Pathway Overview:
The conversion involves three primary stages:
-
Electrophilic Bromination: Introduction of bromine onto the naphthalene ring system.
-
Reductive Dehalogenation: Selective removal of a bromine atom to achieve the desired 6-bromo isomer.
-
Amination and Salt Formation: Conversion of the hydroxyl group to an amine, followed by treatment with hydrochloric acid.
A common route proceeds via 6-bromo-2-naphthol, a key intermediate. The synthesis of this intermediate often starts with the exhaustive bromination of 2-naphthol to produce 1,6-dibromo-2-naphthol, followed by a selective reduction.[7][8]
Caption: General synthetic workflow for 6-Bromonaphthalen-2-amine HCl.
Causality in Synthesis:
-
Step 1: Bromination of 2-Naphthol: 2-Naphthol is an activated aromatic system. Direct bromination tends to be aggressive. A common procedure involves reacting 2-naphthol with excess bromine in a solvent like acetic acid, which leads to the formation of 1,6-dibromo-2-naphthol.[7] The hydroxyl group is a powerful ortho-, para-director, but steric hindrance and electronic factors lead to substitution at the 1 and 6 positions.
-
Step 2: Selective Reduction to 6-Bromo-2-naphthol: The key to obtaining the desired isomer is the selective removal of the bromine atom at the 1-position. This is accomplished via reduction, often using tin (Sn) metal or stannous chloride (SnCl₂) in the presence of hydrochloric acid.[7][8] The bromine at the 1-position is more sterically hindered and electronically susceptible to reduction than the one at the 6-position.
-
Step 3: Conversion to 6-Bromonaphthalen-2-amine: The transformation of the hydroxyl group of 6-bromo-2-naphthol to an amine can be achieved through various methods. A classic approach is the Bucherer reaction, which involves treating the naphthol with an aqueous sulfite or bisulfite solution and ammonia.
-
Step 4: Hydrochloride Salt Formation: The final free base, 6-bromonaphthalen-2-amine, is often a solid that can be difficult to handle and may be prone to oxidation. Converting it to the hydrochloride salt is achieved by dissolving the amine in a suitable organic solvent (like diethyl ether or isopropanol) and adding a solution of hydrogen chloride. The salt precipitates as a stable, crystalline solid, which is easier to purify, weigh, and store.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.
| Technique | Expected Observations for 6-Bromonaphthalen-2-amine Moiety |
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm). The protons on the naphthalene core will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling constants. The amine protons (or ammonium protons in the HCl salt) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. |
| ¹³C NMR | Ten distinct signals for the naphthalene carbons, with chemical shifts influenced by the bromo and amino substituents. The carbon bearing the bromine atom (C-6) would be shifted to a lower field (~120-130 ppm), while the carbon attached to the nitrogen (C-2) would be at a higher field (~140-150 ppm). |
| IR Spectroscopy | For the hydrochloride salt, broad absorption bands are expected in the ~2500-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[9] This differs significantly from the sharp N-H stretches of a free primary amine (~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching (~1500-1600 cm⁻¹) bands will also be present. |
| Mass Spec. (ESI-MS) | The analysis would show the molecular ion for the free amine [M+H]⁺ at m/z corresponding to C₁₀H₈BrN. A crucial diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom. |
| Purity (HPLC) | A reverse-phase HPLC method would typically show a single major peak, with purity often exceeding 98%.[3] |
Application in Palladium-Catalyzed Cross-Coupling
A primary application for this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12][13] This reaction forms a new carbon-carbon bond between the bromine-bearing carbon of the naphthalene and an organic group from a boronic acid or ester derivative.[12][13]
Why this is important:
-
Molecular Complexity: It allows for the direct attachment of aryl, heteroaryl, or alkyl groups to the naphthalene core, rapidly increasing molecular complexity.
-
Drug Discovery: Many pharmacologically active molecules feature biaryl or substituted aromatic scaffolds. The Suzuki coupling is a cornerstone reaction in medicinal chemistry for synthesizing libraries of such compounds for biological screening.[11]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, making it highly versatile.[12]
Caption: A representative Suzuki-Miyaura coupling reaction scheme.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a validated, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction.
Causality Note: The free amine group in the starting material is nucleophilic and can interfere with the palladium catalyst. Therefore, it is standard practice to first protect the amine, for example, as a tert-butoxycarbonyl (Boc) carbamate. The hydrochloride salt must first be neutralized to the free amine before protection.
Part A: Amine Protection (Boc Protection)
-
Materials: this compound, sodium bicarbonate (NaHCO₃), dichloromethane (DCM), water, di-tert-butyl dicarbonate (Boc₂O), magnetic stirrer, separatory funnel.
-
Procedure: a. Suspend the hydrochloride salt in DCM and a saturated aqueous solution of NaHCO₃. Stir vigorously until all solid dissolves and the solution becomes biphasic. This neutralizes the salt to the free amine. b. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Dissolve the resulting crude free amine in DCM. Add Boc₂O (1.1 equivalents) and stir at room temperature for 4-6 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl (6-bromonaphthalen-2-yl)carbamate.
Part B: Suzuki-Miyaura Cross-Coupling
-
Materials & Reagents: tert-butyl (6-bromonaphthalen-2-yl)carbamate, desired arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), toluene, ethanol, water, round-bottom flask, condenser, nitrogen/argon line.
-
Step-by-Step Methodology: a. Inert Atmosphere: Assemble the flask and condenser, and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintaining an oxygen-free environment is crucial as it prevents the oxidation and deactivation of the Pd(0) catalyst. b. Reagent Addition: Under a positive pressure of inert gas, add the Boc-protected amine, the arylboronic acid, and potassium carbonate to the flask. c. Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst. The catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[12] d. Solvent Addition: Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio). The base (K₂CO₃) must be dissolved to activate the boronic acid for the transmetalation step; the aqueous phase is essential for this.[13] e. Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir. f. Monitoring: Monitor the reaction's progress using TLC or LC-MS. g. Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. h. Extraction: Extract the aqueous layer twice more with ethyl acetate. i. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired coupled product. The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) if the free amine is desired.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by the distinct properties of its functional groups, allows for the rational design and synthesis of complex target molecules. By understanding the principles behind its synthesis, characterization, and application—particularly in robust and versatile reactions like the Suzuki-Miyaura coupling—researchers can fully leverage its potential to advance their scientific objectives. Adherence to rigorous safety and handling protocols is essential to ensure its effective and responsible use in the laboratory.
References
- 1. This compound | 71590-31-3 [sigmaaldrich.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. calpaclab.com [calpaclab.com]
- 4. aksci.com [aksci.com]
- 5. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure of 6-Bromonaphthalen-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromonaphthalen-2-amine hydrochloride is a key chemical intermediate whose unique structural features make it a valuable building block in the landscape of organic synthesis.[1] Its naphthalene core, substituted with both a bromine atom and an amine group, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and characterization, offering insights for its effective application in research and development, particularly within the pharmaceutical industry. The hydrochloride salt form enhances the compound's stability and solubility, making it a practical precursor in various synthetic protocols.[2]
Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by its specific arrangement of atoms and functional groups. This arrangement dictates its chemical behavior and physical characteristics.
Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 71590-31-3 | [3] |
| Molecular Formula | C₁₀H₉BrClN | [3][4] |
| Molecular Weight | 258.55 g/mol | [3][5] |
| IUPAC Name | 6-bromonaphthalen-2-amine;hydrochloride | |
Caption: 2D structure of this compound.
The molecule is built upon a naphthalene ring system, which is an aromatic, bicyclic hydrocarbon. The amine group at position 2 and the bromine atom at position 6 are key functional groups that provide sites for further chemical modification. The amine is protonated to form the hydrochloride salt, which typically presents as a solid.[5]
Key Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid / Powder | |
| Purity | Typically 95-97% | [3] |
| Storage Temperature | Room temperature, under inert atmosphere |
| Solubility | Soluble in organic solvents like ethers and ketones; insoluble in water. |[6] |
Synthesis and Purification
A common and effective route for the synthesis of 6-Bromonaphthalen-2-amine involves the amination of 6-Bromo-2-naphthol. This multi-step process is a staple in organic synthesis for converting phenols to amines.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 6-Bromo-2-naphthol
This procedure is based on the well-established Bucherer reaction, a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.
-
Reaction Setup : In a sealed pressure vessel, combine 6-Bromo-2-naphthol (1 equivalent), ammonium hydroxide solution (excess), and ammonium sulfite (excess).[7]
-
Heating : Heat the sealed mixture to approximately 150°C for 48 hours. The elevated temperature and pressure are crucial for driving the reaction forward.
-
Workup : After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Washing : Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 6-Bromonaphthalen-2-amine.[7]
-
Hydrochloride Salt Formation : Dissolve the crude amine in a suitable solvent (e.g., ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution.
-
Purification : Collect the precipitate by filtration and wash with a cold solvent to remove any remaining impurities. The product can be further purified by recrystallization if necessary.
Spectroscopic and Crystallographic Characterization
A combination of spectroscopic and crystallographic techniques is essential to unequivocally confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the downfield region (typically 7.0-8.0 ppm). The protons of the amine group (now -NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be variable and dependent on the solvent and concentration.[8][9]
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the naphthalene core. The carbon atom attached to the bromine will be shifted due to the halogen's electronic effect, as will the carbon attached to the amine group.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 6-Bromonaphthalen-2-amine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).[11] The fragmentation will likely involve the loss of HBr or the amine group.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching : A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bonds in the ammonium group.[12]
-
Aromatic C-H stretching : Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching : Peaks in the 1400-1600 cm⁻¹ region.
-
C-N stretching : In the 1000-1350 cm⁻¹ range.
-
C-Br stretching : Typically found in the fingerprint region below 800 cm⁻¹.[8]
X-ray Crystallography
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.[1] The presence of the amine and bromo substituents allows for a wide array of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
Caption: Potential synthetic transformations of 6-Bromonaphthalen-2-amine.
-
Amine Group Reactivity : The primary amine can undergo a variety of reactions, such as acylation to form amides, alkylation, and diazotization followed by substitution (Sandmeyer reaction), allowing for the introduction of a wide range of functional groups.
-
Bromo Group Reactivity : The bromine atom is a good leaving group and can participate in numerous cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
The ability to selectively react at either the amine or the bromo position, through the use of protecting groups, makes this compound a highly strategic precursor in the synthesis of novel compounds for drug discovery and material science.[17][18]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
-
Pictogram : GHS07 (Exclamation mark)
-
Signal Word : Warning[5]
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[19]
-
Ventilation : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[19]
-
Storage : Store in a tightly closed container in a dry and well-ventilated place. It should be stored under an inert atmosphere at room temperature.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[19]
Conclusion
This compound is a structurally well-defined compound with significant potential in synthetic organic chemistry. Its rigid naphthalene framework, coupled with the reactive amine and bromo functional groups, provides a versatile platform for the development of novel molecules. A thorough understanding of its synthesis, structural properties through spectroscopic and crystallographic analysis, and reactivity is paramount for its effective utilization in the design and synthesis of new chemical entities for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. keyorganics.net [keyorganics.net]
- 5. achmem.com [achmem.com]
- 6. chembk.com [chembk.com]
- 7. 6-Bromonaphthalen-2-amine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Bromo-2-naphthol(15231-91-1) 1H NMR [m.chemicalbook.com]
- 10. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-[Amino-(4-chloro-phen-yl)meth-yl]-6-bromo-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]
- 18. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
Spectroscopic Characterization of 6-Bromonaphthalen-2-amine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Bromonaphthalen-2-amine hydrochloride (CAS No: 71590-31-3). In the absence of publicly available experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to offer a predictive analysis. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The guide covers the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for sample preparation and data acquisition are also discussed, providing a robust framework for the experimental analysis of this and similar aromatic amine hydrochlorides.
Introduction: The Importance of Spectroscopic Characterization
This compound is a substituted naphthalenamine derivative. Such compounds are valuable intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science. The addition of the bromine atom and the amine functionality, present as a hydrochloride salt, imparts specific chemical properties that are of interest in various research and development applications.
Accurate and unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. Each method provides a unique fingerprint of the molecule, revealing details about its atomic composition, connectivity, functional groups, and overall structure. This guide will delve into the expected outcomes from the three most common spectroscopic techniques: NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic ring system and the effects of the bromo and ammonium substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be dominated by signals from the aromatic protons on the naphthalene ring. The protonation of the amine group to form the ammonium salt (-NH₃⁺) will influence the electronic environment of the entire ring system, generally leading to a downfield shift of the aromatic proton signals compared to the free base. The protons of the -NH₃⁺ group itself are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature. This broadening is due to rapid chemical exchange with residual water and quadrupolar relaxation from the nitrogen atom.
Key Expected Features:
-
Aromatic Region (7.0 - 8.5 ppm): Six distinct signals are expected for the six protons on the naphthalene ring. The substitution pattern will lead to a complex splitting pattern (doublets, doublets of doublets). Protons on the same ring as the ammonium group will be more deshielded (shifted further downfield) than those on the bromine-containing ring.
-
Ammonium Protons (-NH₃⁺): A broad, exchangeable singlet. Its position is variable, but it is expected to be significantly downfield. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -NH₃⁺ signal to disappear from the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the ten carbon atoms of the naphthalene skeleton. The chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.
Key Expected Features:
-
Aromatic Carbons (110 - 150 ppm): Ten distinct signals are expected.
-
Carbons bonded to substituents: The carbon bearing the bromine atom (C-6) will be shifted upfield due to the heavy atom effect, while the carbon attached to the ammonium group (C-2) will be shifted downfield.
-
Quaternary carbons: The two carbons at the ring fusion will also be observable in this region.
-
-
The overall chemical shifts will provide a clear map of the electronic distribution across the naphthalene ring.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine salts as it can slow down the exchange of the N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument.
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals, respectively.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be the vibrations associated with the ammonium group, the aromatic ring, and the carbon-bromine bond.
Predicted IR Spectrum
The formation of the hydrochloride salt from the primary amine results in the formation of an ammonium salt (R-NH₃⁺). This has a profound and characteristic effect on the IR spectrum.
Key Expected Features:
-
N-H Stretching (Ammonium): A very broad and strong absorption band is expected in the region of 2500-3200 cm⁻¹. This is a hallmark of an amine salt and is due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This broadness is a result of extensive hydrogen bonding in the solid state.
-
N-H Bending (Ammonium): A medium to strong absorption is expected around 1500-1600 cm⁻¹, corresponding to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.
-
Aromatic C=C Stretching: Multiple sharp, medium-intensity bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
-
Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
-
C-N Stretching: This vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[1]
-
C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹, for the carbon-bromine bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. This is the most common method for obtaining high-quality solid-state IR spectra.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet) before running the sample.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure.
Predicted Mass Spectrum
When this compound is analyzed by mass spectrometry, it is the free base, 6-Bromonaphthalen-2-amine, that is typically observed, as the HCl is lost during ionization.
Key Expected Features:
-
Molecular Ion Peak (M⁺): The most critical information will be the molecular ion peak corresponding to the free base (C₁₀H₈BrN). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity.
-
For C₁₀H₈⁷⁹BrN, the expected m/z is approximately 221.
-
For C₁₀H₈⁸¹BrN, the expected m/z is approximately 223.
-
-
Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of HCN and H₂CN. The naphthalene ring is relatively stable, so fragmentation of the ring itself may be less prominent under standard electron ionization (EI) conditions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
Electron Ionization (EI): A common technique for volatile compounds. The sample is heated to produce a vapor and then bombarded with high-energy electrons.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally sensitive compounds, often used with liquid chromatography (LC-MS). For the hydrochloride salt, ESI in positive ion mode would likely show the protonated free base, [M+H]⁺.
-
-
Mass Analysis:
-
The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
Data Summary and Visualization
To aid in the practical application of this guide, the expected spectroscopic data is summarized below.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Value/Region | Comments |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm | Complex splitting pattern. |
| Ammonium Protons (-NH₃⁺) | Variable, broad singlet | Disappears upon D₂O exchange. | |
| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm | 10 distinct signals expected. |
| IR | N-H Stretch (Ammonium) | 2500 - 3200 cm⁻¹ (broad) | Characteristic of amine salts. |
| N-H Bend (Ammonium) | 1500 - 1600 cm⁻¹ | ||
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple sharp bands. | |
| C-Br Stretch | 500 - 650 cm⁻¹ | In the fingerprint region. | |
| MS (of free base) | Molecular Ion (M⁺) | m/z ≈ 221 and 223 | Isotopic pattern for Bromine (1:1 ratio). |
Workflow Visualization
The logical flow for the complete spectroscopic characterization of a new batch of this compound is outlined below. This workflow ensures a systematic and comprehensive analysis.
Caption: Workflow for the spectroscopic characterization of 6-Bromonaphthalen-2-amine HCl.
Conclusion
While experimental spectra for this compound are not readily found in the public domain, a comprehensive and scientifically sound predictive analysis is possible. By understanding the fundamental principles of NMR, IR, and MS, and by drawing parallels with structurally related compounds, researchers can confidently predict the key spectroscopic features of this molecule. This guide serves as a valuable resource for anyone working with this compound, providing the necessary framework for its successful characterization and ensuring the integrity of their research.
References
Purity and stability of 6-Bromonaphthalen-2-amine hydrochloride
An In-Depth Technical Guide to the Purity and Stability of 6-Bromonaphthalen-2-amine hydrochloride
Introduction: The Critical Role of a Niche Intermediate
This compound is a substituted naphthalenamine derivative that serves as a crucial building block in the synthesis of advanced materials and complex pharmaceutical agents.[1][2] Its utility is found in the development of novel light-emitting diode (LED) materials and as an intermediate in the synthesis of various bioactive molecules.[1][2] For researchers in drug discovery and materials science, the purity and stability of this reagent are not mere line items on a Certificate of Analysis (CoA); they are foundational pillars upon which the reproducibility, validity, and success of multi-stage synthetic campaigns are built.
This guide provides an in-depth examination of the physicochemical properties, purity assessment, purification methodologies, and stability profile of this compound. The insights herein are grounded in established analytical principles and practical laboratory experience to empower scientists to control for material variability, ensuring the integrity of their research outcomes.
Physicochemical and Spectroscopic Identity
A precise understanding of a compound's fundamental properties is the first step in its effective utilization. This compound is the salt form of the free base, 6-Bromonaphthalen-2-amine. The conversion to a hydrochloride salt is a deliberate chemical strategy; it enhances the compound's stability, particularly against oxidative degradation, and often improves its handling characteristics compared to the free amine.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₉BrClN | |
| Molecular Weight | 258.54 g/mol | |
| CAS Number | 71590-31-3 | |
| Appearance | Solid; Off-white to beige powder | [3] |
| Melting Point | 128 °C (for free base) | [2][4] |
| Purity (Typical) | 95-97% |[5] |
Spectroscopic data provides the structural fingerprint of the molecule. Key data for the parent amine, 6-Bromonaphthalen-2-amine (CAS: 7499-66-3), is foundational for confirming the identity of the hydrochloride salt.
-
¹H NMR: Proton NMR is essential for confirming the substitution pattern on the naphthalene ring. Spectral data is available from public databases and suppliers.[6][7]
-
Mass Spectrometry (MS): The monoisotopic mass of the free base is 220.98401 Da, which is a key parameter for confirmation via high-resolution mass spectrometry (HRMS).[6]
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic peaks for the aromatic amine (N-H stretches), C-N stretches, and aromatic C-H and C=C bonds, providing confirmation of the key functional groups.[6]
Purity Profiling and Analytical Control
Commercial batches of this compound typically exhibit a purity of 95-97%. Impurities can arise from the synthetic route, which often involves the bromination and subsequent amination of naphthalene precursors like 2-naphthol.[8][9][10] Potential impurities may include regioisomers, unreacted starting materials, or by-products from side reactions. A robust analytical strategy is therefore non-negotiable for quality control.
Table 2: Typical Certificate of Analysis (CoA) Specifications
| Test | Method | Specification | Rationale |
|---|---|---|---|
| Appearance | Visual Inspection | Conforms to Standard | Ensures consistency and flags gross contamination or degradation. |
| Identity | ¹H NMR | Conforms to Structure | Confirms the molecular structure and substitution pattern. |
| Purity | HPLC (UV, 254 nm) | ≥ 97.0% | Quantifies the main component and detects organic impurities. |
| Residual Solvents | GC-HS | Per USP <467> | Controls for solvents used in the final purification steps. |
Experimental Protocol: HPLC Purity Determination
This protocol provides a robust starting point for assessing the purity of this compound. The causality behind this method lies in leveraging the UV absorbance of the naphthalene ring for sensitive detection.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for aromatic compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes. This gradient is designed to elute a wide range of potential impurities with varying polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Injection Volume: 5 µL.
-
Calculation: Purity is determined by area percent calculation, assuming all components have a similar response factor at 254 nm.
Purification for High-Demand Applications
For applications requiring purity greater than the standard commercial grade, further purification is necessary. Recrystallization is the most common and cost-effective method.
Workflow for Purification
The logical flow for enhancing the purity of the compound involves selecting a suitable solvent system to selectively precipitate the desired product while leaving impurities dissolved.
References
- 1. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]
- 2. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 3. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. achmem.com [achmem.com]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-2-naphthol(15231-91-1) 1H NMR [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility Profile of 6-Bromonaphthalen-2-amine Hydrochloride
Foreword: Understanding the Criticality of Solubility in Research and Development
In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and success. This guide provides an in-depth exploration of the solubility characteristics of 6-Bromonaphthalen-2-amine hydrochloride (CAS No: 71590-31-3), a key intermediate in various synthetic applications. We will move beyond a simple recitation of data to a nuanced discussion of the underlying chemical principles and the practical methodologies required to elucidate its complete solubility profile. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating framework for your own experimental investigations.
Molecular Structure and its Intrinsic Influence on Solubility
This compound possesses a molecular structure that inherently governs its interaction with various solvents. The molecule, with the chemical formula C₁₀H₉BrClN and a molecular weight of 258.54, is comprised of a large, hydrophobic naphthalene ring system.[1][2][3] This aromatic core significantly contributes to its poor solubility in aqueous solutions.
The presence of a bromine atom further enhances the molecule's lipophilicity. Conversely, the amine group introduces a polar moiety capable of hydrogen bonding. In its hydrochloride salt form, the amine group is protonated, creating a positively charged ammonium species. This ionic character is the primary driver for its solubility in polar solvents, particularly water. The interplay between the hydrophobic naphthalene backbone and the hydrophilic ammonium chloride group dictates the compound's overall solubility behavior.
The free base form, 6-Bromonaphthalen-2-amine, is reported to be insoluble in water and only slightly soluble in solvents like DMSO and methanol.[4][5] The conversion to the hydrochloride salt is a common strategy to enhance aqueous solubility, a principle that holds true for many amine-containing compounds.[6]
The Pivotal Role of pH in Aqueous Solubility
For ionizable compounds like this compound, pH is arguably the most critical factor influencing aqueous solubility. The compound's solubility is directly linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms.
At a pH below the pKa, the equilibrium will favor the protonated, more soluble ammonium cation. Conversely, at a pH above the pKa, the compound will predominantly exist as the free base, 6-Bromonaphthalen-2-amine, which is significantly less soluble in water and may precipitate out of solution. This pH-dependent solubility is a key consideration in designing experiments, formulating solutions, and in biological systems where pH can vary.[9][10]
Experimental Design for Comprehensive Solubility Profiling
A thorough understanding of the solubility of this compound requires a systematic experimental approach. The following sections outline the necessary protocols and the rationale behind each step.
Visualizing the Workflow
The overall process for determining the solubility profile can be visualized as follows:
Caption: A streamlined workflow for determining the solubility profile of a chemical compound.
Purity Verification: A Non-Negotiable First Step
Before embarking on any solubility studies, it is imperative to verify the purity of the this compound sample. Commercially available batches typically have a purity of around 95-97%.[1] Impurities can significantly affect solubility measurements.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase column.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is important to differentiate between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Refers to the concentration of a compound that dissolves in a given time under specific conditions, often from a high-concentration stock solution (e.g., in DMSO). It is a measure of how quickly the compound dissolves.
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution.
For drug development and many research applications, thermodynamic solubility is the more relevant parameter.
Determining Thermodynamic Solubility: The Shake-Flask Method
The gold-standard method for determining thermodynamic solubility is the shake-flask method.
Protocol: Shake-Flask Solubility Determination
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of varying pH, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Analytical Quantification: The Role of HPLC-UV
A robust and validated analytical method is crucial for accurate solubility determination. HPLC with UV detection is a common and reliable technique for quantifying aromatic compounds.
Protocol: HPLC-UV Method for Quantification
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
Anticipated Solubility Profile of this compound
Based on the chemical principles discussed, we can anticipate the following solubility characteristics, which should be confirmed experimentally.
Aqueous Solubility
The hydrochloride salt is expected to have some degree of aqueous solubility. However, due to the large hydrophobic naphthalene core, it is unlikely to be highly soluble. The solubility will be highly dependent on the pH of the solution.
pH-Dependent Solubility
A significant increase in solubility is expected at acidic pH values (pH 1-4) where the amine group is fully protonated. As the pH increases towards and beyond the pKa of the amine, the solubility is expected to decrease sharply due to the formation of the less soluble free base.
Solubility in Organic Solvents
The solubility in organic solvents will depend on the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the ability of these solvents to solvate both the ionic hydrochloride and the polar amine group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated, as these solvents are effective at dissolving a wide range of organic compounds.
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the ionic nature of the hydrochloride salt.
Effect of Temperature
For most solid solutes, solubility increases with temperature. This relationship should be investigated by performing solubility experiments at different temperatures (e.g., 4°C, 25°C, 37°C) to assess the thermodynamic parameters of dissolution.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7) | Experimental Value | Experimental Value |
| 0.1 M HCl (pH 1) | Experimental Value | Experimental Value |
| PBS (pH 7.4) | Experimental Value | Experimental Value |
| Methanol | Experimental Value | Experimental Value |
| Ethanol | Experimental Value | Experimental Value |
| DMSO | Experimental Value | Experimental Value |
| Acetonitrile | Experimental Value | Experimental Value |
| Dichloromethane | Experimental Value | Experimental Value |
| Hexane | Experimental Value | Experimental Value |
Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Solubility (mg/mL) |
| 1.0 | HCl | Experimental Value |
| 2.0 | Glycine-HCl | Experimental Value |
| 3.0 | Citrate | Experimental Value |
| 4.0 | Acetate | Experimental Value |
| 5.0 | Acetate | Experimental Value |
| 6.0 | Phosphate | Experimental Value |
| 7.0 | Phosphate | Experimental Value |
| 8.0 | Tris | Experimental Value |
| 9.0 | Borate | Experimental Value |
| 10.0 | Carbonate-Bicarbonate | Experimental Value |
Conclusion: A Roadmap for Practical Application
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. By appreciating the interplay of its molecular structure, the profound influence of pH, and by employing robust experimental methodologies, researchers can generate the critical data needed to advance their work. The principles and protocols outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of other novel chemical entities. A thorough and accurate assessment of solubility is an indispensable step in the journey from discovery to application.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. keyorganics.net [keyorganics.net]
- 3. achmem.com [achmem.com]
- 4. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermochemical Properties of 6-Bromonaphthalen-2-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its development, manufacturing, and formulation. These properties govern the material's stability, processability, and ultimately, its safety and efficacy. This guide provides an in-depth examination of 6-Bromonaphthalen-2-amine hydrochloride, a key intermediate in medicinal chemistry. We will explore its fundamental physicochemical characteristics and delve into the critical thermochemical parameters that dictate its behavior. This document synthesizes field-proven experimental methodologies with theoretical insights, offering a robust framework for the comprehensive characterization of this and similar compounds. We will detail the causality behind experimental choices in techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present structured protocols, and discuss the interpretation of the resulting data in the context of drug development.
Introduction: The Imperative of Thermochemical Characterization
This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. As with any API candidate or intermediate, a thorough understanding of its solid-state properties is not merely academic but a prerequisite for rational drug development. The hydrochloride salt form is often chosen to enhance solubility and stability, but this introduces an ionic character that significantly influences its thermal behavior.
Thermochemical analysis provides a window into the energy landscape of a molecule. It allows us to quantify the energy required to induce phase transitions, the temperature at which decomposition begins, and the overall thermal stability. This knowledge is paramount for:
-
Process Safety: Preventing runaway reactions or uncontrolled decomposition during manufacturing.
-
Stability and Shelf-Life: Determining optimal storage conditions to ensure the API's integrity over time.[1][2]
-
Formulation Development: Ensuring compatibility with excipients and selecting appropriate manufacturing processes (e.g., milling, drying).[1][3]
-
Polymorph Control: Identifying and characterizing different crystalline forms, which can have profound impacts on bioavailability and stability.[1][3][4]
This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to fully characterize the thermochemical profile of this compound.
Molecular Profile and Physicochemical Properties
The subject of our study is an aromatic amine salt. The structure consists of a naphthalene core substituted with a bromine atom and a protonated amine group, with a chloride counter-ion. This structure dictates its physical and chemical properties.
-
Chemical Structure:

-
IUPAC Name: 6-bromonaphthalen-2-amine;hydrochloride[5]
-
Molecular Formula: C₁₀H₉BrClN[6]
-
Molecular Weight: 258.54 g/mol [6]
The presence of the N-H⁺···Cl⁻ ionic bond makes it a salt, which typically results in a higher melting point and different solubility profile compared to its free base, 6-Bromonaphthalen-2-amine.[7] The thermochemical behavior is largely dominated by the energy required to overcome the crystal lattice forces and the stability of the protonated amine.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrClN | [8] |
| Molecular Weight | 258.54 g/mol | [5] |
| CAS Number | 71590-31-3 | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically 95-97% | [5] |
| Storage Conditions | Inert atmosphere, room temperature | [5] |
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive thermochemical analysis. The two cornerstone techniques in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][9]
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[3][4] This technique is exceptionally sensitive to thermal events that involve an exchange of heat (enthalpy change), such as melting, crystallization, or solid-solid phase transitions. By precisely measuring the temperature and heat flow of these events, we can determine the melting point, enthalpy of fusion, and identify potential polymorphic forms.[3][10][11]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). This step is critical for data accuracy and ensures the protocol is self-validating.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation before decomposition. For studies investigating desolvation, a pinhole lid may be used.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Thermal Program:
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected melting or decomposition point (e.g., 300 °C).[12]
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal environment.
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify endothermic (heat-absorbing) or exothermic (heat-releasing) events.[4][11] The melting point is typically taken as the onset temperature of the melting endotherm.
Caption: Workflow for DSC analysis of a solid API.
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][13] This method is ideal for quantifying thermal stability and decomposition. Any process involving mass loss, such as the release of water or solvents, or the decomposition of the molecule into volatile fragments, will be detected.[2][13] For a hydrochloride salt, TGA can reveal the temperature at which the compound begins to decompose, which may involve the loss of HCl gas and subsequent breakdown of the organic moiety.
-
Instrument Verification: Verify the TGA balance performance using certified calibration weights and confirm temperature accuracy using magnetic transition standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (typically platinum or ceramic for higher temperatures).
-
Instrument Setup: Place the sample pan onto the TGA microbalance.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[12]
-
Maintain a controlled atmosphere with an inert purge gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve shows the percentage of mass lost. The onset temperature of a mass loss step is used to define the beginning of decomposition and assess thermal stability.[9] The first derivative of the TGA curve (DTG curve) can be plotted to clearly identify the temperatures of maximum mass loss rates.
References
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. quercus.be [quercus.be]
- 4. veeprho.com [veeprho.com]
- 5. This compound | 71590-31-3 [sigmaaldrich.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. achmem.com [achmem.com]
- 9. mdpi.com [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
The Ascendant Trajectory of Bromonaphthalene Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Bromonaphthalene Derivatives.
The scientific community is witnessing a surge of interest in bromonaphthalene derivatives, a class of compounds demonstrating significant potential across diverse therapeutic areas. The strategic incorporation of bromine into the naphthalene scaffold profoundly influences the physicochemical properties of these molecules, enhancing their lipophilicity and metabolic stability, thereby augmenting their interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of these promising compounds. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering a blend of technical data, mechanistic insights, and detailed experimental protocols.
Anticancer Potential: A Multi-pronged Attack on Malignancy
Bromonaphthalene derivatives have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a spectrum of cancer cell lines. Their mechanisms of action are multifaceted, primarily targeting key signaling pathways integral to cancer cell proliferation, survival, and angiogenesis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A pivotal mechanism underlying the anticancer activity of several bromonaphthalene derivatives is the inhibition of VEGFR-2, a key mediator of angiogenesis. By blocking the binding of vascular endothelial growth factor (VEGF) to its receptor, these compounds effectively stifle the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Naphthalene-chalcone hybrids, in particular, have demonstrated significant inhibitory activity against VEGFR-2.[1]
Table 1: Cytotoxicity of Selected Bromonaphthalene Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Bromonaphthalene-1,4-dione derivatives | HEC1A (Endometrial) | 1.24 - 9.55 | [2] |
| Naphthalene-chalcone hybrid (Compound 2j) | A549 (Lung) | 7.835 | [1] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [3] |
| Naphthalene-containing enamides | Huh-7 (Liver) | 2.62 - 3.37 |
Modulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Certain bromonaphthalene derivatives have been identified as modulators of this pathway, disrupting the Keap1-Nrf2 interaction. This leads to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response element (ARE)-driven genes, which can contribute to the selective cytotoxicity of these compounds towards cancer cells.[2]
Induction of Apoptosis and Cell Cycle Arrest
Beyond targeting specific signaling pathways, several bromonaphthalene derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, naphthalene-substituted triazole spirodienones have demonstrated the ability to arrest the cell cycle and induce apoptosis in breast cancer cells.[3] Similarly, naphthalene-based thiosemicarbazone derivatives have been shown to have an apoptotic effect on prostate cancer cells.[4]
Diagram 1: Simplified Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of bromonaphthalene derivatives.
Antimicrobial Efficacy: A Broad Spectrum of Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Bromonaphthalene derivatives have demonstrated promising antimicrobial activity against a wide range of pathogenic bacteria and fungi.
Antibacterial and Antifungal Spectrum
Studies have shown that various bromonaphthalene derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, 5-bromonaphthalimide derivatives have shown strong activity against Bacillus subtilis and Bacillus cereus. Naphthalene-based quaternary ammonium compounds have also been reported to possess a broad spectrum of antibacterial activity. Furthermore, some derivatives have demonstrated antifungal properties, inhibiting the growth of pathogenic yeasts.
Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives
| Derivative Class | Microorganism | Activity Metric | Value | Reference |
| 5-Bromonaphthalimide derivatives | Bacillus cereus | Zone of Inhibition | 18.4–18.9 mm | [2] |
| 5-Bromonaphthalimide derivatives | Bacillus subtilis | Zone of Inhibition | 15.8–17.1 mm | [2] |
| Naphthalene-chalcone hybrid (Compound 2j) | Candida albicans | MIC50 | 15.6 µg/mL | |
| Naphthalene-chalcone hybrid (Compound 2j) | Candida krusei | MIC50 | 15.6 µg/mL |
Proposed Mechanisms of Antimicrobial Action
The lipophilic nature of the naphthalene ring is believed to facilitate the penetration of these compounds through microbial cell membranes. Once inside, they may disrupt essential cellular processes. While the precise mechanisms are still under investigation, potential modes of action include the inhibition of key enzymes involved in microbial metabolism and the disruption of cell membrane integrity. The presence of the bromine atom can further enhance this activity by increasing the compound's ability to interact with microbial targets.
Diagram 2: General Protocol for Determining Minimum Inhibitory Concentration (MIC)
Caption: Broth microdilution method for MIC determination.
Enzyme Inhibition: A Targeted Approach
The ability of bromonaphthalene derivatives to selectively inhibit enzymes offers a targeted approach to treating various diseases.
Glutathione Transferase (GST) Inhibition
Dinitronaphthalene derivatives have been identified as inhibitors of glutathione transferase (GST) enzymes. These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics. Inhibition of GSTs can be a valuable strategy in overcoming drug resistance in cancer therapy, as these enzymes are often overexpressed in tumor cells.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this exciting field, this section provides detailed, step-by-step methodologies for key experiments.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of bromonaphthalene derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bromonaphthalene derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a bromonaphthalene derivative that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the bromonaphthalene derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Future Directions and Conclusion
Bromonaphthalene derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The research highlighted in this guide underscores their significant potential in oncology and infectious diseases. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and conducting in vivo studies to validate the preclinical findings. The continued exploration of this chemical space is poised to yield novel drug candidates with improved efficacy and safety profiles.
References
Review of 6-Bromonaphthalen-2-amine hydrochloride literature
An In-Depth Technical Guide to 6-Bromonaphthalen-2-amine Hydrochloride: Synthesis, Reactivity, and Applications
Introduction
This compound is a versatile and strategically important chemical intermediate for professionals in drug discovery, medicinal chemistry, and materials science. As a substituted naphthalene derivative, it possesses a bifunctional scaffold: a nucleophilic primary amine and a bromine-substituted aromatic ring. This unique combination allows for sequential, regioselective functionalization, making it an ideal starting point for the synthesis of diverse chemical libraries and complex molecular architectures. The naphthalene core is a well-established privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including enzyme inhibitors and antimicrobial agents.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, key reactions, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Data
This compound is typically supplied as a solid with high purity, requiring storage under an inert atmosphere to maintain its integrity.[3] Its properties make it suitable for a range of standard organic synthesis conditions.
| Property | Value | Reference(s) |
| CAS Number | 71590-31-3 | [3] |
| Molecular Formula | C₁₀H₉BrClN | [3] |
| Molecular Weight | 258.54 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95-97% | [3] |
| IUPAC Name | This compound | |
| Storage Conditions | Room temperature, under inert atmosphere | [3] |
| Free Amine CAS | 7499-66-3 (6-Bromonaphthalen-2-amine) | |
| Free Amine M.P. | 128 °C |
Safety Profile: The compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this reagent.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis and Manufacturing
The preparation of this compound is a multi-step process that typically begins with the commercially available 2-naphthol. The key strategic steps involve the regioselective bromination of the naphthalene core, followed by the introduction of the amine functionality.
Detailed Protocol: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol
This protocol is adapted from established procedures and demonstrates a reliable method for producing the key intermediate, 6-Bromo-2-naphthol. The causality behind this two-step process is rooted in controlling regioselectivity. Direct bromination of 2-naphthol can lead to mixtures. Therefore, a dibromination followed by a selective reduction is employed.
-
Step 1: Dibromination. In a fume hood, dissolve 2-naphthol (1.0 mole) in glacial acetic acid. Slowly add a solution of bromine (2.0 moles) in acetic acid while maintaining the temperature below 40°C. The initial electrophilic aromatic substitution occurs preferentially at the activated C1 position. A second bromination occurs at the C6 position.
-
Step 2: Selective Reduction. To the reaction mixture containing 1,6-dibromo-2-naphthol, add water to precipitate the crude product. Collect the solid and add it to a flask with glacial acetic acid and water. Heat the mixture to boiling. Add mossy tin (Sn) metal portion-wise. The tin, in the presence of the acidic medium, acts as a reducing agent. The C1-Br bond is more susceptible to reductive cleavage than the C6-Br bond due to electronic and steric factors, yielding 6-bromo-2-naphthol.
-
Step 3: Workup and Purification. After the tin has dissolved, cool the reaction and filter to remove any tin salts. Pour the filtrate into a large volume of cold water to precipitate the product. The crude 6-bromo-2-naphthol can be collected by filtration and purified by recrystallization from aqueous acetic acid or by vacuum distillation.
Detailed Protocol: Synthesis of 6-Bromonaphthalen-2-amine from 6-Bromo-2-naphthoic acid
An alternative route to the free amine utilizes a Curtius rearrangement starting from the corresponding carboxylic acid. This method is valuable when the naphthoic acid precursor is readily available.
-
Step 1: Azide Formation. To a solution of 6-Bromo-2-naphthoic acid (1.0 eq) in dry N,N-Dimethylformamide (DMF), add triethylamine (1.5 eq). Cool the mixture and add diphenylphosphoryl azide (DPPA, 1.5 eq). Stir the reaction at room temperature for 3 hours. DPPA serves as a safe and efficient reagent for converting the carboxylic acid into an acyl azide in situ.
-
Step 2: Curtius Rearrangement. Add water to the reaction mixture and heat to 100°C for 1 hour. The heat promotes the Curtius rearrangement, where the acyl azide loses dinitrogen gas (N₂) to form an isocyanate intermediate. The added water then hydrolyzes the isocyanate to the primary amine, releasing carbon dioxide.
-
Step 3: Isolation. Cool the reaction mixture and remove the DMF under high vacuum. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 6-Bromonaphthalen-2-amine as a solid. This method often provides a quantitative yield.[4][5]
-
Step 4: Hydrochloride Salt Formation. Dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent or as a gas). The hydrochloride salt will precipitate and can be collected by filtration and dried.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in its two distinct reactive sites, which can be addressed with high selectivity. The amino group acts as a nucleophile or a directing group, while the aryl bromide is an electrophilic handle for transition metal-catalyzed cross-coupling reactions.
Reactions at the Amino Group
The primary amine is a potent nucleophile and readily undergoes standard transformations:
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) provides stable amides and sulfonamides. This is a common first step to protect the amine or to install functionalities that modulate solubility or act as hydrogen bond donors/acceptors in a drug-target interaction.
-
N-Alkylation: Direct alkylation can be achieved with alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.
Reactions at the Bromo Group: Cross-Coupling
The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This capability is central to its value in modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond.[6][7] It is one of the most robust and widely used methods for constructing biaryl scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents.[8]
-
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[3][9][10] This allows for the synthesis of complex diarylamines or the introduction of diverse nitrogen-containing heterocycles, significantly expanding the accessible chemical space from a single intermediate.[5]
-
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts yields an arylethynyl naphthalene derivative. These rigid linkers are often used to probe the topology of protein binding sites.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 6-Bromonaphthalen-2-amine with an arylboronic acid. The amine group is typically protected first to prevent side reactions.
-
Step 1: Protection. React 6-Bromonaphthalen-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to form the N-Boc protected intermediate.
-
Step 2: Coupling. In a reaction vessel, combine the N-Boc-6-bromonaphthalen-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Step 3: Reaction Execution. Degas the solvent (e.g., a mixture of dioxane and water) by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the solids, and heat the mixture (typically 80-100°C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Step 4: Workup and Deprotection. Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. The resulting crude product can be purified by column chromatography. The Boc protecting group can then be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final coupled product.
Applications in Drug Discovery and Materials Science
The naphthalene scaffold is a cornerstone in medicinal chemistry. Derivatives of 6-aminonaphthalene have been investigated for a wide range of therapeutic applications, leveraging the ring system's ability to engage in π-stacking and other non-covalent interactions within biological targets.[1]
| Application Area | Description | Reference(s) |
| Kinase Inhibitors | The aminonaphthalene core is a key structural motif in many kinase inhibitors. The amine often forms a critical hydrogen bond in the hinge region of the kinase ATP-binding site. The C6 position is a vector for modification to achieve potency and selectivity. Quinoline-based structures, which are electronically related, derived from 6-bromo intermediates are known PI3K/mTOR inhibitors. | [11][12][13][14] |
| Antimicrobial Agents | Naphthalene-based compounds have shown significant antibacterial and antifungal properties. The lipophilic nature of the naphthalene core aids in membrane penetration, and various functional groups can be introduced to interact with microbial targets. | [2][4] |
| Protease Inhibitors | Substituted 1,6-naphthalene derivatives have been identified as selective inhibitors of viral proteases, such as the human cytomegalovirus (HCMV) protease. | [15] |
| Organic Electronics | As an aromatic amine, this compound and its derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), where they can function as hole-transporting or emissive layer components. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its predictable and versatile reactivity make it an indispensable tool for researchers. The ability to selectively functionalize either the amino or the bromo position allows for the systematic exploration of chemical space, accelerating the hit-to-lead optimization process in drug discovery and enabling the rational design of advanced functional materials. This guide provides the foundational knowledge and practical protocols necessary for scientists and developers to harness the full potential of this powerful molecular building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 6-Bromonaphthalen-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the safe handling, application, and underlying toxicological rationale for 6-Bromonaphthalen-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to offer a deep understanding of the chemical's properties and associated risks. By integrating mechanistic insights with practical, field-proven protocols, this guide establishes a self-validating system for laboratory safety and experimental integrity. It covers critical aspects from physicochemical properties and hazard identification to detailed protocols for use in common synthetic reactions, spill management, and proper disposal.
Introduction: Understanding the Compound
This compound is a halogenated aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] Its structure, featuring a naphthalene core, a bromine substituent, and an amine group, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form generally improves stability and handling characteristics compared to the free base. However, the very features that make it synthetically useful—the aromatic amine and halogen substituent—also dictate its toxicological profile and necessitate the stringent handling protocols detailed in this guide.
Aromatic amines as a class are known for their potential to cause significant health effects, including carcinogenicity.[3][4][5] The parent compound, 2-naphthylamine, is a well-established human bladder carcinogen.[3][6] Therefore, any derivative, including this compound, must be handled with the assumption of similar hazards until proven otherwise.
Physicochemical and Hazard Profile
A summary of the key properties and hazard classifications for this compound is presented below. This data is aggregated from multiple supplier safety data sheets (SDS) to provide a consolidated overview.
| Property | Value | Source(s) |
| CAS Number | 71590-31-3 | [6][7] |
| Molecular Formula | C₁₀H₉BrClN | [4] |
| Molecular Weight | 258.55 g/mol | [5] |
| Physical Form | Solid / Powder | [6][8] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [5][6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6][9] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [6][10] |
The Scientific Basis for Hazard Classification: A Mechanistic Approach
Understanding why this compound is hazardous is critical to fostering a true culture of safety. The hazard statements are not arbitrary; they are rooted in the biochemical interactions of the molecule and its metabolites with biological systems.
Metabolic Activation and Carcinogenicity
The primary toxicological concern for aromatic amines is their potential for metabolic activation into genotoxic species.[4][6] This process, illustrated in the diagram below, is the scientific rationale behind treating this compound as a suspected carcinogen.
-
N-hydroxylation: In the liver, cytochrome P450 enzymes metabolize the amine group to an N-hydroxylamine derivative. This is the key activation step.[3]
-
Conjugation and Transport: The N-hydroxylamine metabolite can be conjugated (e.g., with glucuronic acid) and transported to the urinary bladder.[3]
-
Formation of Reactive Intermediates: In the acidic environment of the bladder, the conjugate can break down, releasing the N-hydroxylamine. This can then form a highly reactive nitrenium ion.[5][6]
-
DNA Adduct Formation: The electrophilic nitrenium ion readily attacks nucleophilic sites on DNA, forming covalent DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[3][11]
This multi-step pathway explains the specific targeting of the urinary bladder by many aromatic amines and underscores the long-term health risks associated with improper handling.
Caption: Metabolic activation pathway of aromatic amines leading to genotoxicity.
Basis for Irritation Hazards (H315, H319, H335)
The skin, eye, and respiratory irritation caused by aromatic amines is a result of their chemical reactivity.[8]
-
Skin Irritation (H315): Aromatic amines can be absorbed through the skin.[12][13] Their basic nature can disrupt the skin's acid mantle, while their reactivity can lead to the formation of electrophilic intermediates, such as quinone-imines, through oxidation.[14] These reactive species can covalently bind to skin proteins, triggering an inflammatory response and contact dermatitis. Damaged skin exhibits significantly higher absorption rates, increasing systemic exposure.[12]
-
Eye Irritation (H319): The mucous membranes of the eyes are highly sensitive. Direct contact with the solid powder or vapors can cause irritation due to the compound's chemical nature, leading to redness, pain, and watering.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract. As with skin and eyes, the reactivity of the amine group can cause inflammation in the sensitive tissues of the nose, throat, and lungs.
Core Directive: Safe Handling and Engineering Controls
A multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). This hierarchy of controls is designed to minimize exposure at every step.
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]
Personal Protective Equipment (PPE)
The appropriate PPE provides a final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne dust particles from contacting the eyes and face.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Always inspect gloves for tears before use and practice proper removal technique to avoid contaminating skin.[3] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory | Not typically required if work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | Prevents inhalation of hazardous dust or vapors. |
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and common method for forming C-N bonds, a frequent application for compounds like this compound.[7][15] The following is a representative, field-proven protocol, synthesized from established methodologies for similar substrates.[16]
Reaction: Coupling of this compound with a secondary amine (e.g., Morpholine).
Materials and Reagents
-
This compound
-
Morpholine (or other desired amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed Toluene (or Dioxane)
Step-by-Step Procedure
Note: This entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques and within a chemical fume hood.
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).
-
Add the strong base, Sodium tert-butoxide (NaOtBu, 2.4 equiv - 1.4 equiv for coupling and 1.0 equiv to neutralize the HCl salt). Causality: The base is critical for both deprotonating the amine coupling partner to form the active palladium-amido intermediate and for neutralizing the starting material's hydrochloride salt.[7][17]
-
-
Assembly:
-
Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine coupling partner (e.g., Morpholine, 1.2 equiv) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath (typically 90-110 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction's progress periodically by taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is consumed.
-
-
Work-up and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Emergency Procedures: A Self-Validating Response System
Preparedness is key to safety. All personnel must be familiar with these procedures before beginning work.
Exposure Response
| Exposure Route | Action | Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. Call for emergency medical assistance. 3. If breathing has stopped, perform artificial respiration. | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. 2. Use a safety shower if the area of contact is large. 3. Seek immediate medical attention. | To dilute and remove the chemical from the skin, minimizing irritation and absorption. Contaminated clothing can hold the chemical against the skin. |
| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. 2. Use an eyewash station. 3. Seek immediate medical attention. | To remove the chemical from the sensitive eye tissues and prevent serious damage. |
| Ingestion | 1. DO NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention and provide the SDS to the medical personnel. | Inducing vomiting can cause further damage to the esophagus. Medical professionals need to know the identity of the chemical. |
Spill Management
A spill should be treated as a high-hazard event.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: From a safe distance, assess the size and nature of the spill. For large spills, or if you are not trained or equipped to handle it, evacuate the lab and call emergency services.
-
Contain (for small, manageable spills):
-
Don the appropriate PPE, including a respirator if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.[18]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Clean-Up:
-
Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound contaminated debris." Follow institutional guidelines for disposal.[3]
Waste Disposal and Decontamination
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3]
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area within the lab.
-
Equipment Decontamination: Glassware and equipment should be decontaminated after use. A triple rinse with a suitable solvent (e.g., acetone) is recommended.[3][20] The rinsate must be collected as halogenated hazardous waste. Following the solvent rinse, a wash with soap and water can be performed.[21]
Conclusion
This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its chemical reactivity and metabolic fate. The hazards it presents—irritation and potential long-term carcinogenicity—are directly linked to its structure as a halogenated aromatic amine. By adhering to the hierarchy of controls, utilizing appropriate engineering systems and PPE, and following validated experimental and emergency procedures, researchers can effectively mitigate these risks. This guide serves as a foundation for building a robust and self-validating safety culture in any laboratory engaged in the use of this and similar chemical entities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. skcltd.com [skcltd.com]
- 11. Oxidative DNA damage induced by a metabolite of 2-naphthylamine, a smoking-related bladder carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. international.skcinc.com [international.skcinc.com]
- 20. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 21. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
The Synthetic Chemist's Compass: A Technical Guide to 6-Bromonaphthalen-2-amine Hydrochloride in Modern Drug Discovery
For the discerning researcher, scientist, and drug development professional, the selection of a chemical starting material is a critical decision that dictates the trajectory of a research program. 6-Bromonaphthalen-2-amine hydrochloride (CAS: 71590-03-7) is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth technical overview of this compound, including a survey of suppliers and pricing, its applications in drug discovery, and a detailed, field-proven experimental protocol for its use in a key cross-coupling reaction.
The Strategic Value of the 6-Bromonaphthalen-2-amine Scaffold
The utility of this compound in medicinal chemistry stems from the strategic placement of its functional groups on the rigid naphthalene core. The naphthalene scaffold itself is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its aromatic, planar nature allows for effective π-π stacking interactions with biological targets, while its lipophilicity can enhance membrane permeability.
The two key functional groups of this molecule, the primary amine and the bromine atom, offer orthogonal reactivity, making it a powerful tool for building molecular complexity:
-
The Amino Group: The primary amine at the 2-position is a versatile nucleophile and a key hydrogen bond donor. It can readily participate in a wide range of reactions, including amidation, sulfonylation, and reductive amination, to introduce diverse side chains and modulate the compound's physicochemical properties. In the context of drug design, this amino group can serve as a crucial interaction point with the target protein, such as the hinge region of a kinase.
-
The Bromo Group: The bromine atom at the 6-position is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of the chemical space around the naphthalene core to optimize potency, selectivity, and pharmacokinetic properties.
The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction conditions.
Sourcing and Procurement: A Supplier and Pricing Overview
The availability and cost of a starting material are critical considerations in any research and development endeavor. This compound is commercially available from a range of suppliers, with pricing varying based on purity and quantity.
| Supplier | Purity | Quantity | Price (USD) | CAS Number |
| Sigma-Aldrich | 97% | 1 g | $11.50 | 71590-31-3 |
| ChemShuttle | 95% | 25 g | $200.00 | 71590-31-3[2] |
| ChemShuttle | 95% | 100 g | $600.00 | 71590-31-3[2] |
| Achmem | 97% | - | Inquire | 71590-31-3[3] |
| CP Lab Safety | ≥98% (HPLC) | 1 g | Inquire | 71590-31-3 |
| ChemicalBook | - | - | Inquire | 71590-31-3 |
| BLD Pharm | - | - | Inquire | 71590-31-3 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.
Application in Drug Discovery: A Gateway to Novel Therapeutics
The naphthalene scaffold is a well-established pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and neurology.[1] this compound serves as a key starting material for the synthesis of a diverse range of biologically active molecules. Its application is particularly prominent in the development of:
-
Kinase Inhibitors: The naphthalene core can be elaborated to generate potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. The amino group can be functionalized to interact with the hinge region of the kinase, while the bromo group allows for the introduction of substituents that can occupy the hydrophobic pocket.
-
Fluorescent Probes and Materials: Naphthalene derivatives are known for their fluorescent properties.[4] The amino group of 6-Bromonaphthalen-2-amine can be derivatized with fluorophores to create probes for biological imaging, while the bromo group allows for incorporation into polymeric materials for applications in organic electronics, such as OLEDs.[4]
-
GPCR Ligands: The rigid naphthalene scaffold can be used to design ligands that bind to G-protein coupled receptors (GPCRs), a large family of drug targets. The ability to functionalize both the amino and bromo positions allows for the fine-tuning of receptor affinity and selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol details a representative procedure for the coupling of this compound with an arylboronic acid. This protocol is adapted from a published procedure for a structurally similar substrate and is intended to serve as a starting point for optimization.[5]
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (3.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-naphthalen-2-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the catalytic cycle by activating the boronic acid.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a role in the catalytic cycle.
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
Self-Validating System:
The progress of the reaction can be reliably monitored by TLC, comparing the reaction mixture to the starting materials. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a strategically valuable and commercially accessible building block for the synthesis of novel compounds in drug discovery and materials science. Its orthogonal reactivity allows for the systematic exploration of chemical space, making it an indispensable tool for medicinal chemists. The provided experimental protocol for the Suzuki-Miyaura cross-coupling reaction offers a reliable starting point for the synthesis of a wide range of 6-aryl-naphthalen-2-amine derivatives, paving the way for the discovery of new therapeutic agents.
References
Methodological & Application
Application Note and Protocols: Synthetic Routes to 6-Bromonaphthalen-2-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
6-Bromonaphthalen-2-amine hydrochloride (C₁₀H₈BrN·HCl) is a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, functionalized with both an amine and a bromine atom, makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceutical agents and organic electronic materials. The strategic placement of the bromo and amino groups allows for differential functionalization, enabling researchers to construct elaborate molecular architectures through reactions like Suzuki coupling, Buchwald-Hartwig amination, and diazotization.
This technical guide provides a comprehensive overview of established and modern synthetic routes to 6-Bromonaphthalen-2-amine and its subsequent conversion to the stable hydrochloride salt. The selection of an optimal synthetic pathway is contingent upon several factors, including the desired scale of production, cost of starting materials, safety considerations, and available laboratory equipment. We will explore multiple routes, detailing the underlying chemical principles and providing step-by-step protocols to empower researchers in their synthetic endeavors.
Route 1: Synthesis from 2-Naphthol via Bromination and Amination
This classic, multi-step approach leverages the inexpensive and readily available starting material, 2-naphthol (β-naphthol). The strategy involves an initial over-bromination, followed by a selective reduction to install the bromine at the desired C6 position, and finally, a nucleophilic substitution to introduce the amine functionality.
Strategic Overview
The causality behind this route is rooted in the directing effects of the hydroxyl group on the naphthalene core. The hydroxyl group is a powerful activating ortho-, para-director. Direct mono-bromination of 2-naphthol is often unselective. Therefore, the strategy proceeds by first forming 1,6-dibromo-2-naphthol, taking advantage of the high reactivity at the C1 and C6 positions. Subsequently, the more reactive C1-Br bond is selectively reduced, leaving the desired 6-bromo-2-naphthol intermediate. The final amination is accomplished via the Bucherer reaction, a well-established method for converting naphthols to naphthylamines.
Caption: Workflow for Route 1, starting from 2-Naphthol.
Experimental Protocols
Step 1.1: Synthesis of 1,6-Dibromo-2-naphthol
This procedure follows the principles of electrophilic aromatic substitution. The highly activated naphthalene ring readily reacts with bromine.
-
Materials: 2-Naphthol, Glacial Acetic Acid, Bromine.
-
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and reflux condenser, dissolve 2-naphthol (1.0 mole equivalent) in glacial acetic acid.[1]
-
Prepare a solution of bromine (2.0 mole equivalents) in glacial acetic acid.
-
Slowly add the bromine solution to the 2-naphthol solution with gentle shaking. The reaction is exothermic; maintain the temperature to prevent excessive loss of hydrogen bromide gas.[1][2]
-
After the addition is complete, add water (approx. 25% of the acetic acid volume) and heat the mixture to boiling to ensure the reaction goes to completion.[1]
-
The product, 1,6-dibromo-2-naphthol, will be used directly in the next step without isolation.
-
Step 1.2: Synthesis of 6-Bromo-2-naphthol
This step employs a selective reduction (de-bromination) at the C1 position, which is more sterically accessible and electronically favored for reduction compared to the C6 position.
-
Materials: Crude 1,6-dibromo-2-naphthol solution from Step 1.1, Mossy Tin (Sn).
-
Procedure:
-
Cool the boiling solution from the previous step to approximately 100°C.
-
Carefully add mossy tin (total of ~1.3 gram atoms per mole of starting 2-naphthol) in three portions. The reaction is exothermic and produces hydrogen gas.[1][2] Add the first portion and wait for it to dissolve before adding the next.
-
After all the tin has been added and dissolved, boil the mixture for an additional 3 hours.[1]
-
Cool the mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts with a small amount of cold acetic acid.[1]
-
Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by vacuum distillation and recrystallization.[1][3] A yield of 96-100% of crude product is reported.[1]
-
Step 1.3: Synthesis of 6-Bromonaphthalen-2-amine (Bucherer Reaction)
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sulfite.
-
Materials: 6-Bromo-2-naphthol, Ammonium Hydroxide, Ammonium Sulfite.
-
Procedure:
-
Place 6-bromo-2-naphthol (1.0 mole equivalent), ammonium hydroxide, and ammonium sulfite (approx. 3.8 mole equivalents) into a high-pressure sealed tube.[4]
-
Heat the sealed tube to 150°C for 48 hours.[4]
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 6-Bromonaphthalen-2-amine.[4] The product is often pure enough for the next step, with reported yields around 94%.[4]
-
Route 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
This route represents a modern and highly efficient approach to forming the critical C-N bond. It typically starts with 2,6-dibromonaphthalene and utilizes an ammonia surrogate in a palladium-catalyzed cross-coupling reaction. This method offers high functional group tolerance and often proceeds under milder conditions than classical methods.
Strategic Overview
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[5] The reaction mechanism involves a catalytic cycle with a palladium(0) species.[6] The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical for the reaction's success, influencing reaction rate, scope, and yield.
Caption: Workflow for Route 2, via Buchwald-Hartwig Amination.
Experimental Protocol
Step 2.1: Buchwald-Hartwig Amination of 2,6-Dibromonaphthalene
This protocol is a representative example; optimization of the catalyst, ligand, base, and solvent may be necessary. Using an ammonia equivalent like lithium bis(trimethylsilyl)amide is a common strategy.[8]
-
Materials: 2,6-Dibromonaphthalene, Palladium(II) Acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos), Lithium bis(trimethylsilyl)amide (LiN(TMS)₂), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dibromonaphthalene (1.0 mole equivalent), the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the base (e.g., Sodium tert-butoxide or LHMDS).
-
Add the ammonia surrogate, LiN(TMS)₂ (as a solution or solid).
-
Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product will contain the silylated amine, which is typically hydrolyzed to the free amine during aqueous workup or by treatment with a mild acid.
-
Purify the resulting 6-Bromonaphthalen-2-amine by column chromatography.
-
Alternative Synthetic Approach: The Curtius Rearrangement
For instances where 6-bromo-2-naphthoic acid is a more accessible starting material, the Curtius rearrangement offers a viable pathway to the amine.
Strategic Overview
This rearrangement converts a carboxylic acid into a primary amine with the loss of one carbon atom. The process involves the conversion of the carboxylic acid into an acyl azide, typically via an acid chloride or by direct reaction with diphenylphosphoryl azide (DPPA).[4] The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to the primary amine.
Experimental Protocol
Step 3.1: Synthesis of 6-Bromonaphthalen-2-amine from 6-Bromo-2-naphthoic acid
-
Materials: 6-Bromo-2-naphthoic acid, Triethylamine (TEA), Diphenylphosphoryl azide (DPPA), Dry Dimethylformamide (DMF), Water.
-
Procedure:
-
Dissolve 6-bromo-2-naphthoic acid (1.0 mole equivalent) and triethylamine (1.5 mole equivalents) in dry DMF.[4]
-
Add diphenylphosphoryl azide (1.5 mole equivalents) to the solution and stir at room temperature for 3 hours.[4]
-
Add water to the reaction mixture and heat to 100°C for 1 hour to hydrolyze the isocyanate intermediate.[4]
-
After cooling, remove the DMF by distillation under high vacuum.
-
Dissolve the solid residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate under vacuum to yield 6-Bromonaphthalen-2-amine. A quantitative yield is reported for this transformation.[4]
-
Final Step: Formation of the Hydrochloride Salt
The free base, 6-Bromonaphthalen-2-amine, is typically converted to its hydrochloride salt for improved stability, handling, and solubility in certain solvents.
Experimental Protocol
-
Materials: 6-Bromonaphthalen-2-amine, Concentrated Hydrochloric Acid, Water.
-
Procedure:
-
Suspend the crude or purified 6-Bromonaphthalen-2-amine in water.[9]
-
Add concentrated hydrochloric acid and heat the mixture until the solid completely dissolves, forming a clear solution of the hydrochloride salt.[9]
-
Cool the solution slowly to room temperature, then in an ice bath, to induce crystallization of the fine, white this compound.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol and then diethyl ether to facilitate drying.[9]
-
Dry the product under vacuum to obtain the final hydrochloride salt.
-
Data Summary of Synthetic Routes
| Parameter | Route 1: From 2-Naphthol | Route 2: Buchwald-Hartwig | Route 3: Curtius Rearrangement |
| Starting Material | 2-Naphthol | 2,6-Dibromonaphthalene | 6-Bromo-2-naphthoic acid |
| Key Reactions | Electrophilic Bromination, Selective Reduction, Bucherer Reaction | Palladium-Catalyzed C-N Cross-Coupling | Acyl Azide Formation, Isocyanate Rearrangement |
| Advantages | Inexpensive starting material, well-established classical methods. | High efficiency and yield, broad functional group tolerance, milder conditions. | Excellent yield, avoids direct handling of ammonia at high pressure. |
| Disadvantages | Multiple steps, use of toxic tin reagents, high-pressure/temperature amination. | Expensive palladium catalysts and ligands, requires inert atmosphere. | Use of potentially explosive azide reagents, requires careful handling. |
Safety Precautions
-
Chemical Hazards:
-
Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and face shield.
-
Aromatic Amines: 2-Naphthylamine is a known human carcinogen.[10] While the carcinogenicity of 6-bromo-2-naphthylamine is not as well-defined, it should be handled as a potential carcinogen. Avoid inhalation and skin contact.
-
Azides: Diphenylphosphoryl azide and intermediate acyl azides are potentially explosive. Avoid heating concentrated solutions and contact with heavy metals.
-
Palladium Catalysts: Heavy metals that require proper handling and disposal.
-
-
Operational Hazards:
-
Reactions performed in sealed tubes (Bucherer reaction) can generate high pressure and must be conducted behind a blast shield.
-
Exothermic reactions should be carefully controlled with appropriate cooling.
-
-
General Practices: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory PPE (safety glasses, lab coat, gloves) is mandatory. Consult the Safety Data Sheet (SDS) for every chemical before use.
References
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-Bromonaphthalen-2-amine synthesis - chemicalbook [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 10. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromonaphthalen-2-amine Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis
Abstract: 6-Bromonaphthalen-2-amine hydrochloride is a pivotal intermediate in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of complex therapeutic agents.[1] Its unique bicyclic aromatic structure, featuring a reactive bromine atom and a nucleophilic amine group, makes it an ideal starting point for constructing molecules with significant biological activity. This guide provides a comprehensive overview of the compound's properties, detailed safety protocols, and validated synthetic methodologies. The primary focus is its strategic application in the synthesis of kinase inhibitors, a critical class of drugs in oncology and inflammatory disease research.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Compound Profile and Physicochemical Properties
6-Bromonaphthalen-2-amine and its hydrochloride salt are foundational building blocks in organic synthesis.[4] The hydrochloride form is often preferred in laboratory settings due to its enhanced stability and handling characteristics compared to the free amine. The presence of the bromine atom at the C-6 position provides a key handle for derivatization, typically through palladium-catalyzed cross-coupling reactions, while the amine at the C-2 position allows for amide bond formation, urea synthesis, or further heterocycle construction.
Table 1: Physicochemical and Specification Data
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 6-Bromo-2-naphthylamine HCl, 2-Amino-6-bromonaphthalene HCl | [6] |
| CAS Number | 71590-31-3 | [7][8] |
| Molecular Formula | C₁₀H₉BrClN | [8][9][10] |
| Molecular Weight | 258.55 g/mol | [7][8][9] |
| Appearance | White to beige crystalline solid | [4] |
| Purity | Typically ≥97% | [9] |
| Melting Point (Free Amine) | 128 °C | [11] |
| Solubility | Soluble in organic solvents like ethers and ketones; insoluble in water (as free amine). | [4] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [7] |
Safety and Handling Protocols
Proper handling of this compound is crucial to ensure laboratory safety. The compound is categorized as an irritant and is harmful if ingested.[9] Adherence to standard safety procedures is mandatory.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |
Data sourced from multiple chemical suppliers.[9]
Protocol 2.1: Standard Handling Procedure
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[12] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[12][13]
-
Dispensing : When weighing and transferring the solid, use anti-static spatulas and weighing boats to prevent dispersal of the powder.
-
Waste Disposal : Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
-
First Aid :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]
-
In case of skin contact : Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[12]
-
If inhaled : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
If swallowed : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.
-
Role in Pharmaceutical Synthesis: The Kinase Inhibitor Scaffold
The 4-anilino-quinazoline and related scaffolds are privileged structures in the design of kinase inhibitors, which function by blocking the ATP-binding site of kinases.[2] 6-Bromonaphthalen-2-amine serves as a bioisostere or a core building block for these scaffolds, where the naphthalene ring system mimics the adenine region of ATP, and the amine group forms critical hydrogen bonds with the "hinge" region of the kinase. The bromine atom acts as a versatile synthetic handle for introducing further complexity and modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.[3]
Synthetic Protocols: From Precursor to Final Intermediate
The synthesis of this compound is a multi-step process that typically begins with commercially available 2-naphthol. The overall workflow involves bromination, selective reduction, amination, and finally, salt formation.
Protocol 4.1: Synthesis of Precursor 6-Bromo-2-naphthol
This protocol is adapted from established literature procedures for the selective reduction of 1,6-dibromo-2-naphthol.[14][15] The initial dibromination of 2-naphthol is followed by a reduction that preferentially removes the more reactive bromine at the C-1 position.
-
Bromination : In a flask equipped for gas evolution, dissolve 2-naphthol (1 mole) in glacial acetic acid. Slowly add a solution of bromine (2 moles) in acetic acid while shaking and cooling.[15]
-
Reduction Setup : To a round-bottom flask containing the crude 1,6-dibromo-2-naphthol (1 mole), add ethanol and concentrated hydrochloric acid.
-
Tin Addition : Add tin metal (approx. 2 gram-atoms) portion-wise to the mixture.[14] The use of tin in acidic media generates SnCl₂, a classic reducing agent for this type of selective dehalogenation.
-
Reflux : Heat the reaction mixture to reflux for several hours until TLC indicates the consumption of the starting material.
-
Workup : Cool the solution and decant from any unreacted tin. Concentrate the solution in vacuo and pour it into a large volume of ice water.
-
Isolation : Collect the resulting white precipitate of 6-bromo-2-naphthol by vacuum filtration and dry. The crude product can be purified by recrystallization from benzene or a similar solvent.[14]
Protocol 4.2: Synthesis of 6-Bromonaphthalen-2-amine
This procedure utilizes a Curtius rearrangement starting from the corresponding carboxylic acid, which can be prepared from 6-bromo-2-naphthol via standard methods. This route is efficient and high-yielding.[11][16]
-
Reaction Setup : In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 6-bromo-2-naphthoic acid (1.0 eq.) and triethylamine (1.5 eq.) in dry N,N-Dimethylformamide (DMF).
-
Azide Formation : Add diphenylphosphoryl azide (DPPA, 1.5 eq.) dropwise to the solution at room temperature. Stir for 3 hours. The DPPA converts the carboxylic acid into an acyl azide, the key intermediate for the rearrangement.
-
Rearrangement and Hydrolysis : Add water (approx. 10-15% of DMF volume) to the flask and heat the mixture to 100 °C for 1 hour.[11] The heat induces the Curtius rearrangement, where the acyl azide loses N₂ to form an isocyanate, which is then hydrolyzed in situ by water to the desired amine.
-
Workup : After cooling, remove the DMF under high vacuum. Dissolve the solid residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 6-Bromonaphthalen-2-amine as a solid.[11][16]
Protocol 4.3: Preparation of this compound
This is a standard acid-base reaction to form the hydrochloride salt.
-
Dissolution : Dissolve the crude 6-Bromonaphthalen-2-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification : Slowly add a solution of hydrochloric acid in ether (e.g., 2M solution) or isopropanolic HCl dropwise with stirring.
-
Precipitation : The hydrochloride salt will precipitate out of the solution. Continue adding the acid until no further precipitation is observed.
-
Isolation : Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Application Protocol: Synthesis of a Kinase Inhibitor Intermediate via Suzuki Coupling
The bromine atom on the naphthalene core is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups.[3] The Suzuki-Miyaura coupling is a robust and widely used method for this transformation.
Protocol 5.1: Suzuki-Miyaura Coupling of 6-Bromonaphthalen-2-amine
Note: The amine may require protection (e.g., as a Boc-carbamate) prior to coupling, depending on the reaction conditions and the nature of the boronic acid.
-
Reagent Preparation : In a reaction vessel, combine 6-Bromonaphthalen-2-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst Addition : Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-5 mol %) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Solvent and Degassing : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the coupled product.
Analytical Characterization
The identity, purity, and structure of the synthesized compounds must be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity of the final product and all intermediates.
Conclusion
This compound is a high-value intermediate whose utility extends across various domains of pharmaceutical research. Its well-defined reactivity and structural features make it an indispensable tool, particularly for the synthesis of targeted therapies like kinase inhibitors. The protocols and data presented in this guide offer a robust framework for the safe handling, synthesis, and strategic application of this compound, empowering researchers to accelerate their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 71590-31-3|this compound|BLD Pharm [bldpharm.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. achmem.com [achmem.com]
- 10. keyorganics.net [keyorganics.net]
- 11. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 6-Bromonaphthalen-2-amine hydrochloride in Advanced Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
6-Bromonaphthalen-2-amine hydrochloride is a bifunctional aromatic compound that has emerged as a cornerstone in the synthesis of complex organic molecules. Its structure, featuring a naphthalene core substituted with a reactive bromine atom and an amino group, provides two orthogonal points for chemical modification. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, while the amine group offers a nucleophilic site for amidation, alkylation, and diazotization reactions.
This unique combination makes it an invaluable precursor in the fields of medicinal chemistry and materials science.[1] In drug discovery, the naphthalene scaffold is a privileged structure found in numerous biologically active compounds, and this building block provides a direct route to novel kinase inhibitors and other therapeutic agents.[2][3] In materials science, it serves as a monomer for the synthesis of advanced polymers and light-emitting materials.[1]
This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the practical application of this compound in key synthetic transformations.
Table 1: Physicochemical Properties of 6-Bromonaphthalen-2-amine and its Hydrochloride Salt
| Property | Value | Source |
| Compound Name | This compound | [4] |
| CAS Number | 71590-31-3 | [5] |
| Molecular Formula | C₁₀H₉BrClN | [4][5] |
| Molecular Weight | 258.54 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [4][5] |
| Solubility (Free Base) | Slightly soluble in DMSO and Methanol | [1] |
| Storage Conditions | Inert atmosphere, room temperature |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly effective electrophilic partner for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern molecular construction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding alternative to traditional methods that often require harsh conditions.[6] This reaction enables the coupling of an aryl halide with a primary or secondary amine, a transformation of immense importance in pharmaceutical synthesis.[6][7][8]
Causality Behind the Method: The reaction's success hinges on a palladium catalyst, typically in its Pd(0) oxidation state, and a specialized phosphine ligand.[8][9] The ligand, often bulky and electron-rich, is not a passive spectator; it stabilizes the palladium center, promotes the crucial oxidative addition step, and facilitates the final reductive elimination to release the product and regenerate the catalyst.[8] The choice of base is also critical, as it is required to deprotonate the amine, making it a more potent nucleophile to engage with the palladium complex.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Trustworthy Protocol 1: Synthesis of a Di-aryl Amine Derivative
This protocol describes the coupling of 6-Bromonaphthalen-2-amine with a generic aniline derivative. The hydrochloride salt must first be neutralized or a sufficient excess of base must be used.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Aryl amine (e.g., Aniline, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground and dried
-
n-Butanol (anhydrous), 0.1 M concentration relative to the limiting reagent
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
-
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl amine, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh and add Pd₂(dba)₃ and X-Phos. Add these solids to the Schlenk flask.
-
Solvent Addition: Add anhydrous n-butanol via syringe.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[3]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2x) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-6-aminonaphthalene product.
-
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a paramount tool for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[10][11] The reaction's appeal lies in its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[12]
Causality Behind the Method: The mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond of the naphthalene core.[11] A key step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boron species by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.[10] The cycle concludes with reductive elimination, forming the C-C bond and regenerating the Pd(0) catalyst.[13]
Caption: General catalytic cycle of the Suzuki-Miyaura coupling.
Trustworthy Protocol 2: Synthesis of a 6-Aryl-naphthalen-2-amine
-
Expert Insight: The free amine in the substrate can potentially coordinate to the palladium center, inhibiting catalysis. While many modern catalyst systems tolerate this, protection of the amine (e.g., as a Boc-carbamate) may be necessary for challenging substrates or to maximize yield. The following protocol assumes a tolerant catalyst system.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 eq)
-
Potassium Phosphate (K₃PO₄, 2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[12]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture.
-
Degassing: Seal the vessel and purge thoroughly with an inert gas for 15-20 minutes.[12]
-
Reaction: Heat the mixture to 80-100 °C with stirring for 4-18 hours. Progress should be monitored by LC-MS.[13]
-
Workup: After cooling, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).[12]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the 6-aryl-naphthalen-2-amine product.[12]
-
Table 2: Comparison of Typical Cross-Coupling Conditions
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C(aryl)-N | C(aryl)-C(aryl) |
| Nucleophile | Primary/Secondary Amine | Organoboron species |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ |
| Typical Ligand | Biarylphosphines (e.g., X-Phos, RuPhos) | Biarylphosphines (e.g., SPhos) or PPh₃ |
| Typical Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Typical Solvent | Toluene, Dioxane, n-BuOH | Dioxane/H₂O, Toluene, DMF |
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
The aminonaphthalene core is a well-established pharmacophore in medicinal chemistry, particularly for targeting the ATP-binding site of various protein kinases.[2] Dysregulation of kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] this compound is an ideal starting material for building libraries of potential kinase inhibitors.[14]
A common synthetic strategy involves an initial cross-coupling reaction to install a key recognition element, followed by functionalization of the amine to complete the pharmacophore.
Caption: General workflow for kinase inhibitor synthesis.
Trustworthy Protocol 3: Amide Coupling to a Cross-Coupled Intermediate
This protocol describes the acylation of the amino group on a 6-aryl-naphthalen-2-amine intermediate, a common final step in inhibitor synthesis.[15]
-
Reagents & Materials:
-
6-Aryl-naphthalen-2-amine (from Protocol 2, 1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere
-
-
Step-by-Step Methodology:
-
Setup: Dissolve the 6-aryl-naphthalen-2-amine and the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add DIPEA to the solution, followed by the solid HATU coupling reagent.[15]
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor for the consumption of the starting amine by LC-MS.[15]
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine, to remove DMF and unreacted acid.[15]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to afford the final amide compound.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The corresponding GHS pictogram is GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16][17]
-
Handling: Avoid contact with skin and eyes.[16] Minimize dust generation. Keep away from strong oxidizing agents and strong bases.[16]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16][17]
-
Skin Contact: Wash off immediately with soap and plenty of water.[16]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]
-
Ingestion: Clean mouth with water and seek medical attention.[16]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[1]
References
- 1. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
Experimental protocol for N-alkylation of 6-Bromonaphthalen-2-amine hydrochloride
An Application Note for the N-Alkylation of 6-Bromonaphthalen-2-amine Hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed experimental protocol for the N-alkylation of this compound. This transformation is a critical step in the synthesis of various high-value chemical entities, particularly in the fields of medicinal chemistry and materials science, where substituted naphthalenamine scaffolds are integral to the development of novel pharmaceuticals and functional materials.
The protocol herein is designed for robustness and reproducibility, emphasizing not only the procedural steps but also the underlying chemical principles. By explaining the rationale behind the choice of reagents, conditions, and purification techniques, this guide aims to empower researchers to successfully execute and adapt this methodology for their specific synthetic targets.
Reaction Principle and Strategy
The N-alkylation of this compound is a nucleophilic substitution reaction. The process begins with the in-situ neutralization of the amine hydrochloride salt to generate the free, nucleophilic primary amine. This is followed by the reaction of the amine with an electrophilic alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond.
A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine product is often more nucleophilic than the starting primary amine.[1][2] This can lead to the formation of undesired tertiary amine byproducts. The strategy outlined in this protocol mitigates this issue by carefully controlling stoichiometry and reaction conditions.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Deprotonation: A base is used to neutralize the this compound, liberating the free amine.
-
Nucleophilic Attack (SN2): The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product.
Caption: Reaction mechanism for N-alkylation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 71590-31-3 | 258.54 | Starting Material |
| Alkyl Halide (e.g., Ethyl Bromide) | 74-96-4 | 108.97 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Hexane | 110-54-3 | 86.18 | Chromatography Eluent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying Agent |
| Deionized Water | 7732-18-5 | 18.02 | Work-up |
| Brine (Saturated NaCl solution) | N/A | N/A | Work-up |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon gas, manifold)
-
Glass syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Glassware for flash column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Safety Precautions
-
Hazardous Chemicals: this compound is harmful if swallowed and causes skin and eye irritation. Alkylating agents like ethyl bromide are toxic, volatile, and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile and hazardous fumes.[3]
-
Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations. Halogenated and non-halogenated waste streams should be segregated.[3]
Detailed Experimental Protocol
This protocol details the N-ethylation of 6-bromonaphthalen-2-amine as a representative example. The procedure can be adapted for other primary alkyl halides.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.
-
Add this compound (1.0 eq., e.g., 2.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.5 eq., e.g., 3.45 g, 25.0 mmol) to the flask. The excess base is crucial to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Using a syringe, add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
Step 2: Reaction Execution
-
Stir the suspension at room temperature for 30 minutes to ensure the complete generation of the free amine.
-
Slowly add ethyl bromide (1.1 eq., e.g., 0.82 mL, 11.0 mmol) to the reaction mixture dropwise via syringe over 5 minutes. Slow addition helps to control any potential exotherm and minimize dialkylation.[4]
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Maintain stirring at this temperature for 12-16 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress by TLC. Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of cotton or silica to remove salts.
-
Use a 10:1 Hexane:Ethyl Acetate mixture as the eluent.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting amine spot has been consumed.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous suspension to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with brine (2 x 50 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Step 5: Purification
-
Purify the crude product using flash column chromatography on silica gel.[5][6]
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the pure N-ethyl-6-bromonaphthalen-2-amine.
Caption: General experimental workflow for N-alkylation.
Product Characterization
The identity and purity of the final N-alkylated product should be confirmed using modern spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic aromatic protons of the naphthalene ring system. Key indicators of successful alkylation include the appearance of new signals corresponding to the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 3.2-3.5 ppm) and the disappearance of one of the N-H protons from the starting material. The protons on the carbon directly attached to the nitrogen will be deshielded and appear downfield.[7][8]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbons. New signals corresponding to the ethyl group carbons will be visible. The carbon atom bonded to the nitrogen will typically appear in the 40-50 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated mass of the N-alkylated product (C₁₂H₁₂BrN). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be observed. The molecular ion will have an odd mass number, consistent with the nitrogen rule.[7][8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]
Application Note: Strategic Synthesis of Benzo[g]quinoline Scaffolds from 6-Bromonaphthalen-2-amine Hydrochloride
Abstract
6-Bromonaphthalen-2-amine hydrochloride serves as a highly versatile and strategic starting material for the synthesis of complex heterocyclic compounds, particularly substituted benzo[g]quinolines. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of this precursor. We will explore the foundational Skraup-Doebner-von Miller reaction for the construction of the core benzo[g]quinoline ring system, providing a robust, step-by-step protocol. Furthermore, we will discuss the strategic importance of the bromine substituent, which acts as a versatile handle for post-cyclization diversification through transition-metal-catalyzed cross-coupling reactions. This dual approach enables both the efficient assembly of the core scaffold and the subsequent generation of diverse molecular libraries for screening and development.
Introduction: The Strategic Value of 6-Bromonaphthalen-2-amine
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1][2][3] Among these, the quinoline and its annulated derivatives, such as benzo[g]quinolines, are privileged structures known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6]
This compound is a commercially available bifunctional reagent that offers an efficient entry point into this chemical space. Its structure is primed for two key transformations:
-
The primary amine at the 2-position allows for classical cyclization reactions to build the pyridine ring fused to the naphthalene core.
-
The bromine atom at the 6-position is a stable, yet reactive, functional group ideal for introducing molecular diversity through modern cross-coupling chemistry.
This document outlines the primary synthetic pathways leveraging these features to create valuable heterocyclic intermediates.
Core Scaffold Synthesis: The Skraup-Doebner-von Miller Reaction
The most direct method for constructing the benzo[g]quinoline skeleton from 6-bromonaphthalen-2-amine is the Skraup-Doebner-von Miller reaction. This classic acid-catalyzed reaction condenses an aromatic amine with an α,β-unsaturated carbonyl compound to form a quinoline.[7][8] The reaction is renowned for its reliability in forming the quinoline ring system.
Causality of Experimental Design: The reaction proceeds through a sequence of well-understood steps initiated by a strong acid, typically sulfuric acid, which serves two purposes: it acts as a catalyst and as a dehydrating agent to generate the reactive α,β-unsaturated aldehyde (acrolein) in situ from glycerol.[9][10] The mechanism involves:
-
Michael Addition: The nucleophilic amino group of the 6-bromonaphthalen-2-amine attacks the β-carbon of the α,β-unsaturated carbonyl.[4]
-
Intramolecular Cyclization: An acid-catalyzed electrophilic attack from the newly formed intermediate onto the electron-rich naphthalene ring closes the heterocyclic ring.
-
Dehydration & Oxidation: The resulting dihydro-benzoquinoline intermediate is dehydrated and then oxidized to the final stable aromatic system. The oxidizing agent can be a co-reagent like nitrobenzene or even the hot sulfuric acid itself.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iipseries.org [iipseries.org]
The Versatile Building Block: Application Notes and Protocols for 6-Bromonaphthalen-2-amine Hydrochloride in Advanced Materials Science
This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the applications and detailed experimental protocols for 6-Bromonaphthalen-2-amine hydrochloride. This versatile bifunctional molecule, featuring a naphthalene core, a reactive primary amine, and a strategically positioned bromine atom, serves as a pivotal precursor in the synthesis of a new generation of functional organic materials. Its unique electronic and structural characteristics make it an invaluable component in the design of materials for organic electronics, fluorescent sensors, and specialized polymers.
Compound Profile and Physicochemical Properties
This compound is a stable, solid organic salt. The naphthalene core provides inherent thermal stability and desirable photophysical properties, while the amino and bromo functionalities offer versatile handles for a variety of chemical transformations.
| Property | Value | Reference |
| CAS Number | 71590-31-3 | [1] |
| Molecular Formula | C₁₀H₉BrClN | [1] |
| Molecular Weight | 258.54 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO; sparingly soluble in alcohols. |
Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Core Applications in Materials Science
The unique molecular architecture of this compound makes it a prime candidate for the synthesis of advanced materials. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups. The primary amine can be utilized for polymerization, derivatization, or as a coordination site.
Synthesis of Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)
The electron-rich naphthalene core, coupled with the ability to introduce charge-transporting moieties, makes derivatives of this compound excellent candidates for hole transport materials (HTMs) in OLEDs.[2][3][4] A common strategy is to use the Buchwald-Hartwig amination to couple the naphthylamine core with electron-donating groups like carbazoles or triarylamines.[5]
This protocol details the synthesis of N-(6-bromonaphthalen-2-yl)-9H-carbazole, a key intermediate that can be further functionalized.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Free Base Preparation: Dissolve this compound (1.0 eq) in a separatory funnel containing deionized water and ethyl acetate. Add a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic (pH > 8). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base, 6-Bromonaphthalen-2-amine.
-
Reaction Setup: In a glovebox, add 6-Bromonaphthalen-2-amine (1.0 eq), carbazole (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-(6-bromonaphthalen-2-yl)-9H-carbazole as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Development of Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene core can be modulated by the introduction of different functional groups, making this compound a valuable scaffold for the design of fluorescent probes and sensors.[6][7][8] The Suzuki-Miyaura coupling reaction is an effective method to introduce aromatic or heteroaromatic substituents at the 6-position, which can tune the photophysical properties of the molecule.[9]
This protocol describes the Suzuki-Miyaura coupling of 6-Bromonaphthalen-2-amine with 4-pyridinylboronic acid. The resulting aminonaphthyl-pyridine can serve as a precursor for more complex fluorescent probes.
Reaction Scheme:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Catalytic reactions involving 6-Bromonaphthalen-2-amine hydrochloride
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromonaphthalen-2-amine Hydrochloride
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and lipophilic nature provides a versatile framework for the design of molecules with specific therapeutic activities or unique optoelectronic properties.[1][2] Naphthalene-based compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Consequently, functionalized naphthalenes, such as 6-Bromonaphthalen-2-amine, are highly valuable starting materials in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][4]
This compound (CAS No. 71590-31-3) is a particularly strategic building block.[5][6] It possesses two key functional handles: a nucleophilic amine and a bromine atom positioned for electrophilic coupling. This dual functionality allows for sequential or orthogonal synthetic modifications. The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[7][8][9][10]
This guide provides detailed application notes and protocols for the most common and impactful catalytic reactions involving this compound. As this starting material is a hydrochloride salt, it is crucial to recognize that a stoichiometric amount of base is required to neutralize the salt and liberate the free amine for subsequent reactions, in addition to the base required for the catalytic cycle itself. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile building block.
Section 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[11][12] For 6-Bromonaphthalen-2-amine, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position.
Principle and Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthalene substrate, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate salt. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]
Key Experimental Parameters & Rationale
The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components:
-
Palladium Source: Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. They are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also highly effective.[14]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich substrate like an amino-naphthalene, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or CataCXium A) are often required to promote the challenging oxidative addition and facilitate the final reductive elimination step.[12][15][16]
-
Base Selection: A base is critical for activating the boronic acid. Inorganic bases are preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective for many arylboronic acids, while stronger bases like potassium phosphate (K₃PO₄) may be needed for less reactive or sterically hindered partners.[12][14]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or 2-MeTHF/H₂O.[12][13] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Experimental Protocol: Synthesis of 6-Aryl-naphthalen-2-amine
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv. - Note: at least 1.0 equiv. is for neutralizing the HCl salt)
-
Solvent (e.g., 2-MeTHF and water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the vessel in a preheated oil bath or heating block set to 80–100 °C.
-
Stir the reaction mixture vigorously for 4–24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example Reagent | Loading (mol%) | Rationale |
| Substrate | 6-Bromonaphthalen-2-amine HCl | 100 | Starting material |
| Coupling Partner | Phenylboronic Acid | 120 - 150 | Slight excess ensures complete consumption of the substrate |
| Pd Catalyst | CataCXium A Pd G3 | 2 - 5 | Effective for electron-rich and sterically hindered substrates[12] |
| Base | Cs₂CO₃ or K₃PO₄ | 200 - 300 | Neutralizes HCl salt and activates the boronic acid |
| Solvent | 2-MeTHF / H₂O (4:1) | - | A greener solvent alternative to dioxane; water is crucial for base activity |
| Temperature | 80 - 100 °C | - | Provides sufficient thermal energy for catalytic turnover |
Visualizations
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[17][18] While our starting material already contains an amine, this reaction is invaluable for coupling it with a second aryl or heteroaryl group to form diarylamines, or for coupling a protected version of the substrate with other primary or secondary amines.
Principle and Mechanistic Overview
The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[18][19]
-
Oxidative Addition: A Pd(0) complex adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine (HNR¹R²) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond, yielding the arylated amine product and regenerating the Pd(0) catalyst.[20]
Key Experimental Parameters & Rationale
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., Josiphos) are essential. They promote the formation of the monomeric L-Pd(0) active species and accelerate the challenging C-N reductive elimination.[21][22]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[22] For more sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ can be used, though often requiring higher temperatures.
-
Solvent: Anhydrous, aprotic, and non-polar solvents are mandatory to prevent reaction with the strong base. Toluene and 1,4-dioxane are standard choices.[20]
Detailed Experimental Protocol: Synthesis of a Diarylamine
This protocol describes the coupling of 6-Bromonaphthalen-2-amine with an aryl halide. (Note: For this specific transformation, the starting amine would likely need N-protection first to avoid self-coupling or other side reactions. The protocol assumes a generic primary amine for clarity).
Materials:
-
This compound (1.0 equiv.)
-
Amine to be coupled (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 3-5 mol%)
-
Base (e.g., NaOtBu, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst components and the base, setting up this reaction in a glovebox is highly recommended.
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine coupling partner.
-
Remove the tube from the glovebox, add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Seal the tube and heat in a preheated oil bath at 90–110 °C for 12–24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Component | Example Reagent | Loading (mol%) | Rationale |
| Substrate | 6-Bromonaphthalen-2-amine HCl | 100 | Starting material |
| Coupling Partner | Aniline | 120 | Slight excess drives the reaction to completion |
| Pd Precatalyst | Pd₂(dba)₃ | 2 | Common and effective source of Pd(0) |
| Ligand | Xantphos | 5 | Bidentate ligand, excellent for C-N coupling[22] |
| Base | NaOtBu | 300 | Strong, non-nucleophilic base essential for amine deprotonation |
| Solvent | Toluene | - | Anhydrous, aprotic solvent compatible with the strong base |
| Temperature | 100 - 110 °C | - | Standard temperature range for this transformation |
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[23] This reaction introduces a linear, rigid alkyne linker into the naphthalene scaffold, a common strategy in materials science and for constructing complex molecular probes.
Principle and Mechanistic Overview
The classic Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[24][25]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination.
-
Copper Cycle: The Cu(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst. The Pd(II) complex then undergoes reductive elimination to yield the product.[25]
Modern protocols often employ copper-free conditions to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[26][27]
Key Experimental Parameters & Rationale
-
Palladium Catalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are classic choices.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst used to increase the reaction rate.[24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the alkyne and neutralize the HX byproduct. Often, the amine is used as the solvent.[24]
-
Solvent: If not using the amine base as the solvent, co-solvents like THF or DMF are common.
-
Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen promotes the undesirable homocoupling of the alkyne.
Detailed Experimental Protocol: Synthesis of 6-(Alkynyl)naphthalen-2-amine
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 4-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine, degassed)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne. Note that the triethylamine will neutralize the HCl salt.
-
Stir the reaction mixture at room temperature to 50 °C. The reaction is often run at mild temperatures.[24]
-
Monitor the reaction by TLC or LC-MS. It is often complete within 2–8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Typical Sonogashira Coupling Conditions
| Component | Example Reagent | Loading (mol%) | Rationale |
| Substrate | 6-Bromonaphthalen-2-amine HCl | 100 | Starting material |
| Coupling Partner | Phenylacetylene | 120 | Terminal alkyne |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 3 | Standard, reliable palladium source |
| Cu Co-catalyst | CuI | 5 | Activates the alkyne and accelerates the reaction[24] |
| Base/Solvent | Triethylamine (Et₃N) | - | Acts as both base and solvent |
| Temperature | Room Temp. - 50 °C | - | Mild conditions are usually sufficient |
Visualizations
Caption: Interconnected catalytic cycles in the Sonogashira cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 4. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]
- 5. This compound | 71590-31-3 [sigmaaldrich.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 27. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromonaphthalen-2-amine Hydrochloride as a Versatile Scaffold for Advanced Fluorescent Probes
Preamble: The Naphthalene Core as a Privileged Fluorophore
In the landscape of fluorescent probe development, the naphthalene scaffold holds a distinguished position. Its rigid, polycyclic aromatic structure provides a foundation for fluorophores with exceptional photophysical properties, including high quantum yields and robust photostability.[1] Naphthalene derivatives are particularly valued for their sensitivity to the local microenvironment, making them exquisite reporters for dynamic changes in biological systems.[2]
This guide focuses on a key building block, 6-Bromonaphthalen-2-amine hydrochloride (CAS: 71590-31-3).[3][4] We will dissect its chemical attributes and demonstrate how its unique bifunctional nature—an amino group at the C2 position and a bromine atom at the C6 position—serves as a powerful and versatile platform for the rational design of sophisticated fluorescent probes for research, diagnostics, and drug development.
Strategic Importance of this compound in Probe Design
The utility of this compound lies in its two distinct functional handles, which allow for orthogonal synthetic modifications. This modularity is the cornerstone of modern probe design, enabling the precise installation of recognition moieties and the fine-tuning of photophysical properties.
-
The 2-Amino Group (-NH₂): As an electron-donating group, the primary amine is integral to the intrinsic fluorescence of the naphthalene core.[5] Its lone pair of electrons participates in the π-conjugated system, influencing the absorption and emission maxima. More importantly, it serves as a nucleophilic site for derivatization. It can be readily converted into amides, sulfonamides, or Schiff bases, providing a straightforward method to attach recognition units or modulating the electronic character of the fluorophore, often creating "push-pull" systems that enhance environmental sensitivity.[6][7]
-
The 6-Bromo Group (-Br): The bromine atom is the key to unlocking extensive structural diversity. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This allows for the formation of new carbon-carbon bonds, attaching a vast array of aryl, heteroaryl, or alkenyl groups.[8] This capability is critical for extending the π-conjugation of the fluorophore to shift emission to longer wavelengths or for introducing complex analyte-binding domains.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.
Core Methodology: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most powerful tool for derivatizing the 6-bromo position of the naphthalene scaffold.[9] It offers exceptional functional group tolerance, mild reaction conditions, and utilizes commercially available and relatively non-toxic boronic acids and esters.[8]
Causality Behind the Protocol
A successful Suzuki-Miyaura coupling relies on a synergistic interplay between the catalyst, base, and solvent.
-
Palladium Catalyst: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) often provide higher yields and turnover numbers, especially with challenging substrates.[9]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency, with stronger bases often accelerating the reaction.
-
Solvent System: A biphasic solvent system, such as toluene/water or 1,4-dioxane/water, is commonly used. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronate intermediate, bringing them into contact for the reaction to proceed. Anhydrous conditions may be preferred for particularly sensitive or electron-rich boronic acids.[8]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. Therefore, the reaction must be rigorously degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and ensure reproducibility.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura probe synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should provide a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure fluorescent probe.
Application Example: Synthesis of a "Turn-On" Probe for Al³⁺ Detection
To illustrate the synthetic utility, we will outline the preparation of a Schiff base probe for aluminum ions (Al³⁺). The design leverages the 2-amino group to form a recognition unit that, upon binding Al³⁺, restricts photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.[6][10]
Synthetic Pathway and Sensing Mechanism
Caption: Synthesis and "turn-on" sensing mechanism.
Protocol: Synthesis of (E)-2-bromo-6-(((2-hydroxyphenyl)imino)methyl)naphthalene
-
Setup: In a round-bottom flask, dissolve 6-Bromonaphthalen-2-amine (1.0 eq, obtained from the hydrochloride salt by neutralization with a mild base like NaHCO₃) in absolute ethanol.
-
Reagent Addition: Add salicylaldehyde (1.1 eq) to the solution. Add a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the formation of the Schiff base product by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The yellow Schiff base product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary to yield the final probe precursor.
Characterization and Application Protocols
Photophysical Characterization
Once synthesized, the probe's performance must be quantified. All measurements should be conducted in a suitable buffer (e.g., HEPES or PBS at physiological pH) to mimic biological conditions.[11]
| Parameter | Symbol | Description & Significance |
| Absorption Maximum | λabs | The wavelength of maximum light absorption. Defines the optimal excitation wavelength. |
| Emission Maximum | λem | The wavelength of maximum fluorescence intensity. Defines the detection channel. |
| Molar Absorptivity | ε (M⁻¹cm⁻¹) | A measure of how strongly the probe absorbs light. Higher values are desirable for sensitivity. |
| Fluorescence Quantum Yield | Φ | The ratio of photons emitted to photons absorbed. A measure of emission efficiency (0 to 1). |
| Stokes Shift | Δλ (nm) | The difference between λem and λabs. A large Stokes shift (>50 nm) is beneficial as it minimizes self-absorption and simplifies optical filtering.[12] |
Protocol: Live-Cell Imaging Application
This protocol provides a general guideline for staining live cells with a newly synthesized naphthalene-based probe.[13]
-
Cell Culture: Plate the cells of interest (e.g., HeLa, HepG2) onto glass-bottom dishes or coverslips and culture in appropriate media until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous dimethyl sulfoxide (DMSO). Store this stock solution protected from light at -20 °C.
-
Staining Solution: On the day of the experiment, dilute the DMSO stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. This concentration must be optimized and typically ranges from 100 nM to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the probe-containing staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal incubation time will vary depending on the probe's cell permeability.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh pre-warmed medium or an imaging buffer (e.g., Hanks' Balanced Salt Solution) to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Conclusion
This compound is a high-potential starting material for the synthesis of custom fluorescent probes. Its well-defined reactive sites enable a modular and rational design approach, allowing researchers to build sophisticated tools for visualizing and quantifying biological analytes and processes. The robust synthetic protocols detailed herein, particularly the Suzuki-Miyaura cross-coupling, provide a reliable pathway to a vast chemical space of novel naphthalene-based sensors.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 71590-31-3 [sigmaaldrich.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 11. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromonaphthalen-2-amine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and handling of 6-bromonaphthalen-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable synthetic intermediates. Here, we address common challenges, side reactions, and purification hurdles in a practical, question-and-answer format, grounded in mechanistic principles and field-proven protocols.
Part 1: Troubleshooting the Synthesis of the 6-Bromonaphthalen-2-amine Core
The successful synthesis of your final derivative begins with a high-quality starting material. The most common modern route to aryl amines involves the Buchwald-Hartwig amination, a powerful but sensitive palladium-catalyzed cross-coupling reaction.[1][2]
FAQ 1: My Buchwald-Hartwig amination of 2,6-dibromonaphthalene is giving low yields and a significant amount of 2-bromonaphthalene as a byproduct. What is causing this?
Answer: This is a classic case of hydrodehalogenation , a common side reaction in Buchwald-Hartwig couplings.[1] Instead of the amine coupling with the aryl bromide, the bromine atom is replaced by a hydrogen atom. This occurs when the palladium catalyst's reductive elimination step is slow or inefficient, allowing competing pathways to dominate.
Root Causes & Mechanistic Insight:
-
Inefficient Ligand: The phosphine ligand is critical for stabilizing the palladium center and promoting the desired C-N bond formation.[3] An inappropriate ligand can lead to a slow reductive elimination, giving time for β-hydride elimination from either the amido-complex or an alkoxide base, which can lead to the formation of a palladium-hydride species. This hydride can then reductively eliminate with the aryl halide to produce the hydrodehalogenated byproduct.
-
Base-Related Issues: While strong bases like sodium tert-butoxide (NaOt-Bu) are effective, they can also promote side reactions if not used correctly. The choice of base is often interdependent with the ligand and substrate.[4]
-
Amine Source: Using ammonia itself or an ammonia equivalent can be challenging. If the concentration of the active aminating agent is too low at any point, competing side reactions are more likely.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Ligand and Catalyst Screening: This is the most critical parameter. For aryl bromides, a range of bulky, electron-rich phosphine ligands have been developed to accelerate the reductive elimination step.
-
Action: Screen a panel of modern Buchwald-Hartwig ligands. Start with well-established, versatile ligands before moving to more specialized ones.
-
Workflow Diagram:
Caption: Ligand screening workflow for optimizing the Buchwald-Hartwig amination.
-
-
Base Optimization: The base not only deprotonates the amine but also influences the catalyst's activity.
-
Action: If using NaOt-Bu, ensure it is fresh and from a sealed container. Consider switching to lithium bis(trimethylsilyl)amide (LHMDS), which can be advantageous for substrates with sensitive functional groups.[4]
-
-
Solvent Choice: The solvent affects the solubility of all components and can influence reaction rates.
-
Action: While toluene and dioxane are common, consider switching to a more polar aprotic solvent like CPME (cyclopentyl methyl ether) or t-amyl alcohol, which can sometimes improve results. Avoid protic solvents unless specifically required by the protocol.
-
FAQ 2: My reaction produces a high-molecular-weight impurity that I suspect is a diarylamine or a bis-naphthalene species. How can I avoid this?
Answer: This side reaction is typically caused by a secondary coupling event. It can happen in two primary ways:
-
N-Arylation of the Product: Your desired product, 6-bromonaphthalen-2-amine, can act as a nucleophile itself and react with another molecule of 2,6-dibromonaphthalene in a subsequent Buchwald-Hartwig coupling.
-
Homocoupling: Reductive coupling of two aryl halide molecules can also occur, though this is less common under amination conditions.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the amine source relative to the aryl halide. This ensures the palladium catalyst is more likely to encounter and react with the primary aminating agent rather than the product.
-
Slow Addition: If feasible, adding the aryl halide slowly to the mixture of catalyst, ligand, base, and amine can maintain a low concentration of the electrophile, disfavoring the secondary coupling.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can increase selectivity. High temperatures can accelerate undesired side reactions.
Part 2: Troubleshooting N-Derivatization Reactions
Once the core amine is synthesized, the next step is often functionalization of the amino group, for example, through N-alkylation or a second N-arylation.
FAQ 3: I am trying to N-alkylate 6-bromonaphthalen-2-amine with an alkyl halide, but I'm getting a complex mixture, including what appears to be a quaternary ammonium salt.
Answer: This is a classic problem of over-alkylation . Primary amines can be readily alkylated to form secondary amines, which can then be alkylated again to form tertiary amines, and finally, quaternary ammonium salts. The naphthalene system is electron-rich, making the nitrogen atom highly nucleophilic, especially after the first alkylation.
Troubleshooting Protocol: Selective Mono-Alkylation
-
Stoichiometric Control:
-
Action: Use a significant excess of the amine (6-bromonaphthalen-2-amine) relative to the alkylating agent (e.g., 3-5 equivalents of the amine to 1 equivalent of the alkyl halide). This statistically favors the alkylating agent reacting with the starting primary amine rather than the mono-alkylated product. The downside is the need to remove the excess starting amine later.
-
-
Reductive Amination: This is often the superior method for clean mono-alkylation.
-
Action: React 6-bromonaphthalen-2-amine with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ with a mild reducing agent. Since the resulting secondary amine is less reactive towards imine formation than the primary amine, over-alkylation is suppressed.
-
Recommended Reducing Agents:
-
Sodium triacetoxyborohydride (STAB): Mild, tolerant of many functional groups.
-
Sodium cyanoborohydride (NaBH₃CN): Effective, but requires careful handling due to toxicity.
-
-
Table 1: Comparison of N-Alkylation Strategies
| Method | Advantages | Disadvantages | Best For |
| Direct Alkylation (Amine Excess) | Simple, one-step procedure. | Requires large excess of starting material; difficult purification. | Simple, readily available alkyl halides. |
| Reductive Amination | High selectivity for mono-alkylation; clean reaction profiles. | Two-step (one-pot) process; requires an aldehyde/ketone. | Complex substrates; when high purity is critical. |
Part 3: Hydrochloride Salt Formation and Purification
The final step is often the conversion of the free amine to its hydrochloride salt to improve stability, crystallinity, and aqueous solubility.[5][6] This seemingly simple acid-base reaction can be surprisingly problematic.
FAQ 4: When I add HCl to my solution of the free amine, it forms an oil or a sticky solid instead of a crystalline precipitate. How can I fix this?
Answer: "Oiling out" is a common problem during salt formation and is a result of the salt precipitating from the solution faster than it can organize into a crystal lattice. The resulting amorphous material is often less pure and difficult to handle.
Root Causes & Mechanistic Insight:
-
Solvent Choice: The solvent system is paramount. The free base must be soluble, but the hydrochloride salt must be sparingly soluble to precipitate. If the salt's solubility is too high, it won't precipitate; if it's too low and the solution is too concentrated, it will crash out as an oil.
-
Rate of pH Change: Adding the acid too quickly creates localized areas of very high supersaturation, favoring amorphous precipitation over controlled crystallization.
-
Presence of Water: Using aqueous HCl can introduce water, which may increase the solubility of the salt or form a hydrate, disrupting crystallization.[7]
Troubleshooting Protocol: Inducing Crystallization
-
Decision Tree for Troubleshooting:
Caption: Decision tree for troubleshooting the crystallization of hydrochloride salts.
Step-by-Step Protocol for Clean Precipitation:
-
Dissolve the Free Base: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., Isopropanol (IPA), Ethyl Acetate (EtOAc), or Dichloromethane (DCM)).
-
Cool the Solution: Cool the solution to 0 °C in an ice bath. This reduces the solubility of the salt and helps control the precipitation rate.
-
Prepare Anhydrous HCl: Use a solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol. Avoid aqueous HCl if possible.
-
Slow, Dropwise Addition: Add the HCl solution very slowly with vigorous stirring. Monitor the precipitation. If an oil begins to form, stop the addition, and stir vigorously to see if it will convert to a solid.
-
Introduce an Anti-Solvent: If an oil persists, you can try adding a non-polar "anti-solvent" (like heptane or MTBE) dropwise to the mixture. This will decrease the solubility of the salt and can often shock the oil into crystallizing.
-
Age the Slurry: Once a solid precipitate has formed, allow the slurry to stir at 0 °C for at least 1-2 hours to ensure complete precipitation and allow for crystal maturation.
-
Isolate and Dry: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether or heptane) to remove any surface impurities, and dry thoroughly under vacuum.
FAQ 5: My isolated hydrochloride salt seems unstable. On a TLC plate or upon redissolving, it looks like the free base again. What is happening?
Answer: This is a known phenomenon, especially when analyzing amine salts by thin-layer chromatography (TLC).[8] The formation of an amine hydrochloride salt is a reversible acid-base reaction.[9]
Explanation:
-
TLC Analysis: The silica gel used for TLC is slightly acidic, but it can act as a basic adsorbent. When you spot the hydrochloride salt on a TLC plate, the silica can neutralize the salt, liberating the free base, which is what then moves up the plate with the eluent. The salt itself, being ionic, would remain at the baseline.[8]
-
Solvent Effects: Dissolving the salt in certain solvents, particularly polar protic solvents, can disrupt the ionic bond and lead to an equilibrium between the salt and the free base. If the solvent is evaporated, you might not fully recover the salt.
Confirmation and Best Practices:
-
Confirm Salt Formation: Do not rely solely on TLC. The best way to confirm successful salt formation is through techniques like NMR (protonation causes a downfield shift of protons near the nitrogen), IR spectroscopy (appearance of a broad N-H⁺ stretch around 2400-3000 cm⁻¹), or elemental analysis (presence of chlorine).
-
Storage: Store the hydrochloride salt in a tightly sealed container in a desiccator. Some amine salts can be hygroscopic, and absorbing moisture can affect their stability.
-
Handling: When weighing or handling, minimize exposure to humid air. For subsequent reactions, ensure your reaction solvent is anhydrous if the free base is required. To regenerate the free base quantitatively, dissolve the salt in a suitable solvent and treat it with a mild aqueous base like sodium bicarbonate, followed by extraction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Overcoming poor solubility of 6-Bromonaphthalen-2-amine hydrochloride in reactions
Welcome to the technical support guide for 6-Bromonaphthalen-2-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenges associated with the poor solubility of this valuable chemical intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the hydrochloride salt of the parent amine, 6-Bromonaphthalen-2-amine. It is typically a solid, crystalline material.[1][2] The salt form is often preferred for its increased stability and ease of handling compared to the free amine.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉BrClN | [3][4] |
| Molecular Weight | 258.54 g/mol | [3] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥95-97% | [1][3] |
| Storage | Room temperature, under inert atmosphere | [1] |
Q2: Why is this compound poorly soluble in many common organic solvents?
The poor solubility is a direct result of its ionic nature. The molecule exists as a salt, composed of a protonated ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).[5] This high polarity and strong ionic lattice energy make it readily soluble in highly polar solvents like water but poorly soluble in less polar or non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, or toluene.[6] In contrast, its corresponding free amine (6-Bromonaphthalen-2-amine) is significantly less polar and thus more soluble in a wider range of organic solvents.[2][6]
Q3: What are the recommended starting solvents for attempting to dissolve this compound directly?
For direct dissolution, you must start with highly polar solvents. While quantitative data is limited, the following solvents are recommended based on the chemical principles of salt solubility:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).[6]
These solvents have high dielectric constants and can effectively solvate the ions, breaking down the crystal lattice. However, the choice of solvent must always be compatible with the intended chemical reaction.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific experimental problems with practical, step-by-step solutions.
Problem 1: My this compound will not dissolve in my chosen reaction solvent. What are my initial troubleshooting steps?
If you are observing poor solubility, consider the following sequential strategies before making significant changes to your reaction chemistry.
Caption: Initial troubleshooting workflow for solubility.
Detailed Steps:
-
Confirm Solvent Choice: First, ensure your solvent is appropriate. If your reaction chemistry allows, switch to a more polar solvent like DMF or DMSO.
-
Increase Mechanical Agitation: Vigorous stirring or using an ultrasonic bath increases the surface area of the solid that is in contact with the solvent, which can enhance the rate of dissolution.[6]
-
Apply Heat: Gently warming the mixture can significantly increase solubility. However, be cautious. Run a preliminary test to ensure the compound does not decompose at the desired temperature.
-
Use a Co-Solvent: If your primary reaction solvent is moderately polar (e.g., THF, Acetone), adding a small percentage (5-15%) of a highly polar aprotic solvent like DMF or DMSO can be highly effective.[] These "solubilizing" co-solvents can dissolve the salt without drastically changing the overall polarity of the reaction medium.
Problem 2: My reaction must be performed in a non-polar or weakly polar solvent (e.g., DCM, Toluene, THF). How can I make the reaction work?
Direct dissolution in these solvents is often impossible. The most reliable and widely practiced strategy is to convert the hydrochloride salt to its free amine form, which is readily soluble in these solvents. This can be done as a separate workup step or, more conveniently, in situ.[6]
Caption: Conversion of the hydrochloride salt to the soluble free amine.
Solution A: In Situ Neutralization
This method is highly efficient as it avoids an extra workup step. The free amine is generated directly in the reaction flask.
Protocol: In Situ Neutralization with a Tertiary Amine Base
-
Setup: To your reaction vessel, add this compound (1.0 eq.) and your chosen anhydrous non-polar/weakly polar solvent (e.g., DCM, THF).
-
Stir: Begin stirring to create a suspension. If the reaction is moisture-sensitive, perform this under an inert atmosphere (N₂ or Ar).
-
Add Base: Slowly add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 eq.), to the suspension. These bases are non-nucleophilic and typically do not interfere with subsequent reactions like acylations or couplings.[8]
-
Observe Dissolution: Stir the mixture at room temperature. As the hydrochloride is neutralized, the resulting free amine will dissolve into the organic solvent. You may observe the formation of a new precipitate, which is the triethylammonium chloride salt.[6]
-
Proceed: The resulting solution/suspension containing the dissolved free amine can often be used directly in the next step of your synthesis. The precipitated ammonium salt is typically a spectator and can be removed during the final reaction workup.
Solution B: Isolation of the Free Amine
If the salt byproduct from in situ neutralization interferes with your reaction (e.g., catalysis), you should isolate the free amine first.
Protocol: Aqueous Base Extraction
-
Dissolve Salt: Dissolve the this compound in a minimal amount of deionized water.
-
Add Organic Solvent: Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Neutralize: Slowly add a saturated aqueous solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic (test with pH paper, pH > 8).[9] Effervescence (CO₂ evolution) will occur.
-
Extract: Cap the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The less polar free amine will partition into the organic layer.
-
Separate and Wash: Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery. Combine all organic extracts.
-
Dry and Concentrate: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the solid 6-Bromonaphthalen-2-amine. This solid can now be readily dissolved in your desired reaction solvent.
Summary of Strategies
| Strategy | Recommended Solvents | Pros | Cons |
| Direct Dissolution | DMF, DMSO, MeOH, Water | Simple, no additional reagents needed. | Limited to highly polar solvents which may be incompatible with the reaction. |
| Heating / Sonication | Moderately to highly polar | Can improve solubility without adding reagents. | Risk of thermal degradation; may not be sufficient for non-polar solvents. |
| Co-Solvent Addition | Mixtures (e.g., THF/DMF) | Good compromise for improving solubility in moderately polar media. | May alter reaction kinetics or selectivity. |
| In Situ Neutralization | DCM, THF, Toluene, MeCN | Highly effective, efficient (one-pot). | Byproduct salt (e.g., Et₃N·HCl) is formed and may interfere with the reaction.[8] |
| Isolate Free Amine | Any desired solvent | Provides pure starting material; no byproducts in the reaction flask. | Requires an additional aqueous workup and isolation step. |
References
- 1. This compound | 71590-31-3 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. achmem.com [achmem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 6-Bromonaphthalen-2-amine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 6-Bromonaphthalen-2-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Our objective is to move beyond simple procedural outlines, providing a deep, mechanistic understanding of the reaction variables. By explaining the causality behind experimental choices, this document empowers you to troubleshoot effectively, optimize conditions for your specific laboratory context, and ensure the highest standards of scientific integrity and reproducibility.
Section 1: Strategic Overview of Synthetic Routes
The synthesis of 6-Bromonaphthalen-2-amine is not a one-size-fits-all process. The optimal route depends on available starting materials, scalability, and, most critically, the desired purity profile. The primary challenge in any approach is achieving regioselectivity—the specific placement of the bromine atom at the C-6 position.
The three most common strategies are:
-
Electrophilic Aromatic Substitution (EAS) on 2-Naphthylamine Derivatives: This is a classical approach involving the direct bromination of the naphthalene core. The amino group is a strong activating, ortho, para-director. To avoid the formation of the undesired 1-bromo isomer and polybromination, the amine is typically protected as an acetamide. This protection moderates the activating effect and provides steric hindrance, favoring substitution at the C-6 position.
-
The Sandmeyer Reaction: A robust and highly regioselective method that transforms an amino group into a bromide via a diazonium salt intermediate.[1][2] This approach is ideal when a precursor with a nitrogen-containing functional group already at the C-6 position (like 6-aminonaphthalene-2-sulfonic acid) is available. The mechanism involves a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern synthetic method offers excellent control and functional group tolerance.[3][4] It typically involves coupling a dibrominated naphthalene, such as 2,6-dibromonaphthalene, with an ammonia equivalent under palladium catalysis.[5] The choice of ligand is critical to the reaction's success.[6]
The following decision tree illustrates a logical approach to selecting a synthetic route.
Caption: Decision matrix for selecting a synthetic route.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, with a focus on the widely used electrophilic bromination route.
Problem 1: Low or No Product Yield
-
Q: My reaction has stalled, or the final isolated yield is significantly below expectations. What are the primary causes?
A: Low yield is a multifaceted problem often tracing back to reagent quality, reaction conditions, or work-up procedures.
-
Cause A: Incomplete Reaction. In the bromination of N-(naphthalen-2-yl)acetamide, the reaction can be sluggish if the temperature is too low or the reaction time is insufficient. The acetamide group, while protective, is deactivating compared to a free amine, slowing the rate of electrophilic substitution.
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). If starting material persists, consider increasing the reaction temperature in 5-10 °C increments or extending the reaction time. Ensure your brominating agent (e.g., N-Bromosuccinimide, NBS) is of high purity, as decomposed NBS is ineffective.
-
-
Cause B: Amine Oxidation. The naphthalene ring, particularly when activated by an amino group, is susceptible to oxidation, leading to colored, polymeric impurities. This is more prevalent if using elemental bromine (Br₂) as the brominating agent.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. Using a milder brominating agent like NBS often mitigates this issue.
-
-
Cause C: Inefficient Product Isolation. this compound has specific solubility properties. Product can be lost during aqueous work-up or recrystallization if the pH is not controlled or the wrong solvent system is used.
-
Solution: After the hydrolysis of the acetamide, ensure the solution is made sufficiently basic (pH > 10) before extracting the free amine with an organic solvent. This ensures the amine is deprotonated and has maximal solubility in the organic phase. For the final precipitation of the hydrochloride salt, use anhydrous HCl (e.g., a solution in diethyl ether or dioxane) to avoid introducing water, which can increase the salt's solubility and lower the isolated yield.
-
-
Problem 2: Product Purity Issues & Isomer Formation
-
Q: My final product is contaminated with an isomeric byproduct, likely 1-bromo-2-aminonaphthalene. How can I improve regioselectivity?
A: This is the central challenge of the electrophilic substitution route. The C-1 position (ortho to the amine) is electronically activated and kinetically competitive with the C-6 position (para to the amine).
-
Cause A: Insufficient Steric Hindrance. Without a bulky protecting group on the amine, the electrophile (Br+) can more easily access the C-1 position.
-
Solution: The use of the N-acetyl protecting group is standard for this reason. It provides sufficient steric bulk to disfavor attack at the adjacent C-1 position, thereby directing bromination to the more accessible C-6 position. Ensure the protection step goes to completion before proceeding with bromination.
-
-
Cause B: Reaction Solvent and Temperature. The solvent can influence the product distribution. More polar solvents can stabilize the charged intermediate (sigma complex) leading to the ortho product.
-
Solution: Acetic acid is a commonly used solvent that provides a good balance of reactivity and selectivity. Running the reaction at or below room temperature is crucial; higher temperatures provide more energy to overcome the steric barrier for C-1 attack, leading to a higher proportion of the undesired isomer.
-
-
-
Q: I am observing significant amounts of polybrominated byproducts in my crude product. How can this be prevented?
A: The product, 6-bromo-N-(naphthalen-2-yl)acetamide, is still an activated aromatic ring and can react with a second equivalent of the brominating agent.
-
Solution: The most effective strategy is precise stoichiometric control. Use no more than 1.0 equivalent of the brominating agent. For best results, add the brominating agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution. A useful technique is to dissolve the brominating agent in the reaction solvent and add it via a syringe pump over 1-2 hours.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: 2-Naphthylamine and its derivatives are classified as known or suspected carcinogens.[7][8] Always handle these materials in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or vapors. Brominating agents like Br₂ are highly corrosive and toxic.[9] Work in a well-ventilated fume hood and have a quenching solution (e.g., sodium thiosulfate) readily available.
-
-
Q: How can I best purify the final hydrochloride salt?
-
A: Recrystallization is the most effective method. A common solvent system is ethanol/water or isopropanol. Dissolve the crude hydrochloride salt in a minimal amount of hot alcohol and slowly add water or another co-solvent until turbidity is observed. Allow the solution to cool slowly to form high-purity crystals. If isomeric impurities persist, it may be necessary to neutralize the salt back to the free base, purify by column chromatography on silica gel, and then re-form the hydrochloride salt.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is recommended.[10]
-
¹H NMR: Will confirm the aromatic substitution pattern and the absence of starting material. The naphthalene protons will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
-
HPLC: Is an excellent method for determining purity and quantifying any isomeric byproducts.
-
-
Section 4: Optimized Experimental Protocol (Electrophilic Bromination Route)
This protocol represents a validated method for the synthesis of this compound, emphasizing safety and regioselectivity.
Step 1: Acetylation of 2-Naphthylamine
-
In a fume hood, suspend 2-naphthylamine (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of amine) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Slowly add acetic anhydride (1.1 eq) to the suspension.
-
Heat the mixture to a gentle reflux (approx. 120 °C) for 1 hour. The solid should fully dissolve.
-
Monitor the reaction by TLC until the 2-naphthylamine spot is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Collect the precipitated white solid (N-(naphthalen-2-yl)acetamide) by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Bromination of N-(naphthalen-2-yl)acetamide
-
Dissolve the dried N-(naphthalen-2-yl)acetamide (1.0 eq) in glacial acetic acid (approx. 10 mL per gram) in a flask protected from light.
-
Cool the solution to 10-15 °C in an ice bath.
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid.
-
Add the NBS solution dropwise to the stirred acetamide solution over 30 minutes, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water containing a small amount of sodium bisulfite (to quench any excess bromine).
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
Suspend the crude bromo-acetamide (1.0 eq) in a mixture of ethanol (5 parts) and concentrated hydrochloric acid (2 parts).
-
Heat the mixture to reflux (approx. 90 °C) for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the solution and concentrate it under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add a concentrated sodium hydroxide solution to basify the mixture to pH > 10.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine (6-Bromonaphthalen-2-amine) as a solid.
-
Dissolve the free amine in a minimal amount of isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed.
-
Cool the mixture in an ice bath for 30 minutes, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Section 5: Data Summary Table for Reaction Optimization
The bromination step is the most critical for controlling purity. The following table outlines parameters for optimization.
| Parameter | Condition A (Standard) | Condition B (High Purity) | Condition C (Aggressive) | Rationale & Expected Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | NBS is safer and more selective. Br₂ is more reactive but can lead to over-bromination and oxidation. |
| Equivalents of Agent | 1.0 eq | 0.98 eq | 1.1 eq | Using slightly sub-stoichiometric amounts of NBS ensures all of it is consumed, preventing contamination of the product. Excess reagent will cause polybromination. |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Acetic Acid / CH₂Cl₂ | Acetic acid is the standard due to its ability to protonate the substrate slightly, modulating reactivity. |
| Temperature | 15-20 °C | 5-10 °C | 40 °C | Lower temperatures significantly favor substitution at the sterically less hindered C-6 position, increasing isomeric purity at the cost of longer reaction times. |
| Reagent Addition | Dropwise over 30 min | Syringe pump over 2 hr | All at once | Slow addition maintains a low concentration of the electrophile, which is key to preventing di-substitution. |
Section 6: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 8. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Alkylation of 6-Bromonaphthalen-2-amine Hydrochloride
Welcome to the technical support center for the alkylation of 6-Bromonaphthalen-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal, selective mono-alkylation and avoid the prevalent issue of over-alkylation.
I. Troubleshooting Guide: Diagnosing and Solving Over-Alkylation
Over-alkylation is a frequent obstacle in the N-alkylation of primary amines, as the resulting secondary amine is often more nucleophilic than the starting material.[1][2] This section provides direct answers to common problems encountered during the alkylation of this compound.
Question 1: I'm observing significant amounts of di-alkylation product, even with a 1:1 stoichiometry. What is causing this and how can I fix it?
Root Cause Analysis:
The primary reason for di-alkylation is the increased nucleophilicity of the mono-alkylated product compared to the starting 6-Bromonaphthalen-2-amine.[1][2] This heightened reactivity makes the desired product more competitive for the alkylating agent, leading to a second alkylation event.
Solutions:
-
Stoichiometric Control (Excess Amine): A straightforward approach is to use a large excess of the this compound (5-10 fold).[1] This statistically favors the reaction of the alkylating agent with the starting amine over the mono-alkylated product.[3] This method is most practical when the amine is readily available and cost-effective.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over an extended period can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.
-
Lower Reaction Temperature: For highly reactive alkylating agents, reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[4]
-
Competitive Deprotonation/Protonation Strategy: This is a highly effective method that involves using the hydrobromide or hydrochloride salt of the primary amine.[5][6] A carefully chosen base will deprotonate the primary amine salt to generate the nucleophilic free amine in situ. The resulting secondary amine product is then protonated by the remaining primary amine salt, rendering it non-nucleophilic and preventing further reaction.[6]
Question 2: My reaction is sluggish and incomplete, but I'm still seeing some di-alkylation. How can I drive the reaction to completion without increasing over-alkylation?
Root Cause Analysis:
This scenario suggests that the reaction conditions are not optimal for the initial mono-alkylation, potentially due to insufficient base, poor solvent choice, or inadequate temperature. The small amount of di-alkylation indicates that the mono-alkylated product, once formed, is still more reactive than the starting amine under these suboptimal conditions.
Solutions:
-
Base Selection: The hydrochloride salt of 6-Bromonaphthalen-2-amine requires a base to liberate the free amine for reaction. Ensure you are using at least one equivalent of a suitable base to neutralize the HCl salt, and an additional equivalent to facilitate the alkylation. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of base can influence selectivity.[7]
-
Solvent Optimization: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for N-alkylation reactions as they can solvate the ions and facilitate the reaction.[7][8]
-
Temperature Adjustment: While lower temperatures can reduce di-alkylation, a reaction that is too cold may not proceed at a reasonable rate. A systematic temperature screen (e.g., from room temperature up to 60-80 °C) can help identify the optimal balance between reaction rate and selectivity.[8]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the best practices and alternative strategies for the N-alkylation of this compound.
Question 3: What is the most reliable method to achieve selective mono-N-alkylation of 6-Bromonaphthalen-2-amine?
For controlled and selective mono-alkylation, reductive amination is often the preferred method over direct alkylation with alkyl halides.[1][2] This two-step, one-pot process involves:
-
Reacting the amine with an aldehyde or ketone to form an imine intermediate.
-
Reducing the imine in situ to the desired secondary amine.
This method circumvents the issue of increasing nucleophilicity that plagues direct alkylation.[1]
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a base like triethylamine (1.0 eq.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.
-
Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Question 4: Can I use a protecting group strategy to prevent over-alkylation?
Yes, a protecting group strategy is a robust method to ensure mono-alkylation.[9] This involves temporarily converting the amine into a less nucleophilic functional group, performing the alkylation on another part of the molecule or a different functional group if applicable, and then removing the protecting group to restore the amine. More commonly for N-alkylation, one would protect the amine, perform another reaction, and then deprotect. To achieve mono-N-alkylation, the strategy would be to first protect the amine, then perform a reaction to add the desired alkyl group precursor, and finally deprotect.
However, a more direct approach is to modify the amine's reactivity. By converting the amine to a carbamate, for example, its nucleophilicity is greatly reduced.[10][11]
Common Amine Protecting Groups:
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl)[12][13] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C)[11] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[11] |
Experimental Protocol: Boc Protection and Deprotection
Protection:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like THF or dioxane.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (2.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.[12]
Deprotection:
-
Dissolve the Boc-protected amine in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.[13]
Question 5: Are there any other factors on the aromatic ring I should be aware of?
The -NH₂ group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions.[14] If your reaction conditions involve strong electrophiles, there is a possibility of substitution on the naphthalene ring itself, in addition to the desired N-alkylation. The bromine atom is a deactivating but ortho-, para-directing group. Understanding the interplay of these substituents is crucial if side reactions on the aromatic system are possible. Protecting the amine group, for instance by acetylation, can moderate its activating effect and favor para-substitution if an electrophilic aromatic substitution is intended.[14]
III. References
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Preventing over-alkylation in amine synthesis. BenchChem. --INVALID-LINK--
-
Preventing over-alkylation of amines in synthesis. BenchChem. --INVALID-LINK--
-
How does a large excess of ammonia prevent polyalkylation when preparing primary amines? Quora. --INVALID-LINK--
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. --INVALID-LINK--
-
Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S. --INVALID-LINK--
-
Protective Groups. Organic Chemistry Portal. --INVALID-LINK--
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. --INVALID-LINK--
-
Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine. BenchChem. --INVALID-LINK--
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. --INVALID-LINK--
-
Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem. --INVALID-LINK--
-
Amine Protection / Deprotection. Fisher Scientific. --INVALID-LINK--
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. --INVALID-LINK--
-
Amine Protection and Deprotection. Master Organic Chemistry. --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. --INVALID-LINK--
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. --INVALID-LINK--
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. --INVALID-LINK--
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. --INVALID-LINK--
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. --INVALID-LINK--
-
Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
Technical Support Center: Purification of 6-Bromonaphthalen-2-amine Hydrochloride
Welcome to the Technical Support Center for 6-Bromonaphthalen-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final drug substance. However, achieving high purity can be challenging due to the nature of its synthesis and inherent properties.
The most common synthetic route to 6-Bromonaphthalen-2-amine is the Bucherer reaction, starting from 6-Bromo-2-naphthol. This reaction, while effective, can lead to several impurities that require careful removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route and reaction conditions. When synthesized via the Bucherer reaction from 6-Bromo-2-naphthol, the primary impurities include:
-
Unreacted Starting Material: Residual 6-Bromo-2-naphthol is a common impurity.
-
Byproducts of the Bucherer Reaction: The mechanism of the Bucherer reaction involves the formation of an intermediate sulfonic acid adduct of the naphthol. Incomplete reaction or side reactions can lead to the presence of sulfonated naphthalene derivatives.[1][2]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, especially when exposed to air and light. This can result in the formation of colored impurities, leading to a product with a yellow to brown hue.[3]
-
Polybrominated Species: Depending on the bromination conditions of the precursor 2-naphthol, small amounts of di- or polybrominated naphthalenes may be present.
Q2: My product is highly colored (yellow to brown). How can I decolorize it?
A2: The coloration of this compound is typically due to oxidation products. Here are a few strategies for decolorization:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities. The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is stirred and then filtered to remove the carbon, which adsorbs the colored molecules. It is crucial to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to lower yields.
-
Recrystallization: Often, the colored impurities have different solubility profiles than the desired product. A carefully chosen recrystallization solvent can leave the colored impurities in the mother liquor.
-
Sodium Dithionite (Na₂S₂O₄) Wash: In some cases, a wash with a dilute aqueous solution of sodium dithionite, a reducing agent, can help to reduce colored oxidation products back to colorless forms. This is typically performed on the free amine before conversion to the hydrochloride salt.
Q3: I am having trouble with the recrystallization of this compound. It either "oils out" or the recovery is very low. What should I do?
A3: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue with amine salts. Here’s how to troubleshoot this and low recovery:
-
Solvent Selection: The choice of solvent is critical. For amine hydrochlorides, polar protic solvents or mixtures are often effective. Good starting points for this compound are:
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixtures
-
Isopropanol/Water mixtures
The free amine, 6-Bromonaphthalen-2-amine, is reported to be soluble in ethers and ketones, but insoluble in water.[4] The hydrochloride salt will have significantly different solubility and is expected to be more soluble in polar solvents.
-
-
Troubleshooting "Oiling Out":
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Use a higher boiling point solvent: This can sometimes prevent the product from separating above its melting point.
-
Add a co-solvent: If the compound is too soluble in a particular solvent, a less polar co-solvent can be added dropwise to the hot solution until turbidity is observed, and then a few drops of the primary solvent are added to redissolve the solid before cooling.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
-
Improving Recovery:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.
-
Perform a second crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Troubleshooting Guides
Guide 1: Purification by Recrystallization
This guide provides a step-by-step protocol for the recrystallization of this compound.
Objective: To remove soluble impurities and obtain a crystalline product with high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture with water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Observation | Recommendation |
| Ethanol | Good solubility when hot, moderate solubility when cold. | A good starting point. |
| Isopropanol | Similar to ethanol, may offer better recovery. | A good alternative to ethanol. |
| Ethanol/Water | Increased polarity may improve the rejection of non-polar impurities. | The ratio needs to be optimized to avoid oiling out. |
| Isopropanol/Water | Similar to ethanol/water. | The ratio needs to be optimized. |
| Ethyl Acetate/Hexane | The free amine may be recrystallized from this system.[5] | Not ideal for the hydrochloride salt due to its ionic nature. |
Workflow Diagram: Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Guide 2: Purification by Column Chromatography
This guide is intended for the purification of the free amine, 6-Bromonaphthalen-2-amine, before its conversion to the hydrochloride salt. Column chromatography is highly effective for separating closely related impurities.
Objective: To achieve high purity of 6-Bromonaphthalen-2-amine by removing impurities with different polarities.
Materials:
-
Crude 6-Bromonaphthalen-2-amine (obtained by neutralizing the hydrochloride salt)
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Protocol:
-
Neutralization: Dissolve the crude hydrochloride salt in water and neutralize with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the free amine. Extract the free amine with an organic solvent (e.g., ethyl acetate) and dry the organic layer.
-
TLC Analysis: Develop a TLC method to monitor the separation. A mobile phase of hexane and ethyl acetate in varying ratios is a good starting point. Visualize the spots under UV light.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Loading: Dissolve the crude free amine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane/Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.
Data Presentation: TLC and Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 (230-400 mesh) |
| Mobile Phase (TLC) | Hexane/Ethyl Acetate (e.g., 8:2, 7:3 v/v) |
| Mobile Phase (Column) | Gradient of Hexane/Ethyl Acetate |
| Visualization | UV lamp (254 nm) |
Workflow Diagram: Column Chromatography
Caption: Workflow for the purification of 6-Bromonaphthalen-2-amine via column chromatography followed by hydrochloride salt formation.
References
Navigating the Stability Landscape of 6-Bromonaphthalen-2-amine: A Technical Guide for Researchers
Technical Support Center | Troubleshooting Guides & FAQs
For researchers, scientists, and drug development professionals working with 6-Bromonaphthalen-2-amine, understanding its stability characteristics is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides an in-depth analysis of the stability issues concerning the free base versus the hydrochloride (HCl) salt of this compound, offering practical troubleshooting advice and answers to frequently asked questions.
The Stability Dichotomy: Free Base vs. Hydrochloride Salt
The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate like 6-Bromonaphthalen-2-amine can be significantly influenced by its form. The choice between the free base and a salt form, such as the hydrochloride, is a critical decision in the development pipeline.
6-Bromonaphthalen-2-amine , an aromatic amine, is susceptible to degradation, primarily through oxidation. Aromatic amines are generally prone to atmospheric oxidation, which can lead to the formation of colored impurities and a variety of by-products, including nitro, azo, and azoxy compounds. This degradation is often catalyzed by light, heat, and the presence of metal ions.
The hydrochloride salt of 6-Bromonaphthalen-2-amine, on the other hand, typically exhibits enhanced stability. This is attributed to the protonation of the amine's lone pair of electrons by hydrochloric acid. This salt formation effectively reduces the electron density on the nitrogen atom, making it less nucleophilic and, therefore, less susceptible to oxidation and other degradation reactions.[1]
Frequently Asked Questions (FAQs)
Q1: My 6-Bromonaphthalen-2-amine free base has changed color from off-white to brownish. Is it still usable?
A change in color is a common indicator of degradation, likely due to oxidation. While the extent of degradation may be small, it is crucial to assess the purity of the material before use. A discolored sample may contain impurities that could interfere with your reaction or lead to the formation of undesired side products.
Recommended Action:
-
Purity Analysis: Perform a purity analysis using a suitable technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Re-purification: If the purity is found to be below the required specification, consider re-purifying the material by recrystallization or column chromatography.
-
Switch to HCl Salt: For long-term storage and to minimize degradation, it is highly recommended to use the hydrochloride salt form.
Q2: I am observing poor solubility of 6-Bromonaphthalen-2-amine hydrochloride in my organic reaction solvent. What can I do?
While the hydrochloride salt offers superior stability, its ionic nature generally leads to higher solubility in aqueous or polar protic solvents and lower solubility in nonpolar organic solvents.[2]
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents to find a suitable system. A mixture of a polar aprotic solvent (e.g., DMF, DMSO) with a co-solvent might improve solubility.
-
In-situ Free Basing: You can often generate the more soluble free base in situ just before your reaction. This is achieved by adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to a suspension of the hydrochloride salt in your reaction solvent. This approach provides the benefits of the salt's stability during storage while allowing the reaction to proceed with the more soluble free base.
-
Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst can be employed to facilitate the reaction.
Q3: My Suzuki coupling reaction using 6-Bromonaphthalen-2-amine is giving low yields. What are the potential issues?
Low yields in Suzuki coupling reactions can stem from several factors related to the amine functionality.
Potential Causes and Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the free amine can coordinate to the palladium catalyst, leading to its deactivation.
-
Use the HCl Salt with Excess Base: Starting with the hydrochloride salt and using a sufficient excess of a weak base (e.g., K₂CO₃, Cs₂CO₃) can mitigate this by ensuring the amine is protonated until the catalytic cycle is initiated.
-
Protecting Group Strategy: Consider protecting the amine group (e.g., as a Boc-amide) before the coupling reaction. This adds extra synthetic steps but can significantly improve yields.
-
-
Side Reactions:
-
Homocoupling: Ensure your reaction is thoroughly degassed to prevent oxygen-mediated homocoupling of the boronic acid.
-
Dehalogenation: The bromo group can be replaced by hydrogen. Optimizing the base, solvent, and ligand can help minimize this side reaction.
-
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Reaction Kinetics | Degradation of the free base during the reaction. | Use the more stable hydrochloride salt and perform in-situ free-basing. Ensure reactions are run under an inert atmosphere (Nitrogen or Argon). |
| Formation of Colored Impurities | Oxidation of the free amine. | Minimize exposure to air and light. Use freshly purified material or the hydrochloride salt. Degas solvents thoroughly. |
| Difficulty in Product Isolation/Purification | Presence of polar degradation byproducts. | Implement a workup procedure that includes an aqueous wash to remove polar impurities. Consider using the hydrochloride salt to minimize byproduct formation. |
| Low Purity of Isolated Product | Co-elution of impurities during chromatography. | Develop a stability-indicating HPLC method to resolve the parent compound from its potential degradants. Optimize chromatographic conditions (e.g., mobile phase, gradient). |
Data Presentation: Comparative Stability Profile
| Stress Condition | 6-Bromonaphthalen-2-amine Free Base (Expected Outcome) | 6-Bromonaphthalen-2-amine HCl Salt (Expected Outcome) | Primary Degradation Pathway |
| Thermal (e.g., 60°C for 4 weeks) | Significant discoloration; moderate degradation. | Minimal to no discoloration; slight degradation. | Oxidation |
| Photolytic (e.g., ICH Q1B light exposure) | Pronounced discoloration; significant degradation. | Slight discoloration; moderate degradation. | Photo-oxidation, potential debromination.[3] |
| Oxidative (e.g., 3% H₂O₂ at RT for 24h) | Rapid and extensive degradation with color change. | Slow degradation. | Oxidation of the amine. |
| Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) | Stable (forms the HCl salt in situ). | Highly stable. | N/A |
| Basic Hydrolysis (e.g., 0.1 M NaOH at 60°C) | Potential for some degradation, though generally stable. | Conversion to the free base, then potential for slow degradation. | Base-catalyzed oxidation |
Experimental Protocols
Protocol 1: In-situ Free Basing of this compound for Reaction
This protocol describes the generation of the free base from its hydrochloride salt directly in the reaction vessel.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, Dioxane, DMF)
-
Non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous reaction solvent.
-
Stir the resulting suspension at room temperature.
-
Slowly add the non-nucleophilic organic base (1.1 - 1.5 equivalents) to the suspension.
-
Stir the mixture for 15-30 minutes. The suspension should become a clear solution as the free base is formed.
-
The solution of the free base is now ready for use in the subsequent reaction step.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol outlines a general approach for developing an HPLC method to assess the purity of 6-Bromonaphthalen-2-amine and separate it from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30°C
Forced Degradation Study: To ensure the method is "stability-indicating," forced degradation studies should be performed.[4][5]
-
Prepare solutions of 6-Bromonaphthalen-2-amine (both free base and HCl salt) in a suitable solvent.
-
Subject these solutions to stress conditions as outlined in the comparative stability table (acid, base, peroxide, heat, light).
-
Analyze the stressed samples by the developed HPLC method.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak using a photodiode array (PDA) detector should be performed to confirm that no impurities are co-eluting.
Visualizations
Logical Relationship: Stability and Reactivity
References
Troubleshooting guide for reactions with 6-Bromonaphthalen-2-amine hydrochloride
Welcome to the technical support resource for 6-Bromonaphthalen-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide direct, field-proven answers to common challenges encountered during its use in synthesis. As Senior Application Scientists, we focus not just on the "how," but the fundamental "why" behind each experimental step.
Section 1: General Handling and Pre-Reaction Considerations
This section addresses the most frequent initial questions regarding the physical properties and handling of the reagent, which are often the root cause of downstream experimental failures.
Q1: What are the key physical properties and recommended storage conditions for this compound?
Answer: this compound (CAS: 71590-31-3) is typically a solid with a purity of 95-97%.[1][2] It is crucial to store it under an inert atmosphere at room temperature. The hydrochloride salt form enhances its stability and shelf-life compared to the free amine. However, as with many amine salts, it can be hygroscopic. Always handle it in a dry environment and ensure the container is tightly sealed after use to prevent moisture absorption.
Q2: My compound won't dissolve in my reaction solvent. What are my options?
Answer: This is a common and critical issue. The hydrochloride salt form makes the compound highly polar, leading to poor solubility in many common aprotic organic solvents used for cross-coupling, such as toluene, THF, or dioxane. The free amine (6-Bromonaphthalen-2-amine, CAS: 7499-66-3) is only slightly soluble in solvents like DMSO and methanol.[3]
Troubleshooting Steps:
-
Solvent System Modification: For reactions like Suzuki or Buchwald-Hartwig, employing a co-solvent system can be effective. A mixture of a non-polar solvent (like toluene or dioxane) with a more polar aprotic solvent (like DMF or NMP) can improve solubility. However, be aware that DMF can decompose at high temperatures and may interfere with some catalytic cycles.[4]
-
Free Base Generation: The most reliable solution is to convert the hydrochloride salt to its free amine form before the reaction. This significantly improves solubility in standard organic solvents. A detailed protocol is provided in the next question.
-
Temperature: Gently warming the solvent mixture can help, but always check the thermal stability of your other reagents and the solvent's boiling point.
Q3: Do I need to convert the hydrochloride salt to the free amine before my reaction?
Answer: For the vast majority of reactions, yes, this is highly recommended. The amine group in the hydrochloride salt is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic and unreactive in many essential transformations like palladium-catalyzed cross-couplings.
You have two primary strategies:
-
In-situ Neutralization: Add an additional equivalent of a non-nucleophilic base to your reaction mixture specifically to neutralize the hydrochloride salt. This is convenient but can sometimes complicate the reaction kinetics or lead to side reactions. You must use at least one extra equivalent of base on top of what the catalytic cycle requires.
-
Pre-reaction Free Base Generation (Recommended): Isolate the free amine in a separate step. This provides a clean, well-defined starting material, leading to more reproducible results.
-
Dissolve or suspend this compound in a suitable solvent like ethyl acetate or dichloromethane (DCM).
-
Add a slight excess (approx. 1.1 equivalents) of a mild aqueous inorganic base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
Stir the biphasic mixture vigorously for 30-60 minutes at room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the solid free amine, which can be used directly in the next step.
The following diagram illustrates the decision-making process.
Caption: Decision workflow for using the hydrochloride salt vs. the free amine.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is arguably the most common application for this substrate. Success hinges on a carefully optimized balance of catalyst, ligand, base, and solvent.
Q4: My Suzuki-Miyaura coupling is failing or giving low yields. What are the common causes?
Answer: Failure in Suzuki-Miyaura couplings often traces back to a few key issues. Assuming you are using the free amine (see Q3), the most common culprits are poor reagent quality, suboptimal reaction conditions, or catalyst deactivation.[5][6]
Common Problems & Solutions:
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if they are old or improperly stored.[7] Always use fresh, high-quality boronic acid or ester.
-
Inadequate Base/Solvent System: The choice of base is critical and often empirical.[4] A weak base may not be sufficient for the transmetalation step. The solvent system must solubilize both the organic and inorganic components.
-
Catalyst/Ligand Mismatch: The ligand is not just a spectator; it dictates the reactivity of the palladium center. Electron-rich, bulky phosphine ligands (like SPhos, XPhos) are often required for coupling with aryl chlorides and can be beneficial for challenging aryl bromides.[5]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure your reaction vessel and solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles).
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Challenging Substrates) | Rationale |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3/G4 (1-3 mol%) | Pre-formed catalysts like G3/G4 are often more active and air-stable.[5] |
| Ligand | (Included in catalyst) | (Included in catalyst) | Bulky biarylphosphine ligands accelerate reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | K₃PO₄ (2-3 eq.) | Stronger, non-nucleophilic bases can facilitate the transmetalation step. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or THF/H₂O (4:1) | The choice depends on substrate solubility and reaction temperature.[5] |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be needed but can also increase side reactions. |
Q5: I'm seeing significant dehalogenation (hydrodehalogenation) of my starting material. How can I prevent this?
Answer: Dehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction in palladium-catalyzed couplings. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from solvent or other reagents, or protonolysis of the Ar-Pd(II)-X intermediate.
Mitigation Strategies:
-
Use Bulky, Electron-Rich Ligands: Ligands like those developed by the Buchwald group (e.g., SPhos, XPhos) promote the desired reductive elimination pathway over side reactions.[8]
-
Ensure Anhydrous Conditions (if possible): While many Suzuki couplings use water, excessive amounts can sometimes promote protonolysis. Use rigorously dried solvents if your boronic acid partner is stable under anhydrous conditions (e.g., using boronic esters and a base like CsF in THF).
-
Choose a Non-Coordinating Base: Highly coordinating bases can sometimes interfere with the catalyst. K₃PO₄ is often a good choice.
Q6: What are the best conditions for a Buchwald-Hartwig amination with this substrate?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] Success with 6-Bromonaphthalen-2-amine (as the coupling partner, after converting it to a secondary amine via protection) or using it as the starting material to couple with another aryl halide requires careful selection of the catalyst system.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond.[9][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).[11]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring until TLC or LC-MS analysis shows consumption of the starting material.
-
Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent.
Section 3: Troubleshooting Diazotization and Subsequent Reactions
Q7: My diazotization reaction is producing a dark, intractable mixture. What's going wrong?
Answer: Diazotization converts a primary aromatic amine into a diazonium salt (Ar-N₂⁺), which is a versatile but highly unstable intermediate.[12][13] Failure to control the reaction conditions is the primary reason for obtaining decomposition products, which are often colored and polymeric.
Critical Control Parameters:
-
Temperature: This is the most critical factor. The reaction must be maintained between 0-5 °C.[13][14] Above this temperature, the diazonium salt rapidly decomposes, extruding N₂ gas and forming highly reactive carbocations or radicals that lead to a complex mixture of phenols and other byproducts.
-
Acid Concentration: The reaction requires a strong acid (like HCl or H₂SO₄) to generate nitrous acid (HONO) in situ from sodium nitrite (NaNO₂).[14] Insufficient acid can lead to unwanted side-reactions of the amine with the nitrous acid.
-
Rate of Addition: The sodium nitrite solution should be added slowly and dropwise to the cold solution of the amine in acid. This prevents a localized increase in temperature and concentration, which can cause decomposition.
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
-
The resulting cold solution of the diazonium salt should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction). Do not attempt to isolate the diazonium salt unless you have specific, safety-vetted protocols.
Section 4: Post-Reaction Work-up and Purification
Q8: What are the best practices for purifying products derived from this amine?
Answer: The purification strategy will depend on the properties of your final product.
-
Standard Extraction: After quenching the reaction, a standard aqueous workup is typically performed. If your product is basic, you can wash the organic layer with dilute acid to remove unreacted starting amine, and then wash with a base to remove acidic impurities.
-
Column Chromatography: This is the most common method. Use a silica gel column with a solvent system determined by TLC analysis (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Be aware that basic amine products can streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine or add a small amount (~1%) of triethylamine or ammonia to the eluent.
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Salt Formation: For basic final products, purification can sometimes be achieved by converting the product to its hydrochloride or other salt, which can then be crystallized.[15] The purified salt can be converted back to the free base if needed.
References
- 1. achmem.com [achmem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diazotisation [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-Bromonaphthalen-2-amine Hydrochloride
Welcome to the Technical Support Center. This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 6-Bromonaphthalen-2-amine hydrochloride. As Senior Application Scientists, we aim to provide in-depth, field-proven insights to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. However, common impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Isomers: Positional isomers of the bromonaphthylamine.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
A common synthetic route involves the bromination of 2-naphthylamine or its derivatives. This can lead to impurities from over-bromination or incomplete reaction.
Q2: My this compound is discolored (e.g., yellow, brown). What causes this and how can I fix it?
A2: Discoloration in aromatic amines and their salts is often due to the formation of oxidation products.[1] These impurities are typically highly colored and can be present even in small amounts.
Troubleshooting:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. This is typically done during the recrystallization process.
-
Minimize Exposure to Air and Light: Store the compound under an inert atmosphere and protected from light to prevent further oxidation.
Q3: What is the best method to purify this compound?
A3: Recrystallization is generally the most effective and widely used method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.
Q4: How do I select an appropriate solvent for recrystallization?
A4: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
For amine hydrochlorides, polar protic solvents or mixtures are often suitable. It's recommended to perform small-scale solubility tests to identify the best solvent or solvent system.
Troubleshooting Guides
Problem 1: Poor Crystal Yield After Recrystallization
Possible Causes & Solutions:
| Cause | Solution |
| Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool slowly. |
| Too much solvent used: An excessive amount of solvent was used, preventing the solution from becoming saturated upon cooling. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling was too rapid: Fast cooling leads to the formation of small, impure crystals or precipitation instead of crystallization. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Problem 2: The Compound Oils Out Instead of Crystallizing
Possible Causes & Solutions:
| Cause | Solution |
| Solution is supersaturated: The concentration of the solute is too high. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly. |
| Melting point of the compound is below the boiling point of the solvent: The compound melts in the hot solvent before it dissolves. | Choose a solvent with a lower boiling point. |
| Insoluble impurities are present: These can act as a nucleus for oiling out. | Hot filter the solution to remove any insoluble impurities before allowing it to cool. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any other insoluble materials.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Protocol 2: Acid-Base Extraction for Removing Neutral Impurities
If the crude product is contaminated with non-basic, organic impurities, an acid-base extraction can be performed before recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to the separatory funnel and shake. This will convert the amine hydrochloride to the free amine, which will remain in the organic layer.
-
Extraction: Separate the aqueous layer. The organic layer now contains the free 6-Bromonaphthalen-2-amine and any neutral organic impurities.
-
Washing: Wash the organic layer with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration: Filter to remove the drying agent.
-
Salt Formation: To the organic solution, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The this compound will precipitate out of the solution.[2]
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Recrystallization: The resulting solid can be further purified by recrystallization as described in Protocol 1.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound using acid-base extraction.
References
Managing temperature control in 6-Bromonaphthalen-2-amine hydrochloride synthesis
A Guide to Precision Temperature Control for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of 6-Bromonaphthalen-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the critical parameter of temperature throughout this multi-step synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate the nuances of this process.
The synthesis of this compound involves the diazotization of 6-bromo-2-naphthylamine, followed by a subsequent reaction (such as a Sandmeyer reaction to introduce a different functional group, which is then converted to the amine hydrochloride, or direct formation of the hydrochloride from a precursor). The most temperature-sensitive and potentially hazardous stage is the formation of the aryl diazonium salt.[1][2] Strict temperature control is not merely a recommendation but a critical process parameter essential for safety, yield, and purity.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.
Question 1: My reaction yield is significantly lower than expected after the diazotization step. What is the likely temperature-related cause?
Answer: The most probable cause is the decomposition of the aryl diazonium salt due to elevated temperatures. Aryl diazonium salts, especially chlorides, are notoriously unstable at temperatures above 0–5 °C.[3][4]
-
Causality: The bond between the aromatic ring and the diazonium group is weak.[2] As the temperature rises, the diazonium salt decomposes, irreversibly losing nitrogen gas (N₂) to form an aryl cation.[4][5] This highly reactive cation will then rapidly react with water in the aqueous medium to form unwanted 6-bromo-2-naphthol, significantly reducing the yield of your desired intermediate.[4][6]
-
Preventative Protocol:
-
Pre-cool all reagents: Before beginning, cool the acidic solution of 6-bromo-2-naphthylamine and the sodium nitrite solution to 0 °C.
-
Use an efficient cooling bath: An ice-salt bath is more effective than an ice-water bath for maintaining a temperature between -5 and 0 °C. For larger scale reactions, a cryocooler or a circulating cooling system is recommended for precise control.
-
Slow, subsurface addition: Add the sodium nitrite solution slowly beneath the surface of the amine solution with vigorous stirring. This ensures rapid mixing and prevents localized "hot spots" where the temperature can spike.
-
Continuous monitoring: Use a calibrated, low-temperature thermometer or thermocouple to monitor the internal reaction temperature continuously. Never let it rise above 5 °C.[7]
-
Question 2: I'm observing the formation of colored impurities (often reddish or brown) in my reaction mixture. Is this related to temperature?
Answer: Yes, the formation of colored byproducts is a classic indicator of diazonium salt decomposition and subsequent side reactions, which are accelerated by poor temperature control.
-
Causality: Besides the formation of phenols, diazonium salts can undergo self-coupling reactions at elevated temperatures to form colored azo compounds.[8] These compounds are intensely colored and can be difficult to remove in downstream purification steps.
-
Troubleshooting Steps:
-
Immediately ensure your cooling bath is functioning correctly and the internal temperature is below 5 °C.
-
If the temperature has exceeded this limit, it is often best to consider the batch compromised in terms of purity.
-
For future runs, re-evaluate the efficiency of your cooling system and the rate of reagent addition as described in the protocol above.
-
Question 3: The subsequent Sandmeyer reaction is sluggish or fails to go to completion. Could the initial diazotization temperature be the cause?
Answer: While the Sandmeyer reaction itself has its own temperature parameters (often slightly warmer than diazotization but still controlled), the quality of the diazonium salt formed is paramount.
-
Causality: If the diazotization was performed at too high a temperature, a significant portion of your starting material has already decomposed. You are, in effect, starting the Sandmeyer reaction with a much lower concentration of the key reactant than anticipated. If the temperature was too low, causing the diazonium salt to precipitate or crystallize, its reactivity in the subsequent step could be diminished due to poor solubility and mass transfer issues.[4]
-
Solution: The key is the consistent and precise maintenance of the 0-5 °C range during diazotization. The resulting diazonium salt solution should be used promptly without allowing it to warm up.
Question 4: During the final hydrochloride salt formation, I'm getting an oil or very fine, hard-to-filter precipitate instead of clean crystals. How does temperature play a role here?
Answer: This is a classic crystallization problem often caused by "crashing out" the product through excessively rapid cooling.
-
Causality: The solubility of this compound is temperature-dependent.[9] When a warm, saturated solution is cooled too quickly (e.g., by plunging it directly into an ice bath), the system is shocked far past the saturation point. This rapid change doesn't allow for the orderly arrangement of molecules into a crystal lattice, resulting in the formation of an amorphous oil or microscopic, poorly-formed crystals.[9]
-
Protocol for Controlled Crystallization:
-
After dissolving the free base in a suitable solvent (e.g., isopropanol, ethanol) and adding hydrochloric acid, ensure the product is fully dissolved, warming gently if necessary.
-
Allow the solution to cool slowly to room temperature. This is the most critical phase for forming initial seed crystals. Do not disturb the flask.
-
Once the solution has reached room temperature and crystals have begun to form, you can then place it in a refrigerator or a controlled cooling bath (e.g., 0-4 °C) to maximize recovery.
-
The rate of cooling directly impacts crystal size and purity. Slower cooling generally yields larger, purer crystals that are easier to filter and wash.[9][10]
-
Data Summary & Key Parameters
| Process Step | Target Temperature Range | Consequences of High Temperature | Consequences of Low Temperature | Recommended Control Method |
| Diazotization | 0 to 5 °C[3][7] | Rapid decomposition, N₂ evolution, formation of phenols and azo dyes, low yield, safety hazard.[4][6] | Potential crystallization/precipitation of diazonium salt, leading to handling issues and poor reactivity.[4] | Ice-salt bath or cryocooler; slow, subsurface addition of NaNO₂; continuous internal monitoring. |
| Sandmeyer Reaction | 10 to 20 °C (Typical) | Increased rate of side reactions, potential for runaway reaction due to exothermicity. | Sluggish or incomplete reaction. | Ice bath for moderation; portion-wise addition of copper catalyst; continuous internal monitoring. |
| HCl Salt Crystallization | Slow, controlled cooling from dissolution temp. to ~4 °C | Oiling out, formation of fine/amorphous solid, difficult filtration, lower purity. | - | Gradual cooling to room temperature, followed by refrigeration. Avoid shock cooling.[10] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues related to temperature control in this synthesis.
Caption: Troubleshooting flowchart for temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: Why is 0-5 °C the "magic number" for diazotization? This range is a historically and empirically determined balance. Below 0 °C, you risk freezing the aqueous solution or causing the diazonium salt to precipitate, which is hazardous if isolated.[4] Above 5 °C, the rate of decomposition becomes significant, leading to yield loss and byproduct formation.[3][4] While some robust diazonium salts can tolerate slightly higher temperatures, adhering to the 0-5 °C range is a crucial safety and quality measure.[4]
Q2: Can I prepare the diazonium salt solution and store it for later use? It is strongly advised against. Aryl diazonium salts are reactive intermediates and should be used immediately after preparation.[1] Even at 0-5 °C, slow decomposition will occur over time. Storing them can lead to a decrease in potency and an increase in impurities.
Q3: My reaction is highly exothermic during the Sandmeyer step. How do I control the temperature? The reaction of the diazonium salt with the copper(I) catalyst is often exothermic. The key is to control the rate of reaction. This is achieved by maintaining a cooling bath around the reaction vessel and adding the copper(I) salt solution portion-wise, allowing the temperature to stabilize between additions. Never add the catalyst all at once.
Q4: Are there alternatives to sodium nitrite and HCl for this reaction? Yes, other diazotizing agents like tert-butyl nitrite or other acid systems can be used, sometimes in organic solvents.[2] These are often employed when the substrate has poor solubility in aqueous acid. However, the fundamental principle of low-temperature control to stabilize the diazonium intermediate remains the same.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 6. Khan Academy [khanacademy.org]
- 7. echemi.com [echemi.com]
- 8. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Bromonaphthalene Isomers in Synthetic Chemistry
For the discerning researcher in drug discovery and development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated naphthalenes serve as pivotal intermediates. This guide provides an in-depth, objective comparison of 6-Bromonaphthalen-2-amine hydrochloride and its isomeric counterparts, focusing on the nuanced interplay of substituent effects on reactivity and synthetic utility. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you, my fellow scientists, to make informed decisions in your synthetic endeavors.
The Strategic Importance of Isomer Selection: A Comparative Overview
The naphthalene core is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom provides a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. However, not all bromonaphthalene isomers are created equal. The seemingly subtle variation in the position of the bromine atom and other substituents dramatically alters the electronic and steric landscape of the molecule, thereby influencing its reactivity.
This guide will focus on a comparative analysis of three key classes of bromonaphthalene isomers:
-
1-Bromonaphthalene: The α-isomer, where bromine is at a position adjacent to the ring fusion.
-
2-Bromonaphthalene: The β-isomer, where bromine is at a position once removed from the ring fusion.[1][2]
-
This compound: A substituted β-isomer, featuring an activating amino group, presented as its hydrochloride salt for enhanced stability and handling.[3][4]
Our exploration will be centered around the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[5]
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical properties often provide the first clues to its behavior in a reaction. The table below summarizes key physicochemical data for our isomers of interest.
| Property | 1-Bromonaphthalene | 2-Bromonaphthalene | This compound |
| CAS Number | 90-11-9[6] | 580-13-2[2] | 71590-31-3[3] |
| Molecular Formula | C₁₀H₇Br[6] | C₁₀H₇Br[2] | C₁₀H₉BrClN[7] |
| Molecular Weight | 207.07 g/mol [6] | 207.07 g/mol [2] | 258.55 g/mol [4] |
| Appearance | Colorless to light yellow liquid[6] | White to off-white crystalline solid[2] | Solid[3] |
| Melting Point | 1-2 °C[6] | 52-55 °C[2] | Not readily available |
| Boiling Point | 281 °C[8] | 281-282 °C[2] | Not readily available |
| Solubility | Insoluble in water; soluble in organic solvents.[8] | Sparingly soluble in water; soluble in organic solvents.[2] | Not readily available |
The difference in melting points between 1- and 2-bromonaphthalene is noteworthy and can be exploited for separation and purification.[5] The solid nature of 2-bromonaphthalene and this compound can offer advantages in handling and weighing for reactions.
The Decisive Role of Steric and Electronic Effects in Reactivity
The reactivity of bromonaphthalene isomers in palladium-catalyzed cross-coupling reactions is governed by a delicate balance of steric and electronic factors.
Electronic Effects:
The naphthalene ring system does not have uniform electron density. The α-positions (1, 4, 5, 8) are generally more electron-rich and thus more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7). In the context of oxidative addition to a Pd(0) catalyst, the electron density at the carbon atom of the C-Br bond plays a crucial role.
In the case of This compound , the presence of the amino group at the 2-position significantly influences the electronic landscape. The amino group is a powerful electron-donating group through resonance, increasing the electron density of the naphthalene ring system. This enhanced electron density at the site of the C-Br bond can facilitate the oxidative addition step of the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates compared to the unsubstituted bromonaphthalenes.
Steric Effects:
Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. The α-position in 1-Bromonaphthalene is sterically more encumbered due to the adjacent peri-hydrogen at the 8-position. This steric clash can disfavor the approach of the catalyst. In contrast, the β-position in 2-Bromonaphthalene and This compound is less sterically hindered, which can contribute to a more facile oxidative addition.
Caption: Steric and electronic factors influencing isomer reactivity.
Comparative Performance in Suzuki-Miyaura Cross-Coupling: A Representative Protocol
To provide a tangible comparison, we present a generalized, robust protocol for the Suzuki-Miyaura cross-coupling of bromonaphthalene isomers with phenylboronic acid. This protocol is designed to be a self-validating system, and researchers should consider it a starting point for optimization based on their specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of Bromonaphthalene Isomers
Materials:
-
Bromonaphthalene isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bromonaphthalene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for the specified reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Expected Performance and Causality:
| Isomer | Expected Relative Reactivity | Rationale |
| 1-Bromonaphthalene | Moderate | Steric hindrance from the peri-hydrogen at the 8-position can slow the rate of oxidative addition.[9] |
| 2-Bromonaphthalene | Good | Less steric hindrance at the β-position allows for more facile approach of the palladium catalyst. |
| This compound | High | The electron-donating amino group activates the C-Br bond towards oxidative addition. The β-position of the bromine offers minimal steric hindrance. The hydrochloride salt would need to be neutralized by the base in situ. |
Characterization and Differentiation of Isomers
Unambiguous characterization of the starting materials and products is paramount. Spectroscopic techniques such as NMR and IR provide a fingerprint of each isomer.
¹H NMR Spectroscopy:
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for differentiating bromonaphthalene isomers.
-
1-Bromonaphthalene: The proton at the 8-position is significantly deshielded due to its proximity to the bromine atom and the adjacent ring, typically appearing as a downfield doublet.[10][11]
-
2-Bromonaphthalene: The proton at the 1-position often appears as a distinct downfield signal, while the other protons exhibit more complex splitting patterns.[12]
-
6-Bromonaphthalen-2-amine: The presence of the amino group will cause a general upfield shift of the aromatic protons compared to the unsubstituted isomers, with the protons ortho and para to the amino group being most affected.
Infrared (IR) Spectroscopy:
While the IR spectra of the isomers will share similarities due to the naphthalene backbone, key differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-Br stretching vibration typically appears in the 600-500 cm⁻¹ region. For 6-Bromonaphthalen-2-amine, characteristic N-H stretching bands will be observed in the 3500-3300 cm⁻¹ region.
Conclusion and Future Perspectives
The choice between this compound and other bromonaphthalene isomers is a strategic one, with significant implications for reaction efficiency and the overall synthetic route.
-
This compound stands out as a highly reactive substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, owing to the synergistic effects of electronic activation by the amino group and the sterically accessible β-position of the bromine atom. This makes it an excellent choice for syntheses where rapid and efficient coupling is desired.
-
2-Bromonaphthalene offers a good balance of reactivity and stability, representing a reliable choice for a wide range of applications.
-
1-Bromonaphthalene , while still a viable substrate, may require more forcing conditions or carefully optimized catalyst systems to overcome the inherent steric hindrance at the α-position.
As senior application scientists, our role extends beyond simply providing reagents. We aim to empower our fellow researchers with the knowledge and insights to navigate the complexities of modern organic synthesis. The principles of steric and electronic effects discussed in this guide are fundamental and can be extrapolated to other substituted aromatic systems. By understanding the "why" behind the reactivity, we can more effectively design and execute our synthetic strategies, accelerating the path to novel therapeutics and innovative materials.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Bromonaphthalene(580-13-2) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 6-Bromonaphthalen-2-amine and its Hydrochloride Salt in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 6-Bromonaphthalen-2-amine and its hydrochloride salt, two closely related yet distinct building blocks pivotal in the synthesis of novel therapeutics and functional materials. By examining their fundamental chemical properties and performance in key synthetic transformations, this document aims to equip scientists with the field-proven insights necessary to make informed decisions in their experimental design.
Introduction: Two Forms of a Versatile Building Block
6-Bromonaphthalen-2-amine is a valuable intermediate in organic synthesis, serving as a precursor for a variety of nitrogen-containing compounds, including pharmaceuticals and dyes.[1] Its structure features a naphthalene core with two key functional groups: a nucleophilic primary amine at the 2-position and a bromine atom at the 6-position, which is amenable to cross-coupling reactions. This bifunctionality allows for sequential and regioselective modifications, making it an attractive scaffold in medicinal chemistry for the synthesis of bioactive molecules.[2][3]
The compound is commonly available in two forms: the free amine (6-Bromonaphthalen-2-amine) and its hydrochloride salt (6-Bromonaphthalen-2-amine HCl). While seemingly a minor difference, the protonation state of the amine has significant implications for the compound's physical properties and chemical reactivity, particularly in popular and powerful cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Physicochemical Properties: A Tale of Two Solubilities
The most immediate and practical difference between the free amine and its hydrochloride salt lies in their physical properties, which dictates their handling, storage, and choice of reaction solvents.
| Property | 6-Bromonaphthalen-2-amine | 6-Bromonaphthalen-2-amine Hydrochloride |
| Appearance | Off-white to beige solid[4] | Solid[5] |
| Molecular Formula | C₁₀H₈BrN[6] | C₁₀H₉BrClN[7] |
| Molecular Weight | 222.08 g/mol [6] | 258.55 g/mol [8] |
| Melting Point | 128 °C[4] | Not specified |
| Solubility | Soluble in organic solvents like ethers and ketones; insoluble in water.[1] | Expected to have higher solubility in polar protic solvents like water and lower solubility in nonpolar organic solvents. |
The free amine's solubility in common organic solvents such as toluene and ethers makes it well-suited for a wide range of standard organic reactions.[1] In contrast, the hydrochloride salt, being an ionic compound, exhibits significantly higher solubility in polar solvents, including water, and is often less soluble in nonpolar organic media. This difference in solubility is a critical factor in selecting the appropriate reaction conditions and work-up procedures.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary distinction in chemical reactivity between 6-Bromonaphthalen-2-amine and its hydrochloride salt stems from the availability of the lone pair of electrons on the nitrogen atom.
The Nucleophilic Nature of the Amine
In its free base form, the nitrogen atom of 6-Bromonaphthalen-2-amine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is essential for its participation in reactions where the amine acts as a nucleophile, most notably in Buchwald-Hartwig amination.
In contrast, the hydrochloride salt exists as an ammonium salt. The nitrogen atom in this form has donated its lone pair to a proton, resulting in a positively charged quaternary ammonium-like species. This protonated form lacks a lone pair and is therefore not nucleophilic. Consequently, this compound cannot directly participate in reactions requiring a nucleophilic amine.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromonaphthalen-1-amine [myskinrecipes.com]
- 4. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. achmem.com [achmem.com]
A Comparative Guide to the Functionalization of 6-Bromonaphthalen-2-amine Hydrochloride via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the naphthalene scaffold remains a privileged core structure in a myriad of applications, from pharmaceuticals to organic electronics. The strategic functionalization of this bicyclic aromatic system is paramount for the fine-tuning of molecular properties. 6-Bromonaphthalen-2-amine, and its more stable hydrochloride salt, represents a key building block, offering two distinct points for chemical modification: the amino group and the bromo substituent. This guide provides a comparative analysis of the reaction products of 6-Bromonaphthalen-2-amine hydrochloride, with a focus on palladium-catalyzed cross-coupling reactions at the C-Br bond. We will explore the nuances of various coupling strategies, offering insights into their relative merits and providing a framework for selecting the optimal synthetic route.
The Strategic Importance of 6-Bromonaphthalen-2-amine
The unique substitution pattern of 6-Bromonaphthalen-2-amine provides a versatile platform for the synthesis of complex naphthalene derivatives. The bromine atom at the 6-position serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group at the 2-position, a common feature in biologically active molecules, can be further functionalized or can influence the electronic properties of the naphthalene ring system. The use of the hydrochloride salt enhances the stability and handling of this reagent.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules.[1] For 6-Bromonaphthalen-2-amine, these reactions provide a direct and efficient means of introducing a wide range of substituents at the 6-position. We will now delve into a comparison of several key cross-coupling methodologies.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[2] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. For 6-Bromonaphthalen-2-amine, this reaction opens the door to a diverse array of N-aryl and N-heteroaryl derivatives.
Reaction Schema:
References
A Comparative Guide to the Biological Activity of 6-Bromonaphthalen-2-amine Derivatives
The naphthalene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its rigid, lipophilic nature allows it to effectively interact with biological targets, making it a versatile platform for drug design. Within this class, 6-Bromonaphthalen-2-amine serves as a critical starting material and core structure for developing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of its derivatives, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and insights into their structure-activity relationships (SAR).
Anticancer Potential: Targeting Cell Proliferation and Survival
Naphthalene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including DNA intercalation, topoisomerase inhibition, and disruption of microtubule dynamics.[3][4]
Comparative Analysis of Cytotoxicity
While direct studies on 6-Bromonaphthalen-2-amine derivatives are emerging, valuable insights can be drawn from structurally analogous compounds. The position of the amino group and its substituents on the naphthalene ring are critical determinants of both efficacy and metabolic stability.
A notable example is the clinical development of amonafide, a DNA intercalator and topoisomerase II inhibitor. Amonafide's structure includes a free arylamine that undergoes N-acetylation, leading to toxic metabolites. To circumvent this, derivatives were synthesized where the arylamine was relocated to the 6-position. These "numonafide" analogs avoided the problematic acetylation while retaining potent, cancer cell-selective growth inhibition and the ability to eliminate markers of metastatic potential.[3]
Further studies on aminobenzylnaphthols, which share the aminomethyl-naphthalene core, reveal crucial SAR insights. The cytotoxic activity of these compounds against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines is highly dependent on the substitutions on the amine's benzyl group. For instance, a fluorine atom at the para-position tends to maintain or enhance cytotoxic potency, whereas a chlorine atom in the same position can be detrimental to activity.[5] This suggests that electronic and steric factors of the substituents are pivotal for biological activity.[5]
Table 1: Comparative Anticancer Activity of Naphthalene Analogs
| Compound ID | Naphthalene Ring Substitution | Amine Substitution | Cancer Cell Line | IC50 (µM) after 72h | Reference |
|---|---|---|---|---|---|
| MMZ-45AA | 2-hydroxy | Benzylamino | Pancreatic (BxPC-3) | 13.26 | [6] |
| MMZ-140C | 2-hydroxy | (4-Fluorobenzyl)amino | Pancreatic (BxPC-3) | 30.13 | [6] |
| MMZ-167C | 2-hydroxy | (4-Chlorobenzyl)amino | Pancreatic (BxPC-3) | 32.42 | [6] |
| MMZ-45B | 2-hydroxy | Benzylamino | Colorectal (HT-29) | 31.78 | [6] |
| MMZ-140C | 2-hydroxy | (4-Fluorobenzyl)amino | Colorectal (HT-29) | 11.55 | [6] |
| Analog 5f | 1-yloxy | N'-(3,4,5-trimethoxy-enamide) | Hepatocellular (Huh-7) | 2.62 | [4] |
| Analog 5g | 1-yloxy | N'-(4-methoxy-enamide) | Hepatocellular (Huh-7) | 3.37 |[4] |
IC50: The half-maximal inhibitory concentration.
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer activity of these derivatives is not limited to inducing cell death. Naphthalene-enamide conjugates, for example, have been shown to act as potent inhibitors of tubulin polymerization. Analogs 5f and 5g exhibited superior cytotoxic action against the Huh-7 hepatocellular carcinoma cell line compared to the conventional drug Doxorubicin (IC50 = 7.20 µM).[4] This was accompanied by cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic pathway, highlighting a targeted mechanism of action.[4]
Antimicrobial Efficacy: A New Frontier Against Resistance
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[7] Naphthalene derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.[1][8] The lipophilicity of the naphthalene ring is thought to enhance the penetration of microbial biological membranes, a key factor for antimicrobial efficacy.[1]
Comparative Analysis of Antimicrobial Activity
Diverse modifications to the naphthalene core have yielded potent antimicrobial agents.
-
Naphthylthiazolylamine Derivatives: The synthesis of 4-naphthyl-2-aminothiazoles has produced compounds with significant antimicrobial and antifungal effects. Notably, compound 5b (2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole) showed a potent MIC of 62.5 µg/ml against Pseudomonas aeruginosa and antifungal activity against Candida albicans and Candida glabrata that was equipotent to the standard drug ketoconazole.[9]
-
1-Aminoalkyl-2-naphthols: Synthesized via the Betti reaction, these derivatives have shown remarkable efficacy against MDR strains. 1-(piperidin-1-ylmethyl)naphthalen-2-ol (compound 3 ) exhibited an MIC as low as 10 µg/mL against Pseudomonas aeruginosa MDR1 and was more effective against Staphylococcus aureus MDR strains (MIC 100 µg/mL) than ciprofloxacin (MIC 200 µg/mL).[7]
-
Naphthyl–Polyamine Conjugates: These molecules not only possess intrinsic antimicrobial activity but can also act as antibiotic enhancers. Certain 2-naphthyl-substituted polyamines were found to enhance the action of doxycycline and erythromycin against Gram-negative bacteria by 8- to 64-fold.[10]
Table 2: Comparative Antimicrobial Activity (MIC) of Naphthalene Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Naphthylthiazolylamine | 5b | P. aeruginosa | 62.5 | [9] |
| Naphthylthiazolylamine | 5b | C. albicans | 125 | [9] |
| Naphthylthiazolylamine | 5b | C. glabrata | 125 | [9] |
| 1-Aminoalkyl-2-naphthol | Compound 3 | P. aeruginosa MDR1 | 10 | [7] |
| 1-Aminoalkyl-2-naphthol | Compound 3 | S. aureus MDR | 100 | [7] |
| 1-Aminoalkyl-2-naphthol | Compound 2 | P. notatum | 400 |[7] |
MIC: Minimum Inhibitory Concentration.
Potential as Kinase Inhibitors
The 4-anilino-quinazoline and 2-aminothiazole scaffolds are well-established templates for designing potent kinase inhibitors used in cancer therapy.[11][12] Given the structural similarities, 6-Bromonaphthalen-2-amine derivatives represent a promising, yet underexplored, territory for kinase inhibitor discovery. The synthesis of a 6-Bromo-N-(2-methyl-2H-benzo[d][1][9][10]triazol-5-yl)quinolin-4-amine has been reported as a potential kinase inhibitor motif, suggesting that this scaffold can be effectively integrated into known kinase-binding frameworks.[12] This area warrants further investigation to unlock the full therapeutic potential of these compounds.
Caption: Potential mechanism of a 6-Bromonaphthalen-2-amine derivative as a kinase inhibitor.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are described below. These protocols represent self-validating systems for assessing biological activity.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., BxPC-3, Huh-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-Bromonaphthalen-2-amine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[5][9]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, P. aeruginosa) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
Conclusion and Future Outlook
The evidence strongly suggests that the 6-Bromonaphthalen-2-amine scaffold is a highly promising platform for the development of novel therapeutics. Derivatives have shown potent and targeted anticancer activity through mechanisms like tubulin polymerization inhibition, as well as significant antimicrobial efficacy, particularly against challenging multidrug-resistant strains.
Key Structure-Activity Relationship Insights:
-
The position of the amine group on the naphthalene ring is crucial for metabolic stability and retaining biological activity.
-
Substituents on the amine moiety significantly modulate potency, with electronic and steric properties playing a key role.
-
The inherent lipophilicity of the naphthalene core aids in penetrating biological membranes, which is advantageous for both anticancer and antimicrobial action.
Future research should focus on the rational design and synthesis of a focused library of 6-Bromonaphthalen-2-amine derivatives. Systematic exploration of substituents at both the amine and the bromine positions will be essential to optimize activity and selectivity. Furthermore, screening these novel compounds for kinase inhibitory activity could unveil new therapeutic avenues in oncology and inflammatory diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Efficacy in Reactions of 6-Bromonaphthalen-2-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of privileged scaffolds is a cornerstone of innovation. 6-Bromonaphthalen-2-amine is a key building block, offering a versatile platform for the synthesis of a diverse array of compounds with potential applications in pharmaceuticals and materials science. The efficacy of transforming the C-Br bond into new C-N or C-C linkages is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the performance of common catalytic systems—primarily those based on palladium, copper, and nickel—for reactions involving this valuable substrate. The insights presented herein are grounded in established mechanistic principles and supported by experimental data to inform your selection of the optimal catalytic approach.
The Strategic Importance of Catalyst Selection
The reactivity of the C-Br bond in 6-bromonaphthalen-2-amine is influenced by the electron-donating nature of the amino group. While this can facilitate some transformations, it can also lead to catalyst inhibition through coordination of the amine to the metal center. Therefore, the choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and selectivity. This guide will explore the nuances of the most prevalent cross-coupling reactions: C-N bond formation via Buchwald-Hartwig and Ullmann reactions, and C-C bond formation through Suzuki-Miyaura, Sonogashira, and Heck reactions.
C-N Bond Formation: Amination of 6-Bromonaphthalen-2-amine
The introduction of new nitrogen-based substituents is a common strategy in the development of pharmacologically active molecules. The two primary catalytic methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a workhorse in modern organic synthesis for its broad substrate scope and high functional group tolerance.[1][2] The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition to the aryl bromide, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[1][2]
The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as X-Phos and BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[3][4] For substrates with potentially coordinating groups like the free amine in our topic compound, the use of specialized ligands and strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be particularly effective.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern catalyst systems.[5] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[5] However, contemporary protocols often employ catalytic amounts of a copper(I) salt in the presence of a ligand, allowing for significantly milder reaction conditions.[6][7]
Amino acids, such as L-proline, have emerged as effective and inexpensive ligands for the Ullmann condensation.[7] These ligands are thought to facilitate the reaction by increasing the solubility of the copper catalyst and promoting the key steps of the catalytic cycle. The use of deep eutectic solvents (DESs) has also been shown to be an effective, environmentally benign medium for ligand-free Ullmann couplings.[6]
Comparative Analysis: Buchwald-Hartwig vs. Ullmann
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Palladium(0) complexes with phosphine ligands | Copper(I) salts, often with N- or O-donor ligands |
| Typical Conditions | 80-120 °C, strong non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | 60-150 °C, various bases (e.g., K2CO3, K3PO4) |
| Advantages | Broad substrate scope, high functional group tolerance, generally high yields.[1][2] | Lower catalyst cost, often uses simpler and cheaper ligands.[5][7] |
| Limitations | Higher cost of palladium and specialized ligands, potential for catalyst poisoning. | Can require higher temperatures, substrate scope may be more limited than Buchwald-Hartwig.[5] |
C-C Bond Formation: Expanding the Naphthalene Core
The formation of new carbon-carbon bonds at the 6-position of 6-bromonaphthalen-2-amine opens up a vast chemical space for the development of novel compounds. Palladium and nickel are the dominant catalysts for these transformations.
Palladium- and Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds.[8] It involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium or nickel catalyst and a base.[8][9]
While palladium has traditionally dominated the field, nickel catalysis has gained significant traction as a more cost-effective and earth-abundant alternative.[8][9] Nickel catalysts can exhibit different reactivity profiles compared to their palladium counterparts and may be more effective for certain substrates.[9]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[10] It typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Modern protocols have also been developed that are copper-free, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[11][12]
Palladium-Catalyzed Heck Reaction
The Heck reaction provides a means to form C-C bonds between an aryl halide and an alkene.[13][14] This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The Heck reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. The choice of ligand and reaction conditions can influence the regioselectivity and stereoselectivity of the alkene addition.[15]
Comparative Analysis of C-C Coupling Catalysts
| Feature | Palladium | Nickel |
| Versatility | Highly versatile for Suzuki, Sonogashira, and Heck reactions.[8][10][13] | Primarily used for Suzuki-type and other cross-coupling reactions.[8][9] |
| Cost | High | Low |
| Reactivity | Generally high reactivity and broad functional group tolerance.[8] | Can exhibit unique reactivity and may be more effective for challenging substrates.[9] |
| Toxicity | Relatively low | Higher than palladium |
Experimental Protocols
The following are representative, detailed protocols for key transformations of 6-bromonaphthalen-2-amine. Note that the hydrochloride salt will need to be neutralized in situ or beforehand, depending on the reaction conditions.
Protocol 1: Buchwald-Hartwig Amination with Aniline
Materials:
-
6-Bromonaphthalen-2-amine hydrochloride
-
Aniline
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and X-Phos (0.02 equiv).
-
Add anhydrous, degassed toluene to the flask.
-
Add aniline (1.2 equiv) to the reaction mixture.
-
Slowly add the LiHMDS solution (2.5 equiv) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[Ni(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.5 equiv), [Ni(dppf)Cl₂] (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C under an inert atmosphere and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Emerging Frontiers: Photocatalysis
Visible light photocatalysis is an emerging field in organic synthesis that offers mild and sustainable reaction conditions. While not a direct comparison to the aforementioned thermal catalytic methods, it is noteworthy that derivatives of the 6-bromonaphthalene scaffold have been shown to be active in photocatalytic processes. For instance, 6-bromo-2-naphthol has been utilized as a photoacid catalyst.[16] This suggests the potential for developing novel photocatalytic transformations of 6-bromonaphthalen-2-amine, an area ripe for future exploration.
Conclusion
The choice of catalyst for reactions of this compound is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Palladium-based catalysts, particularly for Buchwald-Hartwig and Suzuki-Miyaura reactions, offer broad applicability and high yields, albeit at a higher cost. Copper catalysts for Ullmann-type aminations provide a more economical alternative, with modern protocols offering milder conditions. Nickel catalysis is a rapidly advancing field that presents a sustainable and often highly effective option for cross-coupling reactions. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to make informed decisions in the synthesis of novel compounds derived from this important naphthalenic building block.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Validated Analytical Methods for 6-Bromonaphthalen-2-amine Hydrochloride
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
6-Bromonaphthalen-2-amine hydrochloride is a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1] As with any component destined for high-stakes applications like drug development, the purity, stability, and consistent quality of this intermediate are non-negotiable. Therefore, robust, validated analytical methods are essential for its characterization, ensuring batch-to-batch consistency and compliance with regulatory standards.
This guide provides a comparative analysis of principal analytical techniques for the quantitative and qualitative assessment of this compound. While a specific, universally adopted monograph may not be publicly available, this document synthesizes field-proven methodologies and best practices for analogous aromatic amine hydrochlorides. We will dissect and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry, grounding our protocols and performance benchmarks in the internationally recognized framework of the ICH guidelines.[2][3]
The Bedrock of Trust: Principles of Analytical Method Validation
The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the procedure is fit for its intended purpose.[3] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, which underpins the trustworthiness of any data generated.[4][5] The core parameters of this validation process are essential for ensuring data integrity.
Caption: Key validation parameters as stipulated by ICH Q2(R2) guidelines.
Comparative Analysis of Key Methodologies
The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific question being asked (e.g., "What is the exact purity?" vs. "What are the trace impurities?"). This compound is a solid, salt-form organic molecule with a distinct chromophore (the naphthalene ring system) and a basic amine group.[6]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a reversed-phase method is most appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
-
Advantages:
-
High Specificity & Resolution: Capable of separating the main compound from closely related structural isomers and degradation products.
-
Excellent Sensitivity: UV detection is highly effective due to the naphthalene chromophore, allowing for low detection and quantitation limits.
-
Versatility: Ideal for both assay (potency) and purity (impurity profiling) in a single run.
-
Direct Analysis: The hydrochloride salt is typically soluble in common mobile phases (e.g., water/acetonitrile mixtures), requiring minimal sample preparation.
-
-
Limitations:
-
Higher cost of instrumentation and solvents compared to titrimetry.
-
Requires more extensive method development and validation.
-
-
Causality in Method Design: The choice of a C18 column is logical due to the predominantly non-polar, aromatic structure of the molecule. An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is often used to ensure the amine is protonated, which improves peak shape by preventing interaction with residual silanols on the column surface.
Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[8] The sample is vaporized and transported through the column by an inert carrier gas.
-
Advantages:
-
Exceptional Resolution: Particularly powerful for separating volatile and semi-volatile impurities.
-
High Sensitivity: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Established Technique: A mature and well-understood analytical method.[9]
-
-
Limitations:
-
Thermal Instability/Low Volatility: As a hydrochloride salt, the analyte is non-volatile and would decompose at typical GC injection temperatures. Analysis requires conversion to the more volatile free base (6-Bromonaphthalen-2-amine) prior to injection.
-
Potential for Poor Peak Shape: The primary amine group can interact with the column, leading to peak tailing. Derivatization (e.g., silylation) is often necessary to block the active amine group, adding complexity and potential for error to the sample preparation.[7]
-
-
Causality in Method Design: GC is generally not the primary choice for analyzing a salt. Its utility here is for specialized applications, such as identifying specific, volatile process impurities that may not be well-resolved by HPLC. The necessity of a free-basing or derivatization step makes it a more complex workflow.
Acid-Base Titrimetry
-
Principle: This classical method determines the total amount of the amine hydrochloride by titrating it as a weak acid with a strong base (e.g., sodium hydroxide) or, more commonly, by titrating the amine as a base with a strong acid (e.g., perchloric acid in a non-aqueous solvent).[10] The endpoint is determined potentiometrically or with a colorimetric indicator.
-
Advantages:
-
High Precision & Accuracy for Assay: When performed correctly, titrimetry is a primary method that can yield highly accurate and precise results for the main component's assay.
-
Cost-Effective & Simple: Requires basic laboratory equipment and does not depend on expensive instrumentation.
-
-
Limitations:
-
Non-Specific: Titration measures the total basic or acidic content. It cannot distinguish between the active compound and any basic or acidic impurities, making it unsuitable for purity analysis.[11]
-
Lower Sensitivity: Requires a significantly larger amount of sample compared to chromatographic methods.
-
-
Causality in Method Design: A non-aqueous titration using perchloric acid in glacial acetic acid is often preferred for amine hydrochlorides. The acidic solvent enhances the basicity of the amine, providing a much sharper and more defined titration endpoint compared to an aqueous titration.[12]
Detailed Experimental Protocols
The following protocols are presented as robust starting points for method development and validation, incorporating system suitability checks to ensure trustworthy performance.
Protocol 1: HPLC-UV Method for Assay and Purity
This method is designed to be stability-indicating and specific for the quantification of this compound and its related impurities.
References
- 1. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. bre.com [bre.com]
- 10. resources.saylor.org [resources.saylor.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 6-Bromonaphthalen-2-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Bromonaphthalen-2-amine hydrochloride serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and functional materials. This guide provides an in-depth, comparative analysis of two distinct and prominent synthetic protocols for obtaining this valuable compound: the classical Bucherer-Bergs reaction and the modern Buchwald-Hartwig amination.
This document moves beyond a simple recitation of steps, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each method. By presenting objective, data-driven comparisons, this guide aims to empower researchers to make informed decisions when selecting a synthesis strategy that aligns with their specific laboratory capabilities, scale requirements, and project goals.
Protocol 1: The Classical Approach - Amination of 6-Bromo-2-naphthol via the Bucherer Reaction
The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a robust, albeit often strenuous, method for the conversion of naphthols to naphthylamines. This transformation relies on the reversible reaction of a naphthol with sodium bisulfite to form an intermediate sulfonic acid derivative, which is then susceptible to nucleophilic substitution by an amine.
From a mechanistic standpoint, the reaction is thought to proceed through the addition of bisulfite to the keto-tautomer of the naphthol, leading to the formation of a tetralone-sulfonic acid intermediate. This intermediate then undergoes substitution with ammonia, followed by the elimination of the sulfite group to yield the final amine product. The use of a sealed vessel is necessitated by the need to maintain a sufficient concentration of aqueous ammonia at elevated temperatures.
Experimental Protocol: Bucherer Reaction
A detailed experimental protocol for the synthesis of 6-Bromonaphthalen-2-amine from 6-Bromo-2-naphthol is as follows:
-
Reaction Setup: In a high-pressure sealable reaction vessel, combine 6-Bromo-2-naphthol (1.0 equivalent), ammonium sulfite (3.9 equivalents), and concentrated ammonium hydroxide (a sufficient volume to act as the solvent).
-
Reaction Conditions: Seal the vessel and heat the mixture to 150°C with continuous stirring for 48 hours. The internal pressure will increase significantly, so an appropriately rated vessel is critical.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully vent the vessel. The product mixture is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-Bromonaphthalen-2-amine.
-
Purification: The crude product, if necessary, can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified 6-Bromonaphthalen-2-amine in a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
A study has reported achieving a 94% yield of the free amine using this method.[1]
Protocol 2: A Modern Strategy - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a milder and more versatile alternative to classical methods.[2] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[3][4][5] For the synthesis of 6-Bromonaphthalen-2-amine, this can be approached by the mono-amination of 2,6-dibromonaphthalene.
The catalytic cycle of the Buchwald-Hartwig amination is well-established.[3] It commences with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.[3] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]
Experimental Protocol: Buchwald-Hartwig Amination
A representative experimental protocol for the synthesis of 6-Bromonaphthalen-2-amine via Buchwald-Hartwig amination is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromonaphthalene (1.0 equivalent), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Add an ammonia surrogate, such as benzophenone imine (1.1 equivalents), followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction to room temperature and quench with water. The resulting imine intermediate is then hydrolyzed by the addition of an acid (e.g., aqueous HCl), followed by heating. After hydrolysis, the aqueous layer is basified to precipitate the free amine. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude 6-Bromonaphthalen-2-amine can be purified by column chromatography.
-
Hydrochloride Salt Formation: The hydrochloride salt is formed using the same procedure as described in Protocol 1.
Comparative Analysis of Synthesis Protocols
| Feature | Protocol 1: Bucherer Reaction | Protocol 2: Buchwald-Hartwig Amination |
| Starting Material | 6-Bromo-2-naphthol | 2,6-Dibromonaphthalene |
| Key Reagents | Ammonium sulfite, Ammonium hydroxide | Palladium catalyst, Phosphine ligand, Strong base, Ammonia surrogate |
| Reaction Conditions | High temperature (150°C), High pressure (sealed vessel), 48 hours | Moderate temperature (80-110°C), Inert atmosphere, 12-24 hours |
| Yield | Reported up to 94%[1] | Generally high, but catalyst and ligand dependent |
| Scalability | Feasible, but requires high-pressure equipment | Highly scalable, with established industrial applications |
| Safety Considerations | High pressure, handling of concentrated ammonia | Air-sensitive reagents, handling of strong bases and palladium catalysts |
| Environmental Impact | Aqueous waste with sulfite and ammonia | Organic solvent waste, palladium waste (requires recovery) |
| Substrate Scope | Limited to naphthols | Broad scope for aryl halides and amines |
Visualizing the Synthetic Pathways
References
- 1. 6-Bromonaphthalen-2-amine synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Bromonaphthalen-2-amine Hydrochlorides
The Imperative for Isomeric Purity in Pharmaceutical Development
Bromonaphthalen-2-amine and its derivatives are valuable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). As with any pharmaceutical intermediate, controlling the impurity profile is not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[1][2] Positional isomers, which possess the same molecular formula but differ in the substitution pattern on the naphthalene ring, are particularly challenging impurities. They often arise during the synthesis process, for instance, through non-selective bromination of the naphthalene scaffold.[3]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the identification, qualification, and control of impurities.[1][4] Different isomers of the same parent molecule can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[5] Therefore, a robust, validated analytical method to quantify isomeric purity is a non-negotiable requirement in the journey from discovery to market. This guide compares the three most powerful and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
General Workflow for Isomeric Purity Assessment
A systematic approach is essential for accurate and reliable purity determination. The following workflow outlines the critical stages, from sample handling to final data reporting.
Caption: General workflow for isomeric purity analysis.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is driven by a balance of factors including required sensitivity, resolution, availability of reference standards, and the specific stage of drug development.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Quantification based on the direct proportionality of NMR signal area to the number of atomic nuclei. |
| Resolution | Excellent, highly tunable via column chemistry and mobile phase composition. | Very high, especially with capillary columns. May require derivatization for polar analytes. | Moderate to high. Dependent on magnetic field strength and spectral overlap. |
| Sensitivity (LOD/LOQ) | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Standard Requirement | Requires reference standards for each identified impurity for accurate quantification. | Requires reference standards for confirmation of retention time and fragmentation pattern. | Can provide a relative quantification of isomers without individual standards (primary ratio method).[6][7] |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Destructive? | Yes. | Yes. | No (sample can be recovered). |
| Expertise & Cost | Widely available, moderate cost. | Widely available, moderate to high cost. | Specialized expertise, high initial cost. |
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the default method for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[1][8]
-
Expertise & Causality: The separation of positional isomers like those of bromonaphthalen-2-amine is challenging because they have identical molecular weights and similar polarities. A standard C18 (octadecylsilane) column separates primarily based on hydrophobicity, which may be insufficient to resolve these isomers.[9] The key to a successful separation lies in exploiting subtle differences in their electronic structure. For this reason, a phenyl-hexyl or biphenyl stationary phase is often a superior choice. These phases facilitate π-π interactions between the electron-rich stationary phase and the aromatic naphthalene ring of the analytes. Minor differences in the position of the bromine atom alter the electron density distribution across the ring system, leading to differential retention and, ultimately, successful separation.[9]
-
Trustworthiness: Method validation is paramount. A self-validating HPLC method must include a rigorous System Suitability Test (SST) before any sample analysis. This typically involves injecting a standard mixture and verifying critical parameters like resolution between the main peak and the closest eluting isomer, peak tailing (asymmetry), and injection precision.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level impurity identification.[11]
-
Expertise & Causality: The primary amine group in bromonaphthalen-2-amine can cause poor peak shape (tailing) on standard GC columns due to its polar nature and interaction with active sites on the column wall. Furthermore, the hydrochloride salt is non-volatile. Therefore, direct analysis is often not feasible. The necessary experimental step is derivatization. Converting the amine into a less polar, more volatile derivative, such as a pentafluoropropionyl (PFP) amide, is a common strategy.[12] This not only improves chromatographic performance but also yields characteristic mass fragments, enhancing confidence in peak identification. However, one must be cautious with the choice of injection solvent; reactive solvents like methanol or ethanol can form condensation products with primary amines in the hot GC inlet, creating analytical artifacts.[13]
-
Trustworthiness: Method reliability hinges on the reproducibility of the derivatization reaction. The protocol must be optimized to ensure the reaction goes to completion for both the main component and all potential isomers to prevent skewed quantitative results.
Quantitative NMR (qNMR): The Absolute & Orthogonal Approach
qNMR stands apart as a primary ratio method, meaning it can determine the molar ratio of components in a mixture without the need for identical reference standards for each component.[6]
-
Expertise & Causality: The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] To quantify isomers, one must identify unique, well-resolved signals in the ¹H NMR spectrum corresponding to each specific isomer. For bromonaphthalen-2-amines, protons on the naphthalene ring adjacent to the bromine or amine group will have distinct chemical shifts for each isomer. The key experimental choices involve acquisition parameters. A long relaxation delay (D1) —typically at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified—is critical to ensure all signals are fully relaxed before the next scan.[7][14] Failure to do so will result in signal attenuation and inaccurate quantification.
-
Trustworthiness: The purity of the internal standard (if used for absolute quantification) must be known and certified. For relative quantification, the method's validity rests on the correct assignment of signals to their respective isomers and ensuring there are no overlapping signals from impurities or the solvent.
Detailed Experimental Protocols
Protocol: RP-HPLC Method for Isomeric Purity
This protocol is designed as a starting point for the separation of bromonaphthalen-2-amine hydrochloride isomers.
Caption: A logical workflow for HPLC method development.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Data System (CDS) for control and data processing.
-
Column: Phenyl-Hexyl phase, 5 µm particle size, 4.6 x 250 mm.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Trifluoroacetic acid (TFA).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the bromonaphthalen-2-amine hydrochloride reference standard in Diluent to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined from PDA scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 25.0 70 26.0 30 | 30.0 | 30 |
4. System Suitability Test (SST):
-
Procedure: Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
%RSD of Peak Area: ≤ 2.0%.
-
Resolution: ≥ 1.5 between the main component and any adjacent isomeric impurity (requires a resolution mix if available).
-
5. Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each isomeric impurity using the area percent formula: % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
Protocol: qNMR for Isomeric Ratio Determination
1. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard (Optional, for absolute quantification): Maleic Anhydride or another suitable standard with known purity and non-overlapping signals.
2. Sample Preparation:
-
Accurately weigh ~20 mg of the bromonaphthalen-2-amine hydrochloride sample into a vial.
-
Add ~0.7 mL of DMSO-d₆ and dissolve completely.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition (e.g., 'zg30').
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (D1): 20 seconds (This must be determined experimentally but serves as a conservative starting point).
-
Number of Scans: 64 (or more to achieve adequate signal-to-noise).
-
Acquisition Time: ~4 seconds.
4. Data Processing and Analysis:
-
Apply Fourier transform and perform phase and baseline correction.
-
Identify unique, well-resolved signals for at least two different isomers. For example, a proton in the ortho position to the bromine atom.
-
Carefully integrate the selected signals (I_isomer1, I_isomer2, etc.).
-
Calculate the molar ratio: Molar Ratio (Isomer 1 : Isomer 2) = (I_isomer1 / N_protons1) : (I_isomer2 / N_protons2) (Where N_protons is the number of protons giving rise to the integrated signal, usually 1).
Conclusion and Recommendations
The determination of isomeric purity for bromonaphthalen-2-amine hydrochlorides is a critical task that demands a robust and well-understood analytical approach.
-
For routine quality control and release testing, a validated RP-HPLC method using a phenyl-based stationary phase is the recommended primary technique. It provides an excellent balance of resolution, sensitivity, and throughput.
-
For impurity identification and structural elucidation, GC-MS following derivatization is a powerful tool, especially for identifying unknown trace-level isomers.
-
qNMR serves as an invaluable orthogonal technique. It is exceptionally useful for confirming the results obtained from chromatography and for providing a direct, standard-independent measure of isomeric ratios, which is particularly powerful during early process development when impurity standards may not be available.
Ultimately, a multi-faceted approach, leveraging the strengths of both chromatography and spectroscopy, provides the most comprehensive and trustworthy assessment of isomeric purity, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. nacalai.com [nacalai.com]
- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 11. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asdlib.org [asdlib.org]
A Comparative Guide to Cross-Reactivity Profiling of 6-Bromonaphthalen-2-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for derivatives of 6-Bromonaphthalen-2-amine hydrochloride, a key scaffold in medicinal chemistry. In drug development, ensuring target specificity is paramount to minimizing off-target effects and potential toxicity.[1][2][3] This document outlines a systematic approach, from the selection of a relevant off-target panel to the application of robust, quantitative biochemical assays. We present detailed, field-proven protocols for competitive ELISA and Surface Plasmon Resonance (SPR), supplemented with hypothetical data to illustrate the comparative analysis of novel chemical entities. The objective is to equip researchers with the necessary tools to rigorously evaluate the selectivity profiles of their compounds, a critical step in the preclinical safety assessment of new therapeutics.[2][4][5]
Introduction: The Imperative of Selectivity
This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules.[6] Its derivatives are often investigated as inhibitors of specific enzymes, such as protein kinases, due to the structural similarities of the naphthalene core to the adenine ring of ATP.[7] However, the very features that make this scaffold effective can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.[1]
Identifying these unintended interactions early in the drug discovery process is crucial.[1] Undesirable cross-reactivity can lead to toxicity, reduced efficacy, and costly late-stage failures.[3] Therefore, a systematic evaluation of a compound's binding profile across a panel of relevant proteins is not merely a regulatory requirement but a fundamental aspect of robust scientific research.[2][5] This guide provides a practical workflow for conducting such a comparative study.
Designing the Study: A Three-Pillar Approach
A successful cross-reactivity study is built on a logical foundation. We propose a three-pillar approach to designing your experimental plan.
Pillar 1: The Compounds For this guide, we will consider the parent compound and two hypothetical derivatives designed to probe the effects of structural modifications on selectivity.
-
Parent Compound (PC): this compound.
-
Derivative A (DA): A derivative with an added methyl group to increase lipophilicity and potentially enhance interactions with hydrophobic pockets.
-
Derivative B (DB): A derivative featuring a carboxyl group to increase hydrophilicity and introduce a potential hydrogen-bonding moiety.
Pillar 2: The Primary Target Let us assume the primary therapeutic target for these compounds is a hypothetical kinase, Target Kinase 1 (TK1) . All potency and selectivity measurements will be relative to their activity on TK1.
Pillar 3: The Off-Target Panel The selection of an appropriate off-target panel is critical. Since the parent scaffold is an aromatic amine and a potential kinase inhibitor, the panel should include:
-
Closely Related Kinases: To assess "on-target" family selectivity (e.g., Target Kinase 2 (TK2) , Target Kinase 3 (TK3) ).[8][9]
-
Structurally Diverse Kinases: To evaluate broader kinome selectivity.[10]
-
Unrelated Proteins: Proteins known to be promiscuous binders or common off-targets for aromatic amines (e.g., Cytochrome P450 enzymes, hERG channel). This addresses potential liabilities of the chemical class.[11][12][13]
Comparative Experimental Workflow
We will employ two complementary techniques to build a comprehensive selectivity profile: a high-throughput screening assay (Competitive ELISA) followed by a detailed kinetic analysis (Surface Plasmon Resonance).
Workflow Overview
Caption: High-level workflow for cross-reactivity profiling.
Protocol 1: Competitive ELISA for IC50 Determination
This method is ideal for initial screening due to its scalability. It measures the concentration of a test compound required to inhibit the binding of a known ligand to the target protein by 50% (IC50).[14] A lower IC50 value indicates higher potency.
Principle of Competitive ELISA
Caption: Principle of competitive ELISA.
Step-by-Step Methodology:
-
Plate Coating: Coat 96-well microtiter plates with 100 µL of the target protein (e.g., TK1, TK2) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[15]
-
Washing: Remove the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[14][16]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[15][17]
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds (PC, DA, DB).
-
In a separate plate, pre-incubate 50 µL of each compound dilution with 50 µL of a fixed concentration of a biotinylated tracer (a known ligand for the kinase). Incubate for 1 hour at 37°C.[15]
-
-
Binding: Transfer 100 µL of the pre-incubated compound/tracer mixture to the washed, blocked, and protein-coated wells. Incubate for 90 minutes at 37°C.[15]
-
Detection:
-
Stopping and Reading: Add 50 µL of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides detailed kinetic information about molecular interactions in real-time.[18][19] It measures the association rate (ka), dissociation rate (kd), and calculates the equilibrium dissociation constant (KD), which is a true measure of binding affinity.[20] A lower KD value indicates a stronger binding affinity.
Step-by-Step Methodology:
-
Chip Preparation: Immobilize the target protein (ligand) onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared with no immobilized ligand to subtract non-specific binding signals.[19]
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO to match the sample).
-
Analyte Injection: Inject a series of concentrations of the analyte (the test compound) over the ligand and reference flow cells at a constant flow rate. This is the association phase .[18]
-
Dissociation: Flow the running buffer alone over the chip. The decrease in signal corresponds to the dissociation of the analyte from the ligand. This is the dissociation phase .[18]
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next cycle.
-
Data Analysis:
-
The instrument records the change in refractive index in Resonance Units (RU) over time, generating a sensorgram.[19]
-
After subtracting the reference channel signal, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (kd/ka).
-
Data Presentation and Comparative Analysis
Table 1: Competitive ELISA Screening Results (IC50, µM)
This table summarizes the initial potency and selectivity screening. A lower value indicates higher potency.
| Compound | TK1 (Primary Target) | TK2 (Related Kinase) | TK3 (Related Kinase) | Unrelated Protein |
| Parent (PC) | 0.15 | 1.2 | 5.5 | > 50 |
| Derivative A (DA) | 0.08 | 8.5 | 15.2 | > 50 |
| Derivative B (DB) | 0.50 | 0.9 | 0.7 | > 50 |
Table 2: Selectivity Index from ELISA Data
The selectivity index is calculated as IC50(Off-Target) / IC50(Primary Target). A higher value indicates greater selectivity for the primary target.
| Compound | Selectivity for TK1 vs. TK2 | Selectivity for TK1 vs. TK3 |
| Parent (PC) | 8.0x | 36.7x |
| Derivative A (DA) | 106.3x | 190.0x |
| Derivative B (DB) | 1.8x | 1.4x |
Table 3: SPR Kinetic and Affinity Data (KD, µM)
This table provides a deeper, more quantitative comparison of binding affinity for the most interesting interactions identified in the initial screen.
| Compound | Target | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, µM) |
| Derivative A (DA) | TK1 | 2.5 x 10⁵ | 2.0 x 10⁻² | 0.08 |
| Derivative A (DA) | TK2 | 1.1 x 10⁴ | 9.4 x 10⁻² | 8.55 |
| Derivative B (DB) | TK1 | 1.8 x 10⁵ | 9.0 x 10⁻² | 0.50 |
| Derivative B (DB) | TK3 | 2.1 x 10⁵ | 1.5 x 10⁻¹ | 0.71 |
Interpretation and Conclusion
-
Derivative A (DA) demonstrates a significant improvement in both potency (lower IC50 and KD for TK1) and selectivity compared to the Parent Compound. The high selectivity indices (106x and 190x) suggest that the methyl group addition was highly successful in enhancing binding to the primary target while reducing interactions with closely related kinases. This compound would be prioritized for further development.
-
Derivative B (DB) , while still active, shows a decrease in potency against the primary target TK1. More critically, it exhibits significant cross-reactivity with TK3, with nearly equal binding affinity. This profile suggests a high risk of off-target effects and this derivative would likely be deprioritized or used as a tool compound to study the biology of both TK1 and TK3.
-
Parent Compound (PC) serves as a valuable baseline, showing moderate potency and selectivity. The data from the derivatives clearly illustrates how minor chemical modifications can dramatically alter a compound's selectivity profile.
This structured, multi-assay approach provides a robust and self-validating system for comparing the cross-reactivity of novel compounds. By integrating high-throughput screening with detailed kinetic analysis, researchers can make informed, data-driven decisions, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. histologix.com [histologix.com]
- 2. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Assay Procedure for Competitive-ELISA [elabscience.com]
- 17. microbenotes.com [microbenotes.com]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromonaphthalen-2-amine Hydrochloride
For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond experimental design and data analysis to encompass the safe and responsible management of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromonaphthalen-2-amine hydrochloride, ensuring the safety of your personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established scientific principles and regulatory standards.
Understanding the Hazard Profile
This compound (CAS No. 71590-31-3) is a halogenated aromatic amine. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |
Carcinogenicity: While this compound is not individually listed as a carcinogen by major regulatory bodies, it belongs to the class of aromatic amines. Several aromatic amines, such as 2-naphthylamine, are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC). The IARC has also classified other aromatic amines as "probably carcinogenic to humans (Group 2A)" based on strong mechanistic evidence.[1] Therefore, it is prudent to handle this compound as a potential carcinogen and to take all necessary precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential when handling the solid powder or when there is a risk of aerosol generation. |
All PPE should be removed and disposed of as contaminated waste before leaving the work area.
Waste Management and Disposal Workflow
The disposal of this compound requires a multi-step approach, beginning at the point of generation and culminating in its final destruction by a licensed waste management facility.
Detailed Disposal Protocols
-
Containerization: Place dry, solid this compound waste into a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material, such as amber glass or a chemically resistant plastic.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and acid anhydrides.
Aqueous solutions containing this compound are acidic and must be neutralized before disposal. This process converts the hydrochloride salt to the free amine.
Protocol for Neutralization:
-
Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE. Place the aqueous waste in a suitably sized beaker on a magnetic stir plate.
-
Neutralization: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dropwise.
-
pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH is between 6.0 and 8.0.
-
Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container for halogenated organic waste.
-
Labeling: Label the container with the full chemical names of all components, including "6-Bromonaphthalen-2-amine (neutralized)" and the base used.
Caution: The free amine form may have different and potentially greater hazards than the hydrochloride salt. Handle the neutralized solution with the same level of precaution.
-
Gross Decontamination: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this solvent rinse as halogenated organic waste.
-
Further Cleaning: Wash the rinsed labware with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For a solid spill, carefully cover the material with an absorbent, inert material such as sand or vermiculite. Avoid raising dust. For a liquid spill, contain it with absorbent pads.
-
Cleanup: Wearing full PPE, carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Final Disposal by a Licensed Professional
All waste containing this compound, whether solid, neutralized aqueous, or from spill cleanup, must be disposed of through a licensed hazardous waste disposal company. As a halogenated organic compound, the appropriate final disposal method is high-temperature incineration. Regulations often specify a temperature of at least 1100°C for waste containing more than 1% halogenated organic substances.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization, building trust and ensuring the integrity of your scientific endeavors.
References
Personal protective equipment for handling 6-Bromonaphthalen-2-amine hydrochloride
A Researcher's Guide to Safely Handling 6-Bromonaphthalen-2-amine Hydrochloride
As researchers and scientists in drug development, our work with novel chemical compounds is foundational to innovation. However, with great innovation comes the great responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, a compound that, while valuable in synthesis, presents notable health hazards that demand rigorous safety protocols.
Understanding the Risks: Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H335: May cause respiratory irritation[1]
The compound is marked with the GHS07 pictogram, indicating that it is an irritant and can be harmful. These classifications are the cornerstone of our safety protocols, as direct contact or inhalation can lead to adverse health effects. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
| Hazard Statement | Description | Immediate Action in Case of Exposure |
| H302 | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
| H315 | Causes skin irritation. | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][4] |
| H319 | Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4][5] |
| H335 | May cause respiratory irritation. | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.[4][5] |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), the primary approach to safety is to minimize exposure through robust engineering controls. When handling this compound, all work should be conducted in a well-ventilated area.
-
Fume Hood: All weighing, transferring, and reaction setup involving the solid compound must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4][6]
-
Ventilation: Ensure that the general laboratory ventilation is functioning correctly to maintain a safe air quality.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes.
-
Chemical Goggles: Recommended when there is a higher risk of splashing.[6][7]
-
Face Shield: Should be worn in addition to chemical goggles when handling larger quantities or when there is a significant risk of splashing or explosion.[7][8]
-
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against accidental contact.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For prolonged handling, consider consulting a glove manufacturer's chemical resistance guide.
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[7]
-
-
Respiratory Protection:
-
In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter is recommended.[6][9] The use of respirators requires a formal respiratory protection program, including fit testing and training.[7]
-
Operational Plan: Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
References
- 1. achmem.com [achmem.com]
- 2. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
